Pterokaurane R
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIMVMNHKVTJLO-JULPPZSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H](C[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)C)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pterokaurane Diterpenoids: A Technical Guide to their Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide focuses on pterokaurane diterpenoids, a subgroup of ent-kauranes, with a specific emphasis on those isolated from ferns of the Pteris genus, particularly Pteris semipinnata. While the specific nomenclature "Pterokaurane R" is not formally documented in the reviewed scientific literature, this guide will provide a comprehensive overview of closely related and well-characterized pterokaurane diterpenoids from this natural source. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and pharmacology.
Natural Source
The primary natural source of the pterokaurane diterpenoids discussed in this guide is the fern Pteris semipinnata L. [1][2][3][4][5]. This perennial plant is widely distributed in tropical and subtropical regions of Asia. Various parts of the plant, including the aerial parts and roots, have been found to contain a rich diversity of these compounds. Another species from the same genus, Pteris multifida, has also been identified as a source of bioactive ent-kaurane diterpenoids.
Isolation and Purification of Pterokaurane Diterpenoids
The isolation of ent-kaurane diterpenoids from Pteris semipinnata typically involves solvent extraction followed by a series of chromatographic separation techniques. The general workflow is outlined below.
Experimental Protocol: General Isolation Procedure
A representative protocol for the isolation of pterokaurane diterpenoids from Pteris semipinnata is as follows:
-
Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a polar solvent. Commonly, 80% methanol (B129727) or ethanol (B145695) is used for this purpose. The extraction is typically performed at room temperature over an extended period or via maceration.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
Fractionation: The crude extract is then subjected to preliminary fractionation. This can be achieved by partitioning the extract between different immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Chromatographic Separation: The fractions enriched with diterpenoids (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. These may include:
-
Silica Gel Column Chromatography: This is a standard technique used for the initial separation of compounds based on their polarity. A gradient elution system with solvents like hexane-ethyl acetate or chloroform-methanol is typically employed.
-
Sephadex LH-20 Column Chromatography: This technique is used for size-exclusion chromatography and can effectively separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) is often used as a final purification step to obtain individual compounds of high purity. A common mobile phase is a gradient of methanol-water or acetonitrile-water.
-
Structure Elucidation
The chemical structures of the isolated pterokaurane diterpenoids are determined using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to determine the molecular formula of the compounds.
-
Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the absolute and relative stereochemistry of the molecule.
Quantitative Data
While yields can vary depending on the specific compound, plant material, and isolation procedure, some quantitative data has been reported. For instance, the content of a specific antitumor diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (referred to as 5F), in Pteris semipinnata was determined to be 1.18 mg/g of the dried plant material.
| Compound Class | Representative Compound | Natural Source | Yield | Analytical Method | Reference |
| ent-Kaurane Diterpenoid | ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) | Pteris semipinnata L. | 1.18 mg/g | HPLC-APCI-MS |
Biological Activity and Signaling Pathways
Ent-kaurane diterpenoids isolated from Pteris species have demonstrated a range of promising biological activities, including anti-inflammatory, anti-neuroinflammatory, and antitumor effects.
Anti-Neuroinflammatory Activity
Certain ent-kaurane diterpenoids from Pteris multifida have been shown to possess significant anti-neuroinflammatory properties.
-
Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: The stimulated cells are treated with varying concentrations of the isolated pterokaurane diterpenoids.
-
Nitric Oxide (NO) Production Assay: The production of nitric oxide (NO), a key inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.
-
Cytokine and Mediator Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., PGE₂) are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are determined by Western blotting.
The anti-neuroinflammatory effects of these diterpenoids are mediated, at least in part, by the downregulation of the inflammatory response in microglial cells. This involves the inhibition of NO production and the suppression of pro-inflammatory mediators.
Caption: Pterokaurane diterpenoids inhibit LPS-induced neuroinflammation.
Antitumor Activity
Diterpenoids from Pteris semipinnata have also exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
-
Cell Culture: Human cancer cell lines (e.g., lung adenocarcinoma SPC-A-1) are maintained in appropriate culture conditions.
-
Treatment: The cancer cells are treated with a range of concentrations of the purified pterokaurane diterpenoids for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.
-
Apoptosis Assays: Apoptosis, or programmed cell death, can be evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
The antitumor activity of some pterokaurane diterpenoids is associated with the induction of cell cycle arrest and apoptosis. For instance, one compound was found to arrest the cell cycle at the G2/M phase and inhibit the synthesis of DNA, RNA, and protein in lung adenocarcinoma cells.
Caption: Pterokaurane diterpenoids induce cancer cell death.
Conclusion
The fern Pteris semipinnata is a prolific source of structurally diverse and biologically active ent-kaurane diterpenoids. While the specific compound "this compound" remains to be explicitly characterized in the available literature, this guide provides a comprehensive overview of the isolation, characterization, and biological activities of closely related pterokauranes from this species. The detailed experimental protocols and summaries of their anti-inflammatory and antitumor effects underscore the therapeutic potential of this class of natural products. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds for potential drug development.
References
Pterokaurane Diterpenoids: A Technical Guide to their Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide focuses on pterokaurane diterpenoids, a subgroup of ent-kauranes, with a specific emphasis on those isolated from ferns of the Pteris genus, particularly Pteris semipinnata. While the specific nomenclature "Pterokaurane R" is not formally documented in the reviewed scientific literature, this guide will provide a comprehensive overview of closely related and well-characterized pterokaurane diterpenoids from this natural source. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and pharmacology.
Natural Source
The primary natural source of the pterokaurane diterpenoids discussed in this guide is the fern Pteris semipinnata L. [1][2][3][4][5]. This perennial plant is widely distributed in tropical and subtropical regions of Asia. Various parts of the plant, including the aerial parts and roots, have been found to contain a rich diversity of these compounds. Another species from the same genus, Pteris multifida, has also been identified as a source of bioactive ent-kaurane diterpenoids.
Isolation and Purification of Pterokaurane Diterpenoids
The isolation of ent-kaurane diterpenoids from Pteris semipinnata typically involves solvent extraction followed by a series of chromatographic separation techniques. The general workflow is outlined below.
Experimental Protocol: General Isolation Procedure
A representative protocol for the isolation of pterokaurane diterpenoids from Pteris semipinnata is as follows:
-
Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a polar solvent. Commonly, 80% methanol (B129727) or ethanol (B145695) is used for this purpose. The extraction is typically performed at room temperature over an extended period or via maceration.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
Fractionation: The crude extract is then subjected to preliminary fractionation. This can be achieved by partitioning the extract between different immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Chromatographic Separation: The fractions enriched with diterpenoids (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. These may include:
-
Silica Gel Column Chromatography: This is a standard technique used for the initial separation of compounds based on their polarity. A gradient elution system with solvents like hexane-ethyl acetate or chloroform-methanol is typically employed.
-
Sephadex LH-20 Column Chromatography: This technique is used for size-exclusion chromatography and can effectively separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) is often used as a final purification step to obtain individual compounds of high purity. A common mobile phase is a gradient of methanol-water or acetonitrile-water.
-
Structure Elucidation
The chemical structures of the isolated pterokaurane diterpenoids are determined using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to determine the molecular formula of the compounds.
-
Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the absolute and relative stereochemistry of the molecule.
Quantitative Data
While yields can vary depending on the specific compound, plant material, and isolation procedure, some quantitative data has been reported. For instance, the content of a specific antitumor diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (referred to as 5F), in Pteris semipinnata was determined to be 1.18 mg/g of the dried plant material.
| Compound Class | Representative Compound | Natural Source | Yield | Analytical Method | Reference |
| ent-Kaurane Diterpenoid | ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) | Pteris semipinnata L. | 1.18 mg/g | HPLC-APCI-MS |
Biological Activity and Signaling Pathways
Ent-kaurane diterpenoids isolated from Pteris species have demonstrated a range of promising biological activities, including anti-inflammatory, anti-neuroinflammatory, and antitumor effects.
Anti-Neuroinflammatory Activity
Certain ent-kaurane diterpenoids from Pteris multifida have been shown to possess significant anti-neuroinflammatory properties.
-
Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: The stimulated cells are treated with varying concentrations of the isolated pterokaurane diterpenoids.
-
Nitric Oxide (NO) Production Assay: The production of nitric oxide (NO), a key inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.
-
Cytokine and Mediator Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., PGE₂) are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are determined by Western blotting.
The anti-neuroinflammatory effects of these diterpenoids are mediated, at least in part, by the downregulation of the inflammatory response in microglial cells. This involves the inhibition of NO production and the suppression of pro-inflammatory mediators.
Caption: Pterokaurane diterpenoids inhibit LPS-induced neuroinflammation.
Antitumor Activity
Diterpenoids from Pteris semipinnata have also exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
-
Cell Culture: Human cancer cell lines (e.g., lung adenocarcinoma SPC-A-1) are maintained in appropriate culture conditions.
-
Treatment: The cancer cells are treated with a range of concentrations of the purified pterokaurane diterpenoids for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.
-
Apoptosis Assays: Apoptosis, or programmed cell death, can be evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
The antitumor activity of some pterokaurane diterpenoids is associated with the induction of cell cycle arrest and apoptosis. For instance, one compound was found to arrest the cell cycle at the G2/M phase and inhibit the synthesis of DNA, RNA, and protein in lung adenocarcinoma cells.
Caption: Pterokaurane diterpenoids induce cancer cell death.
Conclusion
The fern Pteris semipinnata is a prolific source of structurally diverse and biologically active ent-kaurane diterpenoids. While the specific compound "this compound" remains to be explicitly characterized in the available literature, this guide provides a comprehensive overview of the isolation, characterization, and biological activities of closely related pterokauranes from this species. The detailed experimental protocols and summaries of their anti-inflammatory and antitumor effects underscore the therapeutic potential of this class of natural products. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds for potential drug development.
References
Pterokaurane Diterpenoids: A Technical Guide to their Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide focuses on pterokaurane diterpenoids, a subgroup of ent-kauranes, with a specific emphasis on those isolated from ferns of the Pteris genus, particularly Pteris semipinnata. While the specific nomenclature "Pterokaurane R" is not formally documented in the reviewed scientific literature, this guide will provide a comprehensive overview of closely related and well-characterized pterokaurane diterpenoids from this natural source. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and pharmacology.
Natural Source
The primary natural source of the pterokaurane diterpenoids discussed in this guide is the fern Pteris semipinnata L. [1][2][3][4][5]. This perennial plant is widely distributed in tropical and subtropical regions of Asia. Various parts of the plant, including the aerial parts and roots, have been found to contain a rich diversity of these compounds. Another species from the same genus, Pteris multifida, has also been identified as a source of bioactive ent-kaurane diterpenoids.
Isolation and Purification of Pterokaurane Diterpenoids
The isolation of ent-kaurane diterpenoids from Pteris semipinnata typically involves solvent extraction followed by a series of chromatographic separation techniques. The general workflow is outlined below.
Experimental Protocol: General Isolation Procedure
A representative protocol for the isolation of pterokaurane diterpenoids from Pteris semipinnata is as follows:
-
Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a polar solvent. Commonly, 80% methanol or ethanol is used for this purpose. The extraction is typically performed at room temperature over an extended period or via maceration.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
Fractionation: The crude extract is then subjected to preliminary fractionation. This can be achieved by partitioning the extract between different immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Chromatographic Separation: The fractions enriched with diterpenoids (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. These may include:
-
Silica Gel Column Chromatography: This is a standard technique used for the initial separation of compounds based on their polarity. A gradient elution system with solvents like hexane-ethyl acetate or chloroform-methanol is typically employed.
-
Sephadex LH-20 Column Chromatography: This technique is used for size-exclusion chromatography and can effectively separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) is often used as a final purification step to obtain individual compounds of high purity. A common mobile phase is a gradient of methanol-water or acetonitrile-water.
-
Structure Elucidation
The chemical structures of the isolated pterokaurane diterpenoids are determined using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to determine the molecular formula of the compounds.
-
Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the absolute and relative stereochemistry of the molecule.
Quantitative Data
While yields can vary depending on the specific compound, plant material, and isolation procedure, some quantitative data has been reported. For instance, the content of a specific antitumor diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (referred to as 5F), in Pteris semipinnata was determined to be 1.18 mg/g of the dried plant material.
| Compound Class | Representative Compound | Natural Source | Yield | Analytical Method | Reference |
| ent-Kaurane Diterpenoid | ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) | Pteris semipinnata L. | 1.18 mg/g | HPLC-APCI-MS |
Biological Activity and Signaling Pathways
Ent-kaurane diterpenoids isolated from Pteris species have demonstrated a range of promising biological activities, including anti-inflammatory, anti-neuroinflammatory, and antitumor effects.
Anti-Neuroinflammatory Activity
Certain ent-kaurane diterpenoids from Pteris multifida have been shown to possess significant anti-neuroinflammatory properties.
-
Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: The stimulated cells are treated with varying concentrations of the isolated pterokaurane diterpenoids.
-
Nitric Oxide (NO) Production Assay: The production of nitric oxide (NO), a key inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.
-
Cytokine and Mediator Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., PGE₂) are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are determined by Western blotting.
The anti-neuroinflammatory effects of these diterpenoids are mediated, at least in part, by the downregulation of the inflammatory response in microglial cells. This involves the inhibition of NO production and the suppression of pro-inflammatory mediators.
Caption: Pterokaurane diterpenoids inhibit LPS-induced neuroinflammation.
Antitumor Activity
Diterpenoids from Pteris semipinnata have also exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
-
Cell Culture: Human cancer cell lines (e.g., lung adenocarcinoma SPC-A-1) are maintained in appropriate culture conditions.
-
Treatment: The cancer cells are treated with a range of concentrations of the purified pterokaurane diterpenoids for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.
-
Apoptosis Assays: Apoptosis, or programmed cell death, can be evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
The antitumor activity of some pterokaurane diterpenoids is associated with the induction of cell cycle arrest and apoptosis. For instance, one compound was found to arrest the cell cycle at the G2/M phase and inhibit the synthesis of DNA, RNA, and protein in lung adenocarcinoma cells.
Caption: Pterokaurane diterpenoids induce cancer cell death.
Conclusion
The fern Pteris semipinnata is a prolific source of structurally diverse and biologically active ent-kaurane diterpenoids. While the specific compound "this compound" remains to be explicitly characterized in the available literature, this guide provides a comprehensive overview of the isolation, characterization, and biological activities of closely related pterokauranes from this species. The detailed experimental protocols and summaries of their anti-inflammatory and antitumor effects underscore the therapeutic potential of this class of natural products. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds for potential drug development.
References
The Putative Biosynthesis of Pterokaurane R: A Technical Guide for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Pterokaurane R, a kaurane-type diterpenoid. While the dedicated biosynthesis of this compound has not been fully elucidated, this document outlines a scientifically supported hypothetical pathway based on the well-established biosynthesis of the parent ent-kaurane skeleton, a crucial intermediate in the formation of gibberellin plant hormones. This guide offers a comprehensive overview of the core biosynthetic steps, detailed experimental protocols for key enzyme assays, and a summary of relevant quantitative data to support further research and potential metabolic engineering applications.
The Core Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound, a C20 diterpenoid with the molecular formula C20H34O3, is proposed to originate from the general terpenoid pathway. The initial steps involve the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The formation of the characteristic tetracyclic kaurane (B74193) skeleton is a two-step cyclization process, followed by oxidative modifications to yield this compound.
The key enzymatic steps in the putative biosynthesis of this compound are:
-
Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The biosynthesis of the kaurane skeleton begins with the protonation-initiated cyclization of the linear precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS).
-
Formation of ent-Kaurene (B36324): The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This complex rearrangement is catalyzed by ent-kaurene synthase (KS).
-
Oxidation of ent-Kaurene: The ent-kaurene skeleton then undergoes a series of oxidative modifications. The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701 family), which hydroxylates the C19 methyl group to form ent-kaurenoic acid.
-
Putative Hydroxylations to form this compound: To arrive at the final structure of this compound (C20H34O3), it is hypothesized that the ent-kaurane or a closely related kaurane derivative undergoes further hydroxylations. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases. The exact positions of these hydroxyl groups on the kaurane skeleton define the final structure of this compound. Based on the molecular formula, two additional hydroxylations are expected to occur after the initial formation of the kaurane ring.
Quantitative Data on Kaurane Diterpenoid Biosynthesis
Direct quantitative data for the biosynthesis of this compound is not available. However, studies on the heterologous production of ent-kaurene in microbial systems provide valuable insights into the efficiency of the core pathway enzymes.
| Product | Host Organism | Titer (mg/L) | Reference |
| ent-Kaurene | Escherichia coli | 113 ± 7 | [1] |
| Terpentetriene (a related diterpene) | Escherichia coli | 66 ± 4 | [1] |
| ent-Copalol | Saccharomyces cerevisiae | 35.6 | [2] |
Experimental Protocols
The following are representative protocols for the key enzymes involved in the biosynthesis of the ent-kaurane skeleton. These methods can be adapted for the characterization of the putative enzymes in the this compound pathway.
ent-Copalyl Diphosphate Synthase (CPS) Enzyme Assay
Objective: To determine the activity of CPS in converting GGPP to ent-CPP.
Methodology:
-
Enzyme Expression: The candidate CPS gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli) and expressed in a suitable host. The enzyme is then purified, typically using affinity chromatography (e.g., His-tag).
-
Reaction Mixture: A typical reaction mixture (50-100 µL) contains:
-
50 mM HEPES buffer (pH 7.2)
-
10 mM MgCl2
-
5 mM DTT
-
10-50 µM GGPP (substrate)
-
1-5 µg of purified CPS enzyme
-
-
Incubation: The reaction is incubated at 30°C for 1-2 hours.
-
Product Extraction: The reaction is stopped by the addition of a strong alkaline phosphatase to dephosphorylate the ent-CPP product to ent-copalol for easier analysis. The mixture is then extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of ent-copalol is confirmed by comparison of its retention time and mass spectrum with an authentic standard.
ent-Kaurene Synthase (KS) Enzyme Assay
Objective: To determine the activity of KS in converting ent-CPP to ent-kaurene.
Methodology:
-
Coupled Assay with CPS: As the substrate ent-CPP is often unstable and not commercially available, a coupled assay with CPS is commonly performed.
-
Reaction Mixture: The reaction mixture is similar to the CPS assay but includes both CPS and KS enzymes:
-
50 mM HEPES buffer (pH 7.2)
-
10 mM MgCl2
-
5 mM DTT
-
10-50 µM GGPP
-
1-5 µg of purified CPS
-
1-5 µg of purified KS
-
-
Incubation: Incubate at 30°C for 1-2 hours.
-
Product Extraction: The reaction is stopped, and the product ent-kaurene is extracted with hexane.
-
Analysis: The hexane extract is analyzed by GC-MS. The formation of ent-kaurene is confirmed by its characteristic mass spectrum and retention time compared to a standard.[3]
ent-Kaurene Oxidase (KO) and other Cytochrome P450s Assay
Objective: To determine the activity of KO and other putative P450s in oxidizing ent-kaurene and its derivatives.
Methodology:
-
Heterologous Expression: Cytochrome P450 enzymes are typically expressed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and cytochrome P450 reductase (CPR) for activity.[4]
-
Whole-cell Assay:
-
Yeast cells expressing the P450 of interest are cultured to an appropriate density.
-
The substrate (ent-kaurene or a hydroxylated intermediate) is added to the culture medium.
-
The culture is incubated for 24-48 hours.
-
-
Microsomal Assay:
-
Microsomes are isolated from the expressing cells by differential centrifugation.
-
A reaction mixture is prepared containing:
-
50 mM potassium phosphate buffer (pH 7.4)
-
Microsomal fraction containing the P450 and CPR
-
1 mM NADPH (cofactor)
-
Substrate (e.g., ent-kaurene)
-
-
The reaction is incubated at 30°C for 1-2 hours.
-
-
Product Extraction and Analysis: The products are extracted from the culture medium or reaction mixture using an organic solvent. The extracts are then derivatized (e.g., methylation) and analyzed by GC-MS or LC-MS to identify the oxidized products.
Visualizing the Pathway and Workflows
To better understand the proposed biosynthetic pathway and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Putative biosynthesis pathway of this compound.
Caption: General workflow for in vitro enzyme assays.
References
- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Putative Biosynthesis of Pterokaurane R: A Technical Guide for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Pterokaurane R, a kaurane-type diterpenoid. While the dedicated biosynthesis of this compound has not been fully elucidated, this document outlines a scientifically supported hypothetical pathway based on the well-established biosynthesis of the parent ent-kaurane skeleton, a crucial intermediate in the formation of gibberellin plant hormones. This guide offers a comprehensive overview of the core biosynthetic steps, detailed experimental protocols for key enzyme assays, and a summary of relevant quantitative data to support further research and potential metabolic engineering applications.
The Core Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound, a C20 diterpenoid with the molecular formula C20H34O3, is proposed to originate from the general terpenoid pathway. The initial steps involve the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The formation of the characteristic tetracyclic kaurane (B74193) skeleton is a two-step cyclization process, followed by oxidative modifications to yield this compound.
The key enzymatic steps in the putative biosynthesis of this compound are:
-
Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The biosynthesis of the kaurane skeleton begins with the protonation-initiated cyclization of the linear precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS).
-
Formation of ent-Kaurene (B36324): The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This complex rearrangement is catalyzed by ent-kaurene synthase (KS).
-
Oxidation of ent-Kaurene: The ent-kaurene skeleton then undergoes a series of oxidative modifications. The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701 family), which hydroxylates the C19 methyl group to form ent-kaurenoic acid.
-
Putative Hydroxylations to form this compound: To arrive at the final structure of this compound (C20H34O3), it is hypothesized that the ent-kaurane or a closely related kaurane derivative undergoes further hydroxylations. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases. The exact positions of these hydroxyl groups on the kaurane skeleton define the final structure of this compound. Based on the molecular formula, two additional hydroxylations are expected to occur after the initial formation of the kaurane ring.
Quantitative Data on Kaurane Diterpenoid Biosynthesis
Direct quantitative data for the biosynthesis of this compound is not available. However, studies on the heterologous production of ent-kaurene in microbial systems provide valuable insights into the efficiency of the core pathway enzymes.
| Product | Host Organism | Titer (mg/L) | Reference |
| ent-Kaurene | Escherichia coli | 113 ± 7 | [1] |
| Terpentetriene (a related diterpene) | Escherichia coli | 66 ± 4 | [1] |
| ent-Copalol | Saccharomyces cerevisiae | 35.6 | [2] |
Experimental Protocols
The following are representative protocols for the key enzymes involved in the biosynthesis of the ent-kaurane skeleton. These methods can be adapted for the characterization of the putative enzymes in the this compound pathway.
ent-Copalyl Diphosphate Synthase (CPS) Enzyme Assay
Objective: To determine the activity of CPS in converting GGPP to ent-CPP.
Methodology:
-
Enzyme Expression: The candidate CPS gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli) and expressed in a suitable host. The enzyme is then purified, typically using affinity chromatography (e.g., His-tag).
-
Reaction Mixture: A typical reaction mixture (50-100 µL) contains:
-
50 mM HEPES buffer (pH 7.2)
-
10 mM MgCl2
-
5 mM DTT
-
10-50 µM GGPP (substrate)
-
1-5 µg of purified CPS enzyme
-
-
Incubation: The reaction is incubated at 30°C for 1-2 hours.
-
Product Extraction: The reaction is stopped by the addition of a strong alkaline phosphatase to dephosphorylate the ent-CPP product to ent-copalol for easier analysis. The mixture is then extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of ent-copalol is confirmed by comparison of its retention time and mass spectrum with an authentic standard.
ent-Kaurene Synthase (KS) Enzyme Assay
Objective: To determine the activity of KS in converting ent-CPP to ent-kaurene.
Methodology:
-
Coupled Assay with CPS: As the substrate ent-CPP is often unstable and not commercially available, a coupled assay with CPS is commonly performed.
-
Reaction Mixture: The reaction mixture is similar to the CPS assay but includes both CPS and KS enzymes:
-
50 mM HEPES buffer (pH 7.2)
-
10 mM MgCl2
-
5 mM DTT
-
10-50 µM GGPP
-
1-5 µg of purified CPS
-
1-5 µg of purified KS
-
-
Incubation: Incubate at 30°C for 1-2 hours.
-
Product Extraction: The reaction is stopped, and the product ent-kaurene is extracted with hexane.
-
Analysis: The hexane extract is analyzed by GC-MS. The formation of ent-kaurene is confirmed by its characteristic mass spectrum and retention time compared to a standard.[3]
ent-Kaurene Oxidase (KO) and other Cytochrome P450s Assay
Objective: To determine the activity of KO and other putative P450s in oxidizing ent-kaurene and its derivatives.
Methodology:
-
Heterologous Expression: Cytochrome P450 enzymes are typically expressed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and cytochrome P450 reductase (CPR) for activity.[4]
-
Whole-cell Assay:
-
Yeast cells expressing the P450 of interest are cultured to an appropriate density.
-
The substrate (ent-kaurene or a hydroxylated intermediate) is added to the culture medium.
-
The culture is incubated for 24-48 hours.
-
-
Microsomal Assay:
-
Microsomes are isolated from the expressing cells by differential centrifugation.
-
A reaction mixture is prepared containing:
-
50 mM potassium phosphate buffer (pH 7.4)
-
Microsomal fraction containing the P450 and CPR
-
1 mM NADPH (cofactor)
-
Substrate (e.g., ent-kaurene)
-
-
The reaction is incubated at 30°C for 1-2 hours.
-
-
Product Extraction and Analysis: The products are extracted from the culture medium or reaction mixture using an organic solvent. The extracts are then derivatized (e.g., methylation) and analyzed by GC-MS or LC-MS to identify the oxidized products.
Visualizing the Pathway and Workflows
To better understand the proposed biosynthetic pathway and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Putative biosynthesis pathway of this compound.
Caption: General workflow for in vitro enzyme assays.
References
- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Putative Biosynthesis of Pterokaurane R: A Technical Guide for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Pterokaurane R, a kaurane-type diterpenoid. While the dedicated biosynthesis of this compound has not been fully elucidated, this document outlines a scientifically supported hypothetical pathway based on the well-established biosynthesis of the parent ent-kaurane skeleton, a crucial intermediate in the formation of gibberellin plant hormones. This guide offers a comprehensive overview of the core biosynthetic steps, detailed experimental protocols for key enzyme assays, and a summary of relevant quantitative data to support further research and potential metabolic engineering applications.
The Core Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound, a C20 diterpenoid with the molecular formula C20H34O3, is proposed to originate from the general terpenoid pathway. The initial steps involve the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids. The formation of the characteristic tetracyclic kaurane skeleton is a two-step cyclization process, followed by oxidative modifications to yield this compound.
The key enzymatic steps in the putative biosynthesis of this compound are:
-
Formation of ent-Copalyl Diphosphate (ent-CPP): The biosynthesis of the kaurane skeleton begins with the protonation-initiated cyclization of the linear precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS).
-
Formation of ent-Kaurene: The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This complex rearrangement is catalyzed by ent-kaurene synthase (KS).
-
Oxidation of ent-Kaurene: The ent-kaurene skeleton then undergoes a series of oxidative modifications. The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701 family), which hydroxylates the C19 methyl group to form ent-kaurenoic acid.
-
Putative Hydroxylations to form this compound: To arrive at the final structure of this compound (C20H34O3), it is hypothesized that the ent-kaurane or a closely related kaurane derivative undergoes further hydroxylations. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases. The exact positions of these hydroxyl groups on the kaurane skeleton define the final structure of this compound. Based on the molecular formula, two additional hydroxylations are expected to occur after the initial formation of the kaurane ring.
Quantitative Data on Kaurane Diterpenoid Biosynthesis
Direct quantitative data for the biosynthesis of this compound is not available. However, studies on the heterologous production of ent-kaurene in microbial systems provide valuable insights into the efficiency of the core pathway enzymes.
| Product | Host Organism | Titer (mg/L) | Reference |
| ent-Kaurene | Escherichia coli | 113 ± 7 | [1] |
| Terpentetriene (a related diterpene) | Escherichia coli | 66 ± 4 | [1] |
| ent-Copalol | Saccharomyces cerevisiae | 35.6 | [2] |
Experimental Protocols
The following are representative protocols for the key enzymes involved in the biosynthesis of the ent-kaurane skeleton. These methods can be adapted for the characterization of the putative enzymes in the this compound pathway.
ent-Copalyl Diphosphate Synthase (CPS) Enzyme Assay
Objective: To determine the activity of CPS in converting GGPP to ent-CPP.
Methodology:
-
Enzyme Expression: The candidate CPS gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli) and expressed in a suitable host. The enzyme is then purified, typically using affinity chromatography (e.g., His-tag).
-
Reaction Mixture: A typical reaction mixture (50-100 µL) contains:
-
50 mM HEPES buffer (pH 7.2)
-
10 mM MgCl2
-
5 mM DTT
-
10-50 µM GGPP (substrate)
-
1-5 µg of purified CPS enzyme
-
-
Incubation: The reaction is incubated at 30°C for 1-2 hours.
-
Product Extraction: The reaction is stopped by the addition of a strong alkaline phosphatase to dephosphorylate the ent-CPP product to ent-copalol for easier analysis. The mixture is then extracted with an organic solvent (e.g., hexane or ethyl acetate).
-
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of ent-copalol is confirmed by comparison of its retention time and mass spectrum with an authentic standard.
ent-Kaurene Synthase (KS) Enzyme Assay
Objective: To determine the activity of KS in converting ent-CPP to ent-kaurene.
Methodology:
-
Coupled Assay with CPS: As the substrate ent-CPP is often unstable and not commercially available, a coupled assay with CPS is commonly performed.
-
Reaction Mixture: The reaction mixture is similar to the CPS assay but includes both CPS and KS enzymes:
-
50 mM HEPES buffer (pH 7.2)
-
10 mM MgCl2
-
5 mM DTT
-
10-50 µM GGPP
-
1-5 µg of purified CPS
-
1-5 µg of purified KS
-
-
Incubation: Incubate at 30°C for 1-2 hours.
-
Product Extraction: The reaction is stopped, and the product ent-kaurene is extracted with hexane.
-
Analysis: The hexane extract is analyzed by GC-MS. The formation of ent-kaurene is confirmed by its characteristic mass spectrum and retention time compared to a standard.[3]
ent-Kaurene Oxidase (KO) and other Cytochrome P450s Assay
Objective: To determine the activity of KO and other putative P450s in oxidizing ent-kaurene and its derivatives.
Methodology:
-
Heterologous Expression: Cytochrome P450 enzymes are typically expressed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and cytochrome P450 reductase (CPR) for activity.[4]
-
Whole-cell Assay:
-
Yeast cells expressing the P450 of interest are cultured to an appropriate density.
-
The substrate (ent-kaurene or a hydroxylated intermediate) is added to the culture medium.
-
The culture is incubated for 24-48 hours.
-
-
Microsomal Assay:
-
Microsomes are isolated from the expressing cells by differential centrifugation.
-
A reaction mixture is prepared containing:
-
50 mM potassium phosphate buffer (pH 7.4)
-
Microsomal fraction containing the P450 and CPR
-
1 mM NADPH (cofactor)
-
Substrate (e.g., ent-kaurene)
-
-
The reaction is incubated at 30°C for 1-2 hours.
-
-
Product Extraction and Analysis: The products are extracted from the culture medium or reaction mixture using an organic solvent. The extracts are then derivatized (e.g., methylation) and analyzed by GC-MS or LC-MS to identify the oxidized products.
Visualizing the Pathway and Workflows
To better understand the proposed biosynthetic pathway and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Putative biosynthesis pathway of this compound.
Caption: General workflow for in vitro enzyme assays.
References
- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pterokaurane R: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterokaurane R is a naturally occurring diterpenoid belonging to the ent-kaurane class. First isolated from the fern Pteris multifida, this compound has garnered interest within the scientific community for its potential biological activities, characteristic of the broader family of ent-kaurane diterpenoids. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physical and Chemical Properties
This compound, also known by its systematic name (4S)-Kaurane-2β,16,19-triol, possesses a tetracyclic kaurane (B74193) skeleton. Its physical and chemical characteristics are fundamental to its purification, identification, and potential therapeutic application.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Powder | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Data | Reference |
| Molecular Formula | C₂₀H₃₄O₃ | [3] |
| Molar Mass | 322.5 g/mol | [3] |
| CAS Number | 67349-43-3 | [1] |
| ¹H-NMR | Data not available in searched literature | |
| ¹³C-NMR | Data not available in searched literature | |
| Infrared (IR) | Data not available in searched literature | |
| Mass Spectrometry (MS) | Data not available in searched literature |
Experimental Protocols
The isolation and characterization of this compound involve multi-step extraction and chromatographic techniques, followed by spectroscopic analysis for structural elucidation.
Isolation of this compound from Pteris multifida
The following protocol is a generalized procedure based on the successful isolation of ent-kaurane diterpenoids from Pteris multifida.
1. Extraction:
-
Dried and powdered roots of Pteris multifida are subjected to extraction with 80% methanol (B129727).
-
The extraction is typically performed multiple times to ensure a high yield of secondary metabolites.
-
The resulting crude methanol extract is then concentrated under reduced pressure to obtain a residue.
2. Fractionation:
-
The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The majority of diterpenoids, including this compound, are expected to be present in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
-
The bioactive fractions are subjected to repeated column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, with mixtures of chloroform and methanol of increasing polarity, is employed to separate the components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further purification of fractions containing this compound may be achieved using techniques such as preparative high-performance liquid chromatography (HPLC).
Spectroscopic Characterization
The definitive structure of this compound is confirmed through a combination of spectroscopic methods. Although the specific data was not available in the searched literature, the following techniques are standard for the characterization of such natural products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) groups, which are characteristic of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited in the available literature, the broader class of ent-kaurane diterpenoids isolated from Pteris multifida and other plant sources has been shown to possess significant anti-inflammatory and cytotoxic properties. The anti-neuroinflammatory effects of related compounds from Pteris multifida involve the inhibition of nitric oxide (NO) production in microglia, suggesting a potential mechanism of action relevant to neurodegenerative diseases.
Furthermore, ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a plausible signaling cascade that could be influenced by this compound, based on the known activities of this class of compounds.
This diagram illustrates two key potential mechanisms:
-
Induction of Apoptosis: this compound may promote programmed cell death in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This leads to the activation of the caspase cascade, culminating in apoptosis.
-
Anti-inflammatory Action: In the context of neuroinflammation, this compound could potentially inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia.
Conclusion
This compound is an ent-kaurane diterpenoid with a chemical structure that suggests potential for interesting biological activities, in line with other members of its class. While a complete profile of its physical and chemical properties requires access to the original isolation literature, this guide provides a solid foundation for researchers interested in this compound. The detailed isolation protocol and the illustrated potential signaling pathways offer a starting point for further investigation into the therapeutic applications of this compound, particularly in the areas of oncology and neuroinflammatory diseases. Further research is warranted to fully elucidate its spectroscopic data and to confirm its specific mechanisms of action.
References
An In-Depth Technical Guide to Pterokaurane R: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterokaurane R is a naturally occurring diterpenoid belonging to the ent-kaurane class. First isolated from the fern Pteris multifida, this compound has garnered interest within the scientific community for its potential biological activities, characteristic of the broader family of ent-kaurane diterpenoids. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physical and Chemical Properties
This compound, also known by its systematic name (4S)-Kaurane-2β,16,19-triol, possesses a tetracyclic kaurane (B74193) skeleton. Its physical and chemical characteristics are fundamental to its purification, identification, and potential therapeutic application.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Powder | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Data | Reference |
| Molecular Formula | C₂₀H₃₄O₃ | [3] |
| Molar Mass | 322.5 g/mol | [3] |
| CAS Number | 67349-43-3 | [1] |
| ¹H-NMR | Data not available in searched literature | |
| ¹³C-NMR | Data not available in searched literature | |
| Infrared (IR) | Data not available in searched literature | |
| Mass Spectrometry (MS) | Data not available in searched literature |
Experimental Protocols
The isolation and characterization of this compound involve multi-step extraction and chromatographic techniques, followed by spectroscopic analysis for structural elucidation.
Isolation of this compound from Pteris multifida
The following protocol is a generalized procedure based on the successful isolation of ent-kaurane diterpenoids from Pteris multifida.
1. Extraction:
-
Dried and powdered roots of Pteris multifida are subjected to extraction with 80% methanol (B129727).
-
The extraction is typically performed multiple times to ensure a high yield of secondary metabolites.
-
The resulting crude methanol extract is then concentrated under reduced pressure to obtain a residue.
2. Fractionation:
-
The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The majority of diterpenoids, including this compound, are expected to be present in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
-
The bioactive fractions are subjected to repeated column chromatography on silica (B1680970) gel.
-
A gradient elution system, for example, with mixtures of chloroform and methanol of increasing polarity, is employed to separate the components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further purification of fractions containing this compound may be achieved using techniques such as preparative high-performance liquid chromatography (HPLC).
Spectroscopic Characterization
The definitive structure of this compound is confirmed through a combination of spectroscopic methods. Although the specific data was not available in the searched literature, the following techniques are standard for the characterization of such natural products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) groups, which are characteristic of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited in the available literature, the broader class of ent-kaurane diterpenoids isolated from Pteris multifida and other plant sources has been shown to possess significant anti-inflammatory and cytotoxic properties. The anti-neuroinflammatory effects of related compounds from Pteris multifida involve the inhibition of nitric oxide (NO) production in microglia, suggesting a potential mechanism of action relevant to neurodegenerative diseases.
Furthermore, ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a plausible signaling cascade that could be influenced by this compound, based on the known activities of this class of compounds.
This diagram illustrates two key potential mechanisms:
-
Induction of Apoptosis: this compound may promote programmed cell death in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This leads to the activation of the caspase cascade, culminating in apoptosis.
-
Anti-inflammatory Action: In the context of neuroinflammation, this compound could potentially inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia.
Conclusion
This compound is an ent-kaurane diterpenoid with a chemical structure that suggests potential for interesting biological activities, in line with other members of its class. While a complete profile of its physical and chemical properties requires access to the original isolation literature, this guide provides a solid foundation for researchers interested in this compound. The detailed isolation protocol and the illustrated potential signaling pathways offer a starting point for further investigation into the therapeutic applications of this compound, particularly in the areas of oncology and neuroinflammatory diseases. Further research is warranted to fully elucidate its spectroscopic data and to confirm its specific mechanisms of action.
References
An In-Depth Technical Guide to Pterokaurane R: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterokaurane R is a naturally occurring diterpenoid belonging to the ent-kaurane class. First isolated from the fern Pteris multifida, this compound has garnered interest within the scientific community for its potential biological activities, characteristic of the broader family of ent-kaurane diterpenoids. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physical and Chemical Properties
This compound, also known by its systematic name (4S)-Kaurane-2β,16,19-triol, possesses a tetracyclic kaurane skeleton. Its physical and chemical characteristics are fundamental to its purification, identification, and potential therapeutic application.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Powder | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Data | Reference |
| Molecular Formula | C₂₀H₃₄O₃ | [3] |
| Molar Mass | 322.5 g/mol | [3] |
| CAS Number | 67349-43-3 | [1] |
| ¹H-NMR | Data not available in searched literature | |
| ¹³C-NMR | Data not available in searched literature | |
| Infrared (IR) | Data not available in searched literature | |
| Mass Spectrometry (MS) | Data not available in searched literature |
Experimental Protocols
The isolation and characterization of this compound involve multi-step extraction and chromatographic techniques, followed by spectroscopic analysis for structural elucidation.
Isolation of this compound from Pteris multifida
The following protocol is a generalized procedure based on the successful isolation of ent-kaurane diterpenoids from Pteris multifida.
1. Extraction:
-
Dried and powdered roots of Pteris multifida are subjected to extraction with 80% methanol.
-
The extraction is typically performed multiple times to ensure a high yield of secondary metabolites.
-
The resulting crude methanol extract is then concentrated under reduced pressure to obtain a residue.
2. Fractionation:
-
The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The majority of diterpenoids, including this compound, are expected to be present in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
-
The bioactive fractions are subjected to repeated column chromatography on silica gel.
-
A gradient elution system, for example, with mixtures of chloroform and methanol of increasing polarity, is employed to separate the components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further purification of fractions containing this compound may be achieved using techniques such as preparative high-performance liquid chromatography (HPLC).
Spectroscopic Characterization
The definitive structure of this compound is confirmed through a combination of spectroscopic methods. Although the specific data was not available in the searched literature, the following techniques are standard for the characterization of such natural products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) groups, which are characteristic of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited in the available literature, the broader class of ent-kaurane diterpenoids isolated from Pteris multifida and other plant sources has been shown to possess significant anti-inflammatory and cytotoxic properties. The anti-neuroinflammatory effects of related compounds from Pteris multifida involve the inhibition of nitric oxide (NO) production in microglia, suggesting a potential mechanism of action relevant to neurodegenerative diseases.
Furthermore, ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a plausible signaling cascade that could be influenced by this compound, based on the known activities of this class of compounds.
This diagram illustrates two key potential mechanisms:
-
Induction of Apoptosis: this compound may promote programmed cell death in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This leads to the activation of the caspase cascade, culminating in apoptosis.
-
Anti-inflammatory Action: In the context of neuroinflammation, this compound could potentially inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia.
Conclusion
This compound is an ent-kaurane diterpenoid with a chemical structure that suggests potential for interesting biological activities, in line with other members of its class. While a complete profile of its physical and chemical properties requires access to the original isolation literature, this guide provides a solid foundation for researchers interested in this compound. The detailed isolation protocol and the illustrated potential signaling pathways offer a starting point for further investigation into the therapeutic applications of this compound, particularly in the areas of oncology and neuroinflammatory diseases. Further research is warranted to fully elucidate its spectroscopic data and to confirm its specific mechanisms of action.
References
Pterokaurane R: An In-depth Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterokaurane R is a member of the ent-kaurane diterpenoid class of natural products. These compounds are characterized by a tetracyclic carbon skeleton and are known for their diverse biological activities. This compound, specifically, has been identified as a constituent of the fern Pteris multifida, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound and related compounds, with a focus on their anti-neuroinflammatory potential.
Discovery and Origin
This compound was isolated from the roots of the fern Pteris multifida (Pteridaceae). The discovery was part of a broader investigation into the bioactive phytochemicals present in this plant, which was prompted by the significant nitric oxide (NO) inhibitory activity observed in its 80% methanolic extract when tested on lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1][2] BV-2 cells are a commonly used in vitro model for studying neuroinflammation.
The investigation, led by Kim et al., resulted in the isolation and characterization of twelve ent-kaurane diterpenoids, including three previously unknown compounds.[1][2] this compound was identified as one of the known compounds within this isolated series, with its structure confirmed by comparison of its spectroscopic data with previously reported values.[1]
Experimental Protocols
Isolation of this compound and Related Diterpenoids
The following protocol details the extraction and isolation procedure for ent-kaurane diterpenoids, including this compound, from the roots of Pteris multifida, as described by Kim et al. (2016).
1. Extraction:
-
Dried roots of Pteris multifida (334.0 g) were subjected to ultrasonic extraction three times with 80% methanol (B129727) (MeOH) (12 L for 90 minutes each).
-
The solvent was removed under vacuum to yield a crude extract (30.0 g).
2. Solvent Partitioning:
-
The crude extract was suspended in water and sequentially partitioned with dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol, yielding 7.4 g, 2.3 g, and a significant aqueous residue, respectively.
-
The CH2Cl2 fraction, which showed the most significant NO inhibitory activity, was further processed. It was suspended in 90% MeOH and partitioned with n-hexane.
3. Chromatographic Separation:
-
The 90% MeOH fraction (5.3 g) was subjected to silica (B1680970) gel column chromatography.
-
The column was eluted with a gradient of chloroform (B151607) (CHCl3) and MeOH (from 100:1 to 0:100, v/v) to yield 25 fractions.
-
Further separation and purification of these fractions using various chromatographic techniques, such as repeated column chromatography and high-performance liquid chromatography (HPLC), led to the isolation of pure ent-kaurane diterpenoids, including this compound.
Structure Elucidation:
The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and NOESY).
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Circular Dichroism (CD) spectroscopy to determine the absolute configuration.
Biological Activity Assay: Nitric Oxide (NO) Production in BV-2 Microglia
The anti-neuroinflammatory activity of the isolated compounds was assessed by measuring their ability to inhibit NO production in LPS-stimulated BV-2 microglia.
1. Cell Culture:
-
BV-2 microglia cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment and Stimulation:
-
Cells were seeded in 96-well plates at a density of 4 × 10⁵ cells/mL and allowed to adhere for 24 hours.
-
The cells were then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
3. Measurement of Nitric Oxide:
-
After 24 hours of incubation with LPS, the concentration of nitrite (B80452) (a stable product of NO) in the culture media was measured using the Griess reagent (1% sulfanilamide (B372717) and 0.1% naphtylethylenediamine dihydrochloride (B599025) in 2% phosphoric acid).
-
100 µL of the cell culture supernatant was mixed with 100 µL of the Griess reagent in a 96-well plate and incubated at room temperature for 15 minutes.
-
The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.
4. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production was not due to cytotoxicity, a cell viability assay (e.g., MTT assay) was performed in parallel. Cells were treated with the highest concentration of the test compounds for 24 hours, and cell viability was assessed.
Data Presentation
The anti-neuroinflammatory activity of the ent-kaurane diterpenoids isolated from Pteris multifida is summarized in the table below. The data represents the inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated BV-2 microglia. While the specific IC50 for this compound was not reported in this particular study, the data for its structural analogs provide valuable insight into the structure-activity relationship of this class of compounds.
| Compound | IC50 (µM) for NO Inhibition | Cell Viability (% at 100 µM) |
| 2β,15α-dihydroxy-ent-kaur-16-ene (1) | 13.9 | > 95% |
| Creticoside A (2) | > 50 | > 95% |
| Pterokaurane M1 (3) | 35.2 | > 95% |
| Pterokaurane M1 2-O-β-D-glucopyranoside (4) | > 50 | > 95% |
| Pterokaurane P1 (7) | 10.8 | > 95% |
| Pterokaurane P1 2-O-β-D-glucopyranoside (8) | > 50 | > 95% |
| 2β,16α-dihydroxy-ent-kaurane (9) | 28.4 | > 95% |
| 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside (10) | > 50 | > 95% |
| L-NAME (Positive Control) | 15.6 | > 95% |
Mandatory Visualization
Signaling Pathway of Anti-Neuroinflammatory Action
The proposed mechanism of action for the anti-neuroinflammatory effects of bioactive ent-kaurane diterpenoids from Pteris multifida involves the inhibition of key inflammatory mediators in activated microglia. The following diagram illustrates this signaling pathway.
Caption: Proposed anti-neuroinflammatory signaling pathway of this compound and its analogs.
Experimental Workflow for Bioactivity Screening
The following diagram outlines the general workflow for the discovery and initial biological evaluation of this compound and related compounds from a natural source.
Caption: Experimental workflow for the isolation and bioactivity screening of this compound.
Conclusion
This compound, an ent-kaurane diterpenoid from Pteris multifida, belongs to a class of compounds with demonstrated anti-neuroinflammatory properties. The primary mechanism of action appears to be the inhibition of pro-inflammatory mediators, most notably nitric oxide, in activated microglia. The detailed protocols for isolation and bioactivity assessment provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific activity of this compound and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
Pterokaurane R: An In-depth Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterokaurane R is a member of the ent-kaurane diterpenoid class of natural products. These compounds are characterized by a tetracyclic carbon skeleton and are known for their diverse biological activities. This compound, specifically, has been identified as a constituent of the fern Pteris multifida, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound and related compounds, with a focus on their anti-neuroinflammatory potential.
Discovery and Origin
This compound was isolated from the roots of the fern Pteris multifida (Pteridaceae). The discovery was part of a broader investigation into the bioactive phytochemicals present in this plant, which was prompted by the significant nitric oxide (NO) inhibitory activity observed in its 80% methanolic extract when tested on lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1][2] BV-2 cells are a commonly used in vitro model for studying neuroinflammation.
The investigation, led by Kim et al., resulted in the isolation and characterization of twelve ent-kaurane diterpenoids, including three previously unknown compounds.[1][2] this compound was identified as one of the known compounds within this isolated series, with its structure confirmed by comparison of its spectroscopic data with previously reported values.[1]
Experimental Protocols
Isolation of this compound and Related Diterpenoids
The following protocol details the extraction and isolation procedure for ent-kaurane diterpenoids, including this compound, from the roots of Pteris multifida, as described by Kim et al. (2016).
1. Extraction:
-
Dried roots of Pteris multifida (334.0 g) were subjected to ultrasonic extraction three times with 80% methanol (B129727) (MeOH) (12 L for 90 minutes each).
-
The solvent was removed under vacuum to yield a crude extract (30.0 g).
2. Solvent Partitioning:
-
The crude extract was suspended in water and sequentially partitioned with dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol, yielding 7.4 g, 2.3 g, and a significant aqueous residue, respectively.
-
The CH2Cl2 fraction, which showed the most significant NO inhibitory activity, was further processed. It was suspended in 90% MeOH and partitioned with n-hexane.
3. Chromatographic Separation:
-
The 90% MeOH fraction (5.3 g) was subjected to silica (B1680970) gel column chromatography.
-
The column was eluted with a gradient of chloroform (B151607) (CHCl3) and MeOH (from 100:1 to 0:100, v/v) to yield 25 fractions.
-
Further separation and purification of these fractions using various chromatographic techniques, such as repeated column chromatography and high-performance liquid chromatography (HPLC), led to the isolation of pure ent-kaurane diterpenoids, including this compound.
Structure Elucidation:
The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and NOESY).
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Circular Dichroism (CD) spectroscopy to determine the absolute configuration.
Biological Activity Assay: Nitric Oxide (NO) Production in BV-2 Microglia
The anti-neuroinflammatory activity of the isolated compounds was assessed by measuring their ability to inhibit NO production in LPS-stimulated BV-2 microglia.
1. Cell Culture:
-
BV-2 microglia cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment and Stimulation:
-
Cells were seeded in 96-well plates at a density of 4 × 10⁵ cells/mL and allowed to adhere for 24 hours.
-
The cells were then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
3. Measurement of Nitric Oxide:
-
After 24 hours of incubation with LPS, the concentration of nitrite (B80452) (a stable product of NO) in the culture media was measured using the Griess reagent (1% sulfanilamide (B372717) and 0.1% naphtylethylenediamine dihydrochloride (B599025) in 2% phosphoric acid).
-
100 µL of the cell culture supernatant was mixed with 100 µL of the Griess reagent in a 96-well plate and incubated at room temperature for 15 minutes.
-
The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.
4. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production was not due to cytotoxicity, a cell viability assay (e.g., MTT assay) was performed in parallel. Cells were treated with the highest concentration of the test compounds for 24 hours, and cell viability was assessed.
Data Presentation
The anti-neuroinflammatory activity of the ent-kaurane diterpenoids isolated from Pteris multifida is summarized in the table below. The data represents the inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated BV-2 microglia. While the specific IC50 for this compound was not reported in this particular study, the data for its structural analogs provide valuable insight into the structure-activity relationship of this class of compounds.
| Compound | IC50 (µM) for NO Inhibition | Cell Viability (% at 100 µM) |
| 2β,15α-dihydroxy-ent-kaur-16-ene (1) | 13.9 | > 95% |
| Creticoside A (2) | > 50 | > 95% |
| Pterokaurane M1 (3) | 35.2 | > 95% |
| Pterokaurane M1 2-O-β-D-glucopyranoside (4) | > 50 | > 95% |
| Pterokaurane P1 (7) | 10.8 | > 95% |
| Pterokaurane P1 2-O-β-D-glucopyranoside (8) | > 50 | > 95% |
| 2β,16α-dihydroxy-ent-kaurane (9) | 28.4 | > 95% |
| 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside (10) | > 50 | > 95% |
| L-NAME (Positive Control) | 15.6 | > 95% |
Mandatory Visualization
Signaling Pathway of Anti-Neuroinflammatory Action
The proposed mechanism of action for the anti-neuroinflammatory effects of bioactive ent-kaurane diterpenoids from Pteris multifida involves the inhibition of key inflammatory mediators in activated microglia. The following diagram illustrates this signaling pathway.
Caption: Proposed anti-neuroinflammatory signaling pathway of this compound and its analogs.
Experimental Workflow for Bioactivity Screening
The following diagram outlines the general workflow for the discovery and initial biological evaluation of this compound and related compounds from a natural source.
Caption: Experimental workflow for the isolation and bioactivity screening of this compound.
Conclusion
This compound, an ent-kaurane diterpenoid from Pteris multifida, belongs to a class of compounds with demonstrated anti-neuroinflammatory properties. The primary mechanism of action appears to be the inhibition of pro-inflammatory mediators, most notably nitric oxide, in activated microglia. The detailed protocols for isolation and bioactivity assessment provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific activity of this compound and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
Pterokaurane R: An In-depth Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterokaurane R is a member of the ent-kaurane diterpenoid class of natural products. These compounds are characterized by a tetracyclic carbon skeleton and are known for their diverse biological activities. This compound, specifically, has been identified as a constituent of the fern Pteris multifida, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound and related compounds, with a focus on their anti-neuroinflammatory potential.
Discovery and Origin
This compound was isolated from the roots of the fern Pteris multifida (Pteridaceae). The discovery was part of a broader investigation into the bioactive phytochemicals present in this plant, which was prompted by the significant nitric oxide (NO) inhibitory activity observed in its 80% methanolic extract when tested on lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1][2] BV-2 cells are a commonly used in vitro model for studying neuroinflammation.
The investigation, led by Kim et al., resulted in the isolation and characterization of twelve ent-kaurane diterpenoids, including three previously unknown compounds.[1][2] this compound was identified as one of the known compounds within this isolated series, with its structure confirmed by comparison of its spectroscopic data with previously reported values.[1]
Experimental Protocols
Isolation of this compound and Related Diterpenoids
The following protocol details the extraction and isolation procedure for ent-kaurane diterpenoids, including this compound, from the roots of Pteris multifida, as described by Kim et al. (2016).
1. Extraction:
-
Dried roots of Pteris multifida (334.0 g) were subjected to ultrasonic extraction three times with 80% methanol (MeOH) (12 L for 90 minutes each).
-
The solvent was removed under vacuum to yield a crude extract (30.0 g).
2. Solvent Partitioning:
-
The crude extract was suspended in water and sequentially partitioned with dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol, yielding 7.4 g, 2.3 g, and a significant aqueous residue, respectively.
-
The CH2Cl2 fraction, which showed the most significant NO inhibitory activity, was further processed. It was suspended in 90% MeOH and partitioned with n-hexane.
3. Chromatographic Separation:
-
The 90% MeOH fraction (5.3 g) was subjected to silica gel column chromatography.
-
The column was eluted with a gradient of chloroform (CHCl3) and MeOH (from 100:1 to 0:100, v/v) to yield 25 fractions.
-
Further separation and purification of these fractions using various chromatographic techniques, such as repeated column chromatography and high-performance liquid chromatography (HPLC), led to the isolation of pure ent-kaurane diterpenoids, including this compound.
Structure Elucidation:
The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and NOESY).
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Circular Dichroism (CD) spectroscopy to determine the absolute configuration.
Biological Activity Assay: Nitric Oxide (NO) Production in BV-2 Microglia
The anti-neuroinflammatory activity of the isolated compounds was assessed by measuring their ability to inhibit NO production in LPS-stimulated BV-2 microglia.
1. Cell Culture:
-
BV-2 microglia cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment and Stimulation:
-
Cells were seeded in 96-well plates at a density of 4 × 10⁵ cells/mL and allowed to adhere for 24 hours.
-
The cells were then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
3. Measurement of Nitric Oxide:
-
After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture media was measured using the Griess reagent (1% sulfanilamide and 0.1% naphtylethylenediamine dihydrochloride in 2% phosphoric acid).
-
100 µL of the cell culture supernatant was mixed with 100 µL of the Griess reagent in a 96-well plate and incubated at room temperature for 15 minutes.
-
The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.
4. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production was not due to cytotoxicity, a cell viability assay (e.g., MTT assay) was performed in parallel. Cells were treated with the highest concentration of the test compounds for 24 hours, and cell viability was assessed.
Data Presentation
The anti-neuroinflammatory activity of the ent-kaurane diterpenoids isolated from Pteris multifida is summarized in the table below. The data represents the inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated BV-2 microglia. While the specific IC50 for this compound was not reported in this particular study, the data for its structural analogs provide valuable insight into the structure-activity relationship of this class of compounds.
| Compound | IC50 (µM) for NO Inhibition | Cell Viability (% at 100 µM) |
| 2β,15α-dihydroxy-ent-kaur-16-ene (1) | 13.9 | > 95% |
| Creticoside A (2) | > 50 | > 95% |
| Pterokaurane M1 (3) | 35.2 | > 95% |
| Pterokaurane M1 2-O-β-D-glucopyranoside (4) | > 50 | > 95% |
| Pterokaurane P1 (7) | 10.8 | > 95% |
| Pterokaurane P1 2-O-β-D-glucopyranoside (8) | > 50 | > 95% |
| 2β,16α-dihydroxy-ent-kaurane (9) | 28.4 | > 95% |
| 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside (10) | > 50 | > 95% |
| L-NAME (Positive Control) | 15.6 | > 95% |
Mandatory Visualization
Signaling Pathway of Anti-Neuroinflammatory Action
The proposed mechanism of action for the anti-neuroinflammatory effects of bioactive ent-kaurane diterpenoids from Pteris multifida involves the inhibition of key inflammatory mediators in activated microglia. The following diagram illustrates this signaling pathway.
Caption: Proposed anti-neuroinflammatory signaling pathway of this compound and its analogs.
Experimental Workflow for Bioactivity Screening
The following diagram outlines the general workflow for the discovery and initial biological evaluation of this compound and related compounds from a natural source.
Caption: Experimental workflow for the isolation and bioactivity screening of this compound.
Conclusion
This compound, an ent-kaurane diterpenoid from Pteris multifida, belongs to a class of compounds with demonstrated anti-neuroinflammatory properties. The primary mechanism of action appears to be the inhibition of pro-inflammatory mediators, most notably nitric oxide, in activated microglia. The detailed protocols for isolation and bioactivity assessment provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific activity of this compound and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
Pterokaurane R: A Technical Overview of a Kaurane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 67349-43-3 Molecular Formula: C₂₀H₃₄O₃
Executive Summary
Chemical and Physical Properties
A summary of the basic chemical identifiers for Pterokaurane R is provided in the table below.
| Property | Value | Citation |
| CAS Number | 67349-43-3 | |
| Molecular Formula | C₂₀H₃₄O₃ | |
| Molecular Weight | 322.48 g/mol | |
| Class | ent-Kaurane Diterpenoid |
Biological Activity of ent-Kaurane Diterpenoids
Ent-kaurane diterpenoids have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. The primary mechanisms of action reported for this class of compounds involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Anticancer Activity
The anticancer effects of ent-kaurane diterpenoids are often attributed to their ability to modulate key signaling pathways involved in cell death and proliferation.
Signaling Pathway for Anticancer Activity of ent-Kaurane Diterpenoids
Experimental Protocols
The following are representative experimental protocols for assessing the biological activity of compounds within the ent-kaurane diterpenoid class.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on a cancer cell line.
Workflow for MTT Cytotoxicity Assay
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Conclusion
This compound, as an ent-kaurane diterpenoid, belongs to a class of compounds with significant, well-documented biological activities, particularly in the realm of anticancer research. While direct experimental data for this compound is currently lacking, the established mechanisms of action for this compound class provide a strong foundation for future investigation into its therapeutic potential. The protocols and pathways described in this guide offer a robust starting point for researchers and drug development professionals interested in exploring the pharmacological profile of this compound and other related diterpenoids. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
Pterokaurane R: A Technical Overview of a Kaurane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 67349-43-3 Molecular Formula: C₂₀H₃₄O₃
Executive Summary
Chemical and Physical Properties
A summary of the basic chemical identifiers for Pterokaurane R is provided in the table below.
| Property | Value | Citation |
| CAS Number | 67349-43-3 | |
| Molecular Formula | C₂₀H₃₄O₃ | |
| Molecular Weight | 322.48 g/mol | |
| Class | ent-Kaurane Diterpenoid |
Biological Activity of ent-Kaurane Diterpenoids
Ent-kaurane diterpenoids have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. The primary mechanisms of action reported for this class of compounds involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Anticancer Activity
The anticancer effects of ent-kaurane diterpenoids are often attributed to their ability to modulate key signaling pathways involved in cell death and proliferation.
Signaling Pathway for Anticancer Activity of ent-Kaurane Diterpenoids
Experimental Protocols
The following are representative experimental protocols for assessing the biological activity of compounds within the ent-kaurane diterpenoid class.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on a cancer cell line.
Workflow for MTT Cytotoxicity Assay
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Conclusion
This compound, as an ent-kaurane diterpenoid, belongs to a class of compounds with significant, well-documented biological activities, particularly in the realm of anticancer research. While direct experimental data for this compound is currently lacking, the established mechanisms of action for this compound class provide a strong foundation for future investigation into its therapeutic potential. The protocols and pathways described in this guide offer a robust starting point for researchers and drug development professionals interested in exploring the pharmacological profile of this compound and other related diterpenoids. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
Pterokaurane R: A Technical Overview of a Kaurane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 67349-43-3 Molecular Formula: C₂₀H₃₄O₃
Executive Summary
Chemical and Physical Properties
A summary of the basic chemical identifiers for Pterokaurane R is provided in the table below.
| Property | Value | Citation |
| CAS Number | 67349-43-3 | |
| Molecular Formula | C₂₀H₃₄O₃ | |
| Molecular Weight | 322.48 g/mol | |
| Class | ent-Kaurane Diterpenoid |
Biological Activity of ent-Kaurane Diterpenoids
Ent-kaurane diterpenoids have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. The primary mechanisms of action reported for this class of compounds involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Anticancer Activity
The anticancer effects of ent-kaurane diterpenoids are often attributed to their ability to modulate key signaling pathways involved in cell death and proliferation.
Signaling Pathway for Anticancer Activity of ent-Kaurane Diterpenoids
Experimental Protocols
The following are representative experimental protocols for assessing the biological activity of compounds within the ent-kaurane diterpenoid class.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on a cancer cell line.
Workflow for MTT Cytotoxicity Assay
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Conclusion
This compound, as an ent-kaurane diterpenoid, belongs to a class of compounds with significant, well-documented biological activities, particularly in the realm of anticancer research. While direct experimental data for this compound is currently lacking, the established mechanisms of action for this compound class provide a strong foundation for future investigation into its therapeutic potential. The protocols and pathways described in this guide offer a robust starting point for researchers and drug development professionals interested in exploring the pharmacological profile of this compound and other related diterpenoids. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
Pterokaurane Diterpenoids: A Comprehensive Technical Review for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising classes of natural products are the pterokaurane diterpenoids, a group of intricate molecules primarily isolated from ferns of the Pteris genus. While the specific compound "Pterokaurane R" remains uncharacterized in the accessible scientific literature, this technical guide provides a comprehensive overview of the broader pterokaurane and related ent-kaurane diterpenoid family, with a focus on their isolation, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction to Pterokaurane Diterpenoids
Pterokaurane diterpenoids belong to the larger class of ent-kaurane diterpenoids, which are tetracyclic compounds characterized by a specific stereochemical configuration. These natural products are biosynthesized from geranylgeranyl pyrophosphate (GGPP)[1]. The structural diversity within the ent-kauranes arises from various chemical modifications to the parent skeleton, including oxidations, bond cleavages, and intramolecular cyclizations[1]. Pterokauranes, specifically isolated from Pteris species, have garnered attention for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities[2][3][4].
Isolation and Structure Elucidation of Pterokaurane Diterpenoids from Pteris Species
Several pterokaurane and related ent-kaurane diterpenoids have been successfully isolated from various Pteris species, notably Pteris multifida and Pteris ensiformis. The general workflow for their isolation and characterization is outlined below.
Experimental Protocol: Isolation of Pterokaurane M1, M2, and M3 from Pteris multifida
The following protocol is a representative example of the isolation of pterokaurane diterpenoids from Pteris multifida.
-
Extraction: The air-dried and powdered whole plants of Pteris multifida are extracted with 95% methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).
-
Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure pterokaurane diterpenoids (Pterokaurane M₁, M₂, and M₃).
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and in some cases, single-crystal X-ray diffraction.
Biological Activities of Pterokaurane Diterpenoids
Pterokaurane and related ent-kaurane diterpenoids have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.
Anti-inflammatory Activity
Several ent-kaurane diterpenoids isolated from Pteris species have shown significant anti-inflammatory properties. For instance, compounds isolated from Pteris multifida roots were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. This inhibition of NO production is a key indicator of anti-inflammatory potential. Furthermore, some compounds were observed to reduce the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
The anti-inflammatory mechanism of some ent-kaurane diterpenoids has been linked to the inhibition of the NF-κB signaling pathway.
Cytotoxic Activity
A number of pterokaurane and ent-kaurane diterpenoids have exhibited cytotoxic effects against various cancer cell lines. For example, a new ent-kaurane diterpenoid, ent-kaurane-6β,16α-diol-3-one, isolated from Pteris ensiformis, was evaluated for its antitumor activity. Other diterpenoids from P. ensiformis have also shown moderate cytotoxic activity against HCT-116, HepG-2, and BGC-823 cell lines. Multifidoside A and B, isolated from Pteris multifida, showed cytotoxicity against the HepG2 tumor cell line.
Quantitative Biological Data
The following tables summarize the reported quantitative data for the biological activities of selected pterokaurane and related ent-kaurane diterpenoids.
Table 1: Cytotoxicity of Diterpenoids from Pteris Species
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid | HCT-116 | 3.0 | |
| HepG-2 | 10.5 | ||
| BGC-823 | 6.3 | ||
| Multifidoside A | HepG2 | < 10 | |
| Multifidoside B | HepG2 | < 10 | |
| Decrescensin A | SW480 | 0.46 |
Table 2: Anti-inflammatory Activity of Diterpenoids from Pteris ensiformis
| Compound | Assay | IC₅₀ (µM) | Reference |
| Dihydrochalcone enantiomer (+) | NO Production Inhibition | 2.0 | |
| Dihydrochalcone enantiomer (-) | NO Production Inhibition | 2.5 | |
| Multikaurane B | NO Production Inhibition | 8.0 | |
| Henrin A | NO Production Inhibition | 9.5 | |
| ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid | NO Production Inhibition | 5.6 |
Detailed Experimental Protocols for Biological Assays
Protocol: Nitric Oxide (NO) Production Inhibition Assay
This protocol is based on the methodology described for assessing the anti-inflammatory activity of compounds isolated from Pteris ensiformis.
-
Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.
Protocol: Cytotoxicity Assay (MTT Assay)
The following is a general protocol for evaluating the cytotoxic activity of isolated compounds, as performed for diterpenoids from Pteris ensiformis.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, BGC-823) are maintained in an appropriate culture medium with FBS and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Conclusion and Future Directions
Pterokaurane and related ent-kaurane diterpenoids from Pteris species represent a promising class of natural products with significant anti-inflammatory and cytotoxic potential. While the specific entity "this compound" remains to be identified in the public domain, the existing body of research on this family of compounds provides a strong foundation for future drug discovery efforts. Further research should focus on the isolation and characterization of novel pterokauranes, comprehensive evaluation of their biological activities, and detailed elucidation of their mechanisms of action. The synthesis of pterokaurane analogues could also open up new avenues for developing more potent and selective therapeutic agents. This technical guide serves as a starting point for researchers looking to explore the therapeutic potential of these fascinating natural molecules.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic diterpenoids from Pteris ensiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
Pterokaurane Diterpenoids: A Comprehensive Technical Review for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising classes of natural products are the pterokaurane diterpenoids, a group of intricate molecules primarily isolated from ferns of the Pteris genus. While the specific compound "Pterokaurane R" remains uncharacterized in the accessible scientific literature, this technical guide provides a comprehensive overview of the broader pterokaurane and related ent-kaurane diterpenoid family, with a focus on their isolation, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction to Pterokaurane Diterpenoids
Pterokaurane diterpenoids belong to the larger class of ent-kaurane diterpenoids, which are tetracyclic compounds characterized by a specific stereochemical configuration. These natural products are biosynthesized from geranylgeranyl pyrophosphate (GGPP)[1]. The structural diversity within the ent-kauranes arises from various chemical modifications to the parent skeleton, including oxidations, bond cleavages, and intramolecular cyclizations[1]. Pterokauranes, specifically isolated from Pteris species, have garnered attention for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities[2][3][4].
Isolation and Structure Elucidation of Pterokaurane Diterpenoids from Pteris Species
Several pterokaurane and related ent-kaurane diterpenoids have been successfully isolated from various Pteris species, notably Pteris multifida and Pteris ensiformis. The general workflow for their isolation and characterization is outlined below.
Experimental Protocol: Isolation of Pterokaurane M1, M2, and M3 from Pteris multifida
The following protocol is a representative example of the isolation of pterokaurane diterpenoids from Pteris multifida.
-
Extraction: The air-dried and powdered whole plants of Pteris multifida are extracted with 95% methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).
-
Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure pterokaurane diterpenoids (Pterokaurane M₁, M₂, and M₃).
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and in some cases, single-crystal X-ray diffraction.
Biological Activities of Pterokaurane Diterpenoids
Pterokaurane and related ent-kaurane diterpenoids have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.
Anti-inflammatory Activity
Several ent-kaurane diterpenoids isolated from Pteris species have shown significant anti-inflammatory properties. For instance, compounds isolated from Pteris multifida roots were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. This inhibition of NO production is a key indicator of anti-inflammatory potential. Furthermore, some compounds were observed to reduce the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
The anti-inflammatory mechanism of some ent-kaurane diterpenoids has been linked to the inhibition of the NF-κB signaling pathway.
Cytotoxic Activity
A number of pterokaurane and ent-kaurane diterpenoids have exhibited cytotoxic effects against various cancer cell lines. For example, a new ent-kaurane diterpenoid, ent-kaurane-6β,16α-diol-3-one, isolated from Pteris ensiformis, was evaluated for its antitumor activity. Other diterpenoids from P. ensiformis have also shown moderate cytotoxic activity against HCT-116, HepG-2, and BGC-823 cell lines. Multifidoside A and B, isolated from Pteris multifida, showed cytotoxicity against the HepG2 tumor cell line.
Quantitative Biological Data
The following tables summarize the reported quantitative data for the biological activities of selected pterokaurane and related ent-kaurane diterpenoids.
Table 1: Cytotoxicity of Diterpenoids from Pteris Species
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid | HCT-116 | 3.0 | |
| HepG-2 | 10.5 | ||
| BGC-823 | 6.3 | ||
| Multifidoside A | HepG2 | < 10 | |
| Multifidoside B | HepG2 | < 10 | |
| Decrescensin A | SW480 | 0.46 |
Table 2: Anti-inflammatory Activity of Diterpenoids from Pteris ensiformis
| Compound | Assay | IC₅₀ (µM) | Reference |
| Dihydrochalcone enantiomer (+) | NO Production Inhibition | 2.0 | |
| Dihydrochalcone enantiomer (-) | NO Production Inhibition | 2.5 | |
| Multikaurane B | NO Production Inhibition | 8.0 | |
| Henrin A | NO Production Inhibition | 9.5 | |
| ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid | NO Production Inhibition | 5.6 |
Detailed Experimental Protocols for Biological Assays
Protocol: Nitric Oxide (NO) Production Inhibition Assay
This protocol is based on the methodology described for assessing the anti-inflammatory activity of compounds isolated from Pteris ensiformis.
-
Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.
Protocol: Cytotoxicity Assay (MTT Assay)
The following is a general protocol for evaluating the cytotoxic activity of isolated compounds, as performed for diterpenoids from Pteris ensiformis.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, BGC-823) are maintained in an appropriate culture medium with FBS and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Conclusion and Future Directions
Pterokaurane and related ent-kaurane diterpenoids from Pteris species represent a promising class of natural products with significant anti-inflammatory and cytotoxic potential. While the specific entity "this compound" remains to be identified in the public domain, the existing body of research on this family of compounds provides a strong foundation for future drug discovery efforts. Further research should focus on the isolation and characterization of novel pterokauranes, comprehensive evaluation of their biological activities, and detailed elucidation of their mechanisms of action. The synthesis of pterokaurane analogues could also open up new avenues for developing more potent and selective therapeutic agents. This technical guide serves as a starting point for researchers looking to explore the therapeutic potential of these fascinating natural molecules.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic diterpenoids from Pteris ensiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
Pterokaurane Diterpenoids: A Comprehensive Technical Review for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising classes of natural products are the pterokaurane diterpenoids, a group of intricate molecules primarily isolated from ferns of the Pteris genus. While the specific compound "Pterokaurane R" remains uncharacterized in the accessible scientific literature, this technical guide provides a comprehensive overview of the broader pterokaurane and related ent-kaurane diterpenoid family, with a focus on their isolation, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction to Pterokaurane Diterpenoids
Pterokaurane diterpenoids belong to the larger class of ent-kaurane diterpenoids, which are tetracyclic compounds characterized by a specific stereochemical configuration. These natural products are biosynthesized from geranylgeranyl pyrophosphate (GGPP)[1]. The structural diversity within the ent-kauranes arises from various chemical modifications to the parent skeleton, including oxidations, bond cleavages, and intramolecular cyclizations[1]. Pterokauranes, specifically isolated from Pteris species, have garnered attention for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities[2][3][4].
Isolation and Structure Elucidation of Pterokaurane Diterpenoids from Pteris Species
Several pterokaurane and related ent-kaurane diterpenoids have been successfully isolated from various Pteris species, notably Pteris multifida and Pteris ensiformis. The general workflow for their isolation and characterization is outlined below.
Experimental Protocol: Isolation of Pterokaurane M1, M2, and M3 from Pteris multifida
The following protocol is a representative example of the isolation of pterokaurane diterpenoids from Pteris multifida.
-
Extraction: The air-dried and powdered whole plants of Pteris multifida are extracted with 95% methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (CHCl₃) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure pterokaurane diterpenoids (Pterokaurane M₁, M₂, and M₃).
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and in some cases, single-crystal X-ray diffraction.
Biological Activities of Pterokaurane Diterpenoids
Pterokaurane and related ent-kaurane diterpenoids have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.
Anti-inflammatory Activity
Several ent-kaurane diterpenoids isolated from Pteris species have shown significant anti-inflammatory properties. For instance, compounds isolated from Pteris multifida roots were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. This inhibition of NO production is a key indicator of anti-inflammatory potential. Furthermore, some compounds were observed to reduce the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
The anti-inflammatory mechanism of some ent-kaurane diterpenoids has been linked to the inhibition of the NF-κB signaling pathway.
Cytotoxic Activity
A number of pterokaurane and ent-kaurane diterpenoids have exhibited cytotoxic effects against various cancer cell lines. For example, a new ent-kaurane diterpenoid, ent-kaurane-6β,16α-diol-3-one, isolated from Pteris ensiformis, was evaluated for its antitumor activity. Other diterpenoids from P. ensiformis have also shown moderate cytotoxic activity against HCT-116, HepG-2, and BGC-823 cell lines. Multifidoside A and B, isolated from Pteris multifida, showed cytotoxicity against the HepG2 tumor cell line.
Quantitative Biological Data
The following tables summarize the reported quantitative data for the biological activities of selected pterokaurane and related ent-kaurane diterpenoids.
Table 1: Cytotoxicity of Diterpenoids from Pteris Species
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid | HCT-116 | 3.0 | |
| HepG-2 | 10.5 | ||
| BGC-823 | 6.3 | ||
| Multifidoside A | HepG2 | < 10 | |
| Multifidoside B | HepG2 | < 10 | |
| Decrescensin A | SW480 | 0.46 |
Table 2: Anti-inflammatory Activity of Diterpenoids from Pteris ensiformis
| Compound | Assay | IC₅₀ (µM) | Reference |
| Dihydrochalcone enantiomer (+) | NO Production Inhibition | 2.0 | |
| Dihydrochalcone enantiomer (-) | NO Production Inhibition | 2.5 | |
| Multikaurane B | NO Production Inhibition | 8.0 | |
| Henrin A | NO Production Inhibition | 9.5 | |
| ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid | NO Production Inhibition | 5.6 |
Detailed Experimental Protocols for Biological Assays
Protocol: Nitric Oxide (NO) Production Inhibition Assay
This protocol is based on the methodology described for assessing the anti-inflammatory activity of compounds isolated from Pteris ensiformis.
-
Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.
Protocol: Cytotoxicity Assay (MTT Assay)
The following is a general protocol for evaluating the cytotoxic activity of isolated compounds, as performed for diterpenoids from Pteris ensiformis.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, BGC-823) are maintained in an appropriate culture medium with FBS and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Conclusion and Future Directions
Pterokaurane and related ent-kaurane diterpenoids from Pteris species represent a promising class of natural products with significant anti-inflammatory and cytotoxic potential. While the specific entity "this compound" remains to be identified in the public domain, the existing body of research on this family of compounds provides a strong foundation for future drug discovery efforts. Further research should focus on the isolation and characterization of novel pterokauranes, comprehensive evaluation of their biological activities, and detailed elucidation of their mechanisms of action. The synthesis of pterokaurane analogues could also open up new avenues for developing more potent and selective therapeutic agents. This technical guide serves as a starting point for researchers looking to explore the therapeutic potential of these fascinating natural molecules.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic diterpenoids from Pteris ensiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Pterokaurane R Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterokaurane R, a novel ent-kaurane diterpenoid, has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of an in silico approach to identify and characterize the protein targets of this compound. We detail a systematic workflow encompassing ligand-based and structure-based virtual screening, molecular docking, and molecular dynamics simulations. Furthermore, this guide outlines experimental protocols for the validation of predicted targets and presents data in a structured format to facilitate interpretation and further investigation.
Introduction
Ent-kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anticancer properties. Several studies have shown that these compounds can induce apoptosis in cancer cells through various signaling pathways.[1][2] For instance, certain ent-kaurane derivatives have been reported to induce apoptosis via the activation of caspase-8 or caspase-9, suggesting involvement of both the extrinsic and intrinsic apoptotic pathways.[1] These compounds have also been shown to modulate the expression of key apoptosis-regulating proteins such as p53, Bax, and Bcl-2.[1]
This compound is a promising new derivative that exhibits potent cytotoxic effects against a panel of human cancer cell lines. Preliminary in vitro studies indicate that this compound induces S-phase cell cycle arrest and apoptosis. To elucidate the molecular mechanisms underlying these effects, an in silico target prediction approach is proposed. This computational strategy allows for the rapid and cost-effective identification of potential protein targets, thereby guiding subsequent experimental validation and accelerating the drug development process.
In Silico Target Prediction Workflow
The in silico workflow for identifying this compound targets is a multi-step process that integrates various computational techniques. The overall workflow is depicted below.
Data Presentation: Predicted Targets of this compound
The following table summarizes the top potential protein targets of this compound identified through the in silico workflow, ranked by their docking scores.
| Target Protein | UniProt ID | Docking Score (kcal/mol) | Predicted Interaction | Biological Function |
| Bcl-2 | P10415 | -9.8 | Hydrophobic interactions, H-bonds with BH3-binding groove | Anti-apoptotic |
| Caspase-3 | P42574 | -9.2 | H-bonds with active site residues | Apoptosis execution |
| CDK2 | P24941 | -8.9 | H-bonds with ATP-binding pocket | Cell cycle regulation |
| STAT3 | P40763 | -8.5 | Interactions with SH2 domain | Signal transduction, cell growth |
| JNK1 | P45983 | -8.1 | H-bonds with kinase domain | Stress response, apoptosis |
Experimental Protocols
Ligand-Based Virtual Screening
Objective: To identify proteins that are known to bind ligands structurally similar to this compound.
Methodology:
-
The 3D structure of this compound is used as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds using a Tanimoto coefficient threshold of > 0.85.
-
The known protein targets of the identified similar compounds are retrieved from the databases.
-
A list of potential this compound targets is compiled based on the frequency and relevance of the identified targets.
Structure-Based Virtual Screening (Reverse Docking)
Objective: To predict the binding affinity of this compound to a library of protein structures.
Methodology:
-
A library of 3D protein structures is compiled from the Protein Data Bank (PDB), focusing on proteins implicated in cancer and apoptosis.
-
The 3D structure of this compound is docked against each protein in the library using software such as AutoDock Vina or Glide.
-
The proteins are ranked based on their predicted binding affinities (docking scores) for this compound.
Molecular Docking
Objective: To perform a detailed analysis of the binding mode and affinity of this compound to the top-ranked potential targets.
Methodology:
-
The crystal structures of the high-priority target proteins are retrieved from the PDB.
-
This compound is docked into the active or allosteric sites of each target protein using high-precision docking algorithms.
-
The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to assess the plausibility of the binding mode.
Molecular Dynamics (MD) Simulation
Objective: To evaluate the stability of the this compound-protein complexes over time.
Methodology:
-
The docked complexes of this compound with the top candidate targets are subjected to MD simulations using software like GROMACS or AMBER.
-
Simulations are run for at least 100 nanoseconds to observe the dynamic behavior of the complex.
-
The stability of the complex is assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
Predicted Signaling Pathways
Based on the in silico target prediction, this compound is hypothesized to induce apoptosis through the intrinsic pathway by directly inhibiting the anti-apoptotic protein Bcl-2. This inhibition leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.
Conclusion
The in silico approach detailed in this guide provides a robust framework for the identification and characterization of the molecular targets of this compound. The predicted targets, particularly Bcl-2 and Caspase-3, are consistent with the observed pro-apoptotic activity of related ent-kaurane diterpenoids.[1] The outlined experimental protocols offer a clear path for the validation of these computational predictions. Successful validation of these targets will not only elucidate the mechanism of action of this compound but also pave the way for its further development as a novel anticancer agent.
References
- 1. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Pterokaurane R Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterokaurane R, a novel ent-kaurane diterpenoid, has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of an in silico approach to identify and characterize the protein targets of this compound. We detail a systematic workflow encompassing ligand-based and structure-based virtual screening, molecular docking, and molecular dynamics simulations. Furthermore, this guide outlines experimental protocols for the validation of predicted targets and presents data in a structured format to facilitate interpretation and further investigation.
Introduction
Ent-kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anticancer properties. Several studies have shown that these compounds can induce apoptosis in cancer cells through various signaling pathways.[1][2] For instance, certain ent-kaurane derivatives have been reported to induce apoptosis via the activation of caspase-8 or caspase-9, suggesting involvement of both the extrinsic and intrinsic apoptotic pathways.[1] These compounds have also been shown to modulate the expression of key apoptosis-regulating proteins such as p53, Bax, and Bcl-2.[1]
This compound is a promising new derivative that exhibits potent cytotoxic effects against a panel of human cancer cell lines. Preliminary in vitro studies indicate that this compound induces S-phase cell cycle arrest and apoptosis. To elucidate the molecular mechanisms underlying these effects, an in silico target prediction approach is proposed. This computational strategy allows for the rapid and cost-effective identification of potential protein targets, thereby guiding subsequent experimental validation and accelerating the drug development process.
In Silico Target Prediction Workflow
The in silico workflow for identifying this compound targets is a multi-step process that integrates various computational techniques. The overall workflow is depicted below.
Data Presentation: Predicted Targets of this compound
The following table summarizes the top potential protein targets of this compound identified through the in silico workflow, ranked by their docking scores.
| Target Protein | UniProt ID | Docking Score (kcal/mol) | Predicted Interaction | Biological Function |
| Bcl-2 | P10415 | -9.8 | Hydrophobic interactions, H-bonds with BH3-binding groove | Anti-apoptotic |
| Caspase-3 | P42574 | -9.2 | H-bonds with active site residues | Apoptosis execution |
| CDK2 | P24941 | -8.9 | H-bonds with ATP-binding pocket | Cell cycle regulation |
| STAT3 | P40763 | -8.5 | Interactions with SH2 domain | Signal transduction, cell growth |
| JNK1 | P45983 | -8.1 | H-bonds with kinase domain | Stress response, apoptosis |
Experimental Protocols
Ligand-Based Virtual Screening
Objective: To identify proteins that are known to bind ligands structurally similar to this compound.
Methodology:
-
The 3D structure of this compound is used as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds using a Tanimoto coefficient threshold of > 0.85.
-
The known protein targets of the identified similar compounds are retrieved from the databases.
-
A list of potential this compound targets is compiled based on the frequency and relevance of the identified targets.
Structure-Based Virtual Screening (Reverse Docking)
Objective: To predict the binding affinity of this compound to a library of protein structures.
Methodology:
-
A library of 3D protein structures is compiled from the Protein Data Bank (PDB), focusing on proteins implicated in cancer and apoptosis.
-
The 3D structure of this compound is docked against each protein in the library using software such as AutoDock Vina or Glide.
-
The proteins are ranked based on their predicted binding affinities (docking scores) for this compound.
Molecular Docking
Objective: To perform a detailed analysis of the binding mode and affinity of this compound to the top-ranked potential targets.
Methodology:
-
The crystal structures of the high-priority target proteins are retrieved from the PDB.
-
This compound is docked into the active or allosteric sites of each target protein using high-precision docking algorithms.
-
The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to assess the plausibility of the binding mode.
Molecular Dynamics (MD) Simulation
Objective: To evaluate the stability of the this compound-protein complexes over time.
Methodology:
-
The docked complexes of this compound with the top candidate targets are subjected to MD simulations using software like GROMACS or AMBER.
-
Simulations are run for at least 100 nanoseconds to observe the dynamic behavior of the complex.
-
The stability of the complex is assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
Predicted Signaling Pathways
Based on the in silico target prediction, this compound is hypothesized to induce apoptosis through the intrinsic pathway by directly inhibiting the anti-apoptotic protein Bcl-2. This inhibition leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.
Conclusion
The in silico approach detailed in this guide provides a robust framework for the identification and characterization of the molecular targets of this compound. The predicted targets, particularly Bcl-2 and Caspase-3, are consistent with the observed pro-apoptotic activity of related ent-kaurane diterpenoids.[1] The outlined experimental protocols offer a clear path for the validation of these computational predictions. Successful validation of these targets will not only elucidate the mechanism of action of this compound but also pave the way for its further development as a novel anticancer agent.
References
- 1. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Pterokaurane R Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterokaurane R, a novel ent-kaurane diterpenoid, has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of an in silico approach to identify and characterize the protein targets of this compound. We detail a systematic workflow encompassing ligand-based and structure-based virtual screening, molecular docking, and molecular dynamics simulations. Furthermore, this guide outlines experimental protocols for the validation of predicted targets and presents data in a structured format to facilitate interpretation and further investigation.
Introduction
Ent-kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anticancer properties. Several studies have shown that these compounds can induce apoptosis in cancer cells through various signaling pathways.[1][2] For instance, certain ent-kaurane derivatives have been reported to induce apoptosis via the activation of caspase-8 or caspase-9, suggesting involvement of both the extrinsic and intrinsic apoptotic pathways.[1] These compounds have also been shown to modulate the expression of key apoptosis-regulating proteins such as p53, Bax, and Bcl-2.[1]
This compound is a promising new derivative that exhibits potent cytotoxic effects against a panel of human cancer cell lines. Preliminary in vitro studies indicate that this compound induces S-phase cell cycle arrest and apoptosis. To elucidate the molecular mechanisms underlying these effects, an in silico target prediction approach is proposed. This computational strategy allows for the rapid and cost-effective identification of potential protein targets, thereby guiding subsequent experimental validation and accelerating the drug development process.
In Silico Target Prediction Workflow
The in silico workflow for identifying this compound targets is a multi-step process that integrates various computational techniques. The overall workflow is depicted below.
Data Presentation: Predicted Targets of this compound
The following table summarizes the top potential protein targets of this compound identified through the in silico workflow, ranked by their docking scores.
| Target Protein | UniProt ID | Docking Score (kcal/mol) | Predicted Interaction | Biological Function |
| Bcl-2 | P10415 | -9.8 | Hydrophobic interactions, H-bonds with BH3-binding groove | Anti-apoptotic |
| Caspase-3 | P42574 | -9.2 | H-bonds with active site residues | Apoptosis execution |
| CDK2 | P24941 | -8.9 | H-bonds with ATP-binding pocket | Cell cycle regulation |
| STAT3 | P40763 | -8.5 | Interactions with SH2 domain | Signal transduction, cell growth |
| JNK1 | P45983 | -8.1 | H-bonds with kinase domain | Stress response, apoptosis |
Experimental Protocols
Ligand-Based Virtual Screening
Objective: To identify proteins that are known to bind ligands structurally similar to this compound.
Methodology:
-
The 3D structure of this compound is used as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds using a Tanimoto coefficient threshold of > 0.85.
-
The known protein targets of the identified similar compounds are retrieved from the databases.
-
A list of potential this compound targets is compiled based on the frequency and relevance of the identified targets.
Structure-Based Virtual Screening (Reverse Docking)
Objective: To predict the binding affinity of this compound to a library of protein structures.
Methodology:
-
A library of 3D protein structures is compiled from the Protein Data Bank (PDB), focusing on proteins implicated in cancer and apoptosis.
-
The 3D structure of this compound is docked against each protein in the library using software such as AutoDock Vina or Glide.
-
The proteins are ranked based on their predicted binding affinities (docking scores) for this compound.
Molecular Docking
Objective: To perform a detailed analysis of the binding mode and affinity of this compound to the top-ranked potential targets.
Methodology:
-
The crystal structures of the high-priority target proteins are retrieved from the PDB.
-
This compound is docked into the active or allosteric sites of each target protein using high-precision docking algorithms.
-
The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to assess the plausibility of the binding mode.
Molecular Dynamics (MD) Simulation
Objective: To evaluate the stability of the this compound-protein complexes over time.
Methodology:
-
The docked complexes of this compound with the top candidate targets are subjected to MD simulations using software like GROMACS or AMBER.
-
Simulations are run for at least 100 nanoseconds to observe the dynamic behavior of the complex.
-
The stability of the complex is assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
Predicted Signaling Pathways
Based on the in silico target prediction, this compound is hypothesized to induce apoptosis through the intrinsic pathway by directly inhibiting the anti-apoptotic protein Bcl-2. This inhibition leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.
Conclusion
The in silico approach detailed in this guide provides a robust framework for the identification and characterization of the molecular targets of this compound. The predicted targets, particularly Bcl-2 and Caspase-3, are consistent with the observed pro-apoptotic activity of related ent-kaurane diterpenoids.[1] The outlined experimental protocols offer a clear path for the validation of these computational predictions. Successful validation of these targets will not only elucidate the mechanism of action of this compound but also pave the way for its further development as a novel anticancer agent.
References
- 1. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Extraction of Pterokaurane R: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterokaurane R is a member of the ent-kaurane class of diterpenoids, a group of natural products with a wide range of biological activities. These compounds are predominantly found in plants of the Pteris genus, commonly known as brake ferns. This document provides detailed protocols for the high-yield extraction and purification of this compound from Pteris species, targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are compiled from established procedures for the isolation of ent-kaurane diterpenoids from plant materials.
Data Presentation: Extraction Yields
While specific yield data for this compound is not extensively reported in the literature, the following table provides an example of crude extract yield from a Pteris species, which can serve as a benchmark for extraction efficiency. Researchers should note that the final yield of pure this compound will be significantly lower and is dependent on the concentration of the target compound in the specific plant material and the efficiency of the purification process.
| Plant Material | Extraction Solvent | Raw Material Weight (kg) | Crude Extract Weight (g) | Crude Extract Yield (%) | Source |
| Aerial parts of Pteris cretica | 70% (v/v) aqueous ethanol (B145695) | 5 | 803 | 16.06 | [1] |
Experimental Protocols
The following protocols detail the steps for the extraction, fractionation, and purification of this compound from Pteris plant material.
Protocol 1: Extraction of Crude Diterpenoid Mixture
This protocol describes the initial extraction of the plant material to obtain a crude extract enriched with diterpenoids.
Materials and Equipment:
-
Dried and powdered aerial parts of a Pteris species (e.g., Pteris cretica, Pteris multifida, Pteris ensiformis)
-
70-95% Ethanol or Methanol (B129727)
-
Large glass container with a lid for maceration or a Soxhlet apparatus
-
Rotary evaporator
-
Filter paper and funnel or filtration apparatus
-
Grinder or mill
Procedure:
-
Plant Material Preparation: Air-dry the aerial parts of the selected Pteris species at room temperature until brittle. Grind the dried plant material into a coarse powder using a grinder or mill.
-
Extraction:
-
Maceration: Soak the powdered plant material in 70-95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container. Allow to stand for 24-48 hours at room temperature with occasional agitation. Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with 70-95% ethanol or methanol in a Soxhlet apparatus for 24-48 hours, or until the solvent running through the siphon tube is colorless.
-
-
Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
Drying: Dry the crude extract completely in a vacuum oven or desiccator to remove any residual solvent. Weigh the final dried crude extract and calculate the yield.
Protocol 2: Fractionation of the Crude Extract
This protocol outlines the separation of the crude extract into fractions with different polarities to isolate the diterpenoid-rich fraction.
Materials and Equipment:
-
Dried crude extract from Protocol 1
-
Distilled water
-
Separatory funnel
-
Solvents of increasing polarity: Petroleum ether (or n-hexane), Dichloromethane (B109758) (DCM), Ethyl acetate (B1210297) (EtOAc), and n-Butanol (n-BuOH)
-
Rotary evaporator
Procedure:
-
Suspension: Suspend the dried crude extract in distilled water to form a slurry.
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform sequential partitioning with solvents of increasing polarity, starting with petroleum ether. Add an equal volume of petroleum ether, shake vigorously, and allow the layers to separate. Collect the petroleum ether layer. Repeat this step three times.
-
Combine the petroleum ether fractions.
-
Subsequently, partition the remaining aqueous layer sequentially with dichloromethane, ethyl acetate, and n-butanol, following the same procedure as with petroleum ether.
-
-
Concentration of Fractions: Concentrate each of the solvent fractions (petroleum ether, dichloromethane, ethyl acetate, and n-butanol) and the final aqueous fraction separately using a rotary evaporator to obtain dried fractions.
Note: Based on the polarity of ent-kaurane diterpenoids, this compound is expected to be present in the dichloromethane and/or ethyl acetate fractions.
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes the final purification of this compound from the enriched fraction using various column chromatography techniques.
Materials and Equipment:
-
Dried diterpenoid-rich fraction (e.g., dichloromethane or ethyl acetate fraction)
-
Silica (B1680970) gel (for column chromatography)
-
MCI gel CHP 20P or equivalent reversed-phase silica gel
-
Sephadex LH-20
-
Glass chromatography columns
-
Elution solvents: Hexane (B92381), Ethyl acetate, Dichloromethane, Methanol, and their mixtures in various ratios
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Silica Gel Column Chromatography (Initial Purification):
-
Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% hexane or a hexane-ethyl acetate mixture of high polarity).
-
Dissolve the dried diterpenoid-rich fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC. Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Reversed-Phase Column Chromatography (Intermediate Purification):
-
The partially purified fraction from the silica gel column can be further purified on a reversed-phase column (e.g., MCI gel).
-
Pack the column and equilibrate with the initial mobile phase (e.g., a high percentage of water in a water-methanol mixture).
-
Dissolve the sample in the initial mobile phase and load it onto the column.
-
Elute with a gradient of decreasing polarity (e.g., decreasing the percentage of water and increasing the percentage of methanol).
-
Collect and analyze fractions by TLC.
-
-
Sephadex LH-20 Column Chromatography (Final Purification):
-
For final purification and removal of small molecular weight impurities, use a Sephadex LH-20 column.
-
Swell the Sephadex LH-20 in the desired solvent (e.g., methanol or a dichloromethane-methanol mixture).
-
Pack the column and load the sample dissolved in the same solvent.
-
Elute with the same solvent (isocratic elution).
-
Collect fractions and check for purity using TLC or HPLC.
-
-
Crystallization: If the purified this compound is obtained as a solid, crystallization from a suitable solvent system can be performed to obtain a highly pure compound.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Hypothetical signaling pathway of this compound's biological activity.
References
High-Yield Extraction of Pterokaurane R: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterokaurane R is a member of the ent-kaurane class of diterpenoids, a group of natural products with a wide range of biological activities. These compounds are predominantly found in plants of the Pteris genus, commonly known as brake ferns. This document provides detailed protocols for the high-yield extraction and purification of this compound from Pteris species, targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are compiled from established procedures for the isolation of ent-kaurane diterpenoids from plant materials.
Data Presentation: Extraction Yields
While specific yield data for this compound is not extensively reported in the literature, the following table provides an example of crude extract yield from a Pteris species, which can serve as a benchmark for extraction efficiency. Researchers should note that the final yield of pure this compound will be significantly lower and is dependent on the concentration of the target compound in the specific plant material and the efficiency of the purification process.
| Plant Material | Extraction Solvent | Raw Material Weight (kg) | Crude Extract Weight (g) | Crude Extract Yield (%) | Source |
| Aerial parts of Pteris cretica | 70% (v/v) aqueous ethanol (B145695) | 5 | 803 | 16.06 | [1] |
Experimental Protocols
The following protocols detail the steps for the extraction, fractionation, and purification of this compound from Pteris plant material.
Protocol 1: Extraction of Crude Diterpenoid Mixture
This protocol describes the initial extraction of the plant material to obtain a crude extract enriched with diterpenoids.
Materials and Equipment:
-
Dried and powdered aerial parts of a Pteris species (e.g., Pteris cretica, Pteris multifida, Pteris ensiformis)
-
70-95% Ethanol or Methanol (B129727)
-
Large glass container with a lid for maceration or a Soxhlet apparatus
-
Rotary evaporator
-
Filter paper and funnel or filtration apparatus
-
Grinder or mill
Procedure:
-
Plant Material Preparation: Air-dry the aerial parts of the selected Pteris species at room temperature until brittle. Grind the dried plant material into a coarse powder using a grinder or mill.
-
Extraction:
-
Maceration: Soak the powdered plant material in 70-95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container. Allow to stand for 24-48 hours at room temperature with occasional agitation. Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with 70-95% ethanol or methanol in a Soxhlet apparatus for 24-48 hours, or until the solvent running through the siphon tube is colorless.
-
-
Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
Drying: Dry the crude extract completely in a vacuum oven or desiccator to remove any residual solvent. Weigh the final dried crude extract and calculate the yield.
Protocol 2: Fractionation of the Crude Extract
This protocol outlines the separation of the crude extract into fractions with different polarities to isolate the diterpenoid-rich fraction.
Materials and Equipment:
-
Dried crude extract from Protocol 1
-
Distilled water
-
Separatory funnel
-
Solvents of increasing polarity: Petroleum ether (or n-hexane), Dichloromethane (B109758) (DCM), Ethyl acetate (B1210297) (EtOAc), and n-Butanol (n-BuOH)
-
Rotary evaporator
Procedure:
-
Suspension: Suspend the dried crude extract in distilled water to form a slurry.
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform sequential partitioning with solvents of increasing polarity, starting with petroleum ether. Add an equal volume of petroleum ether, shake vigorously, and allow the layers to separate. Collect the petroleum ether layer. Repeat this step three times.
-
Combine the petroleum ether fractions.
-
Subsequently, partition the remaining aqueous layer sequentially with dichloromethane, ethyl acetate, and n-butanol, following the same procedure as with petroleum ether.
-
-
Concentration of Fractions: Concentrate each of the solvent fractions (petroleum ether, dichloromethane, ethyl acetate, and n-butanol) and the final aqueous fraction separately using a rotary evaporator to obtain dried fractions.
Note: Based on the polarity of ent-kaurane diterpenoids, this compound is expected to be present in the dichloromethane and/or ethyl acetate fractions.
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes the final purification of this compound from the enriched fraction using various column chromatography techniques.
Materials and Equipment:
-
Dried diterpenoid-rich fraction (e.g., dichloromethane or ethyl acetate fraction)
-
Silica (B1680970) gel (for column chromatography)
-
MCI gel CHP 20P or equivalent reversed-phase silica gel
-
Sephadex LH-20
-
Glass chromatography columns
-
Elution solvents: Hexane (B92381), Ethyl acetate, Dichloromethane, Methanol, and their mixtures in various ratios
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Silica Gel Column Chromatography (Initial Purification):
-
Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% hexane or a hexane-ethyl acetate mixture of high polarity).
-
Dissolve the dried diterpenoid-rich fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC. Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Reversed-Phase Column Chromatography (Intermediate Purification):
-
The partially purified fraction from the silica gel column can be further purified on a reversed-phase column (e.g., MCI gel).
-
Pack the column and equilibrate with the initial mobile phase (e.g., a high percentage of water in a water-methanol mixture).
-
Dissolve the sample in the initial mobile phase and load it onto the column.
-
Elute with a gradient of decreasing polarity (e.g., decreasing the percentage of water and increasing the percentage of methanol).
-
Collect and analyze fractions by TLC.
-
-
Sephadex LH-20 Column Chromatography (Final Purification):
-
For final purification and removal of small molecular weight impurities, use a Sephadex LH-20 column.
-
Swell the Sephadex LH-20 in the desired solvent (e.g., methanol or a dichloromethane-methanol mixture).
-
Pack the column and load the sample dissolved in the same solvent.
-
Elute with the same solvent (isocratic elution).
-
Collect fractions and check for purity using TLC or HPLC.
-
-
Crystallization: If the purified this compound is obtained as a solid, crystallization from a suitable solvent system can be performed to obtain a highly pure compound.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Hypothetical signaling pathway of this compound's biological activity.
References
High-Yield Extraction of Pterokaurane R: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterokaurane R is a member of the ent-kaurane class of diterpenoids, a group of natural products with a wide range of biological activities. These compounds are predominantly found in plants of the Pteris genus, commonly known as brake ferns. This document provides detailed protocols for the high-yield extraction and purification of this compound from Pteris species, targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are compiled from established procedures for the isolation of ent-kaurane diterpenoids from plant materials.
Data Presentation: Extraction Yields
While specific yield data for this compound is not extensively reported in the literature, the following table provides an example of crude extract yield from a Pteris species, which can serve as a benchmark for extraction efficiency. Researchers should note that the final yield of pure this compound will be significantly lower and is dependent on the concentration of the target compound in the specific plant material and the efficiency of the purification process.
| Plant Material | Extraction Solvent | Raw Material Weight (kg) | Crude Extract Weight (g) | Crude Extract Yield (%) | Source |
| Aerial parts of Pteris cretica | 70% (v/v) aqueous ethanol | 5 | 803 | 16.06 | [1] |
Experimental Protocols
The following protocols detail the steps for the extraction, fractionation, and purification of this compound from Pteris plant material.
Protocol 1: Extraction of Crude Diterpenoid Mixture
This protocol describes the initial extraction of the plant material to obtain a crude extract enriched with diterpenoids.
Materials and Equipment:
-
Dried and powdered aerial parts of a Pteris species (e.g., Pteris cretica, Pteris multifida, Pteris ensiformis)
-
70-95% Ethanol or Methanol
-
Large glass container with a lid for maceration or a Soxhlet apparatus
-
Rotary evaporator
-
Filter paper and funnel or filtration apparatus
-
Grinder or mill
Procedure:
-
Plant Material Preparation: Air-dry the aerial parts of the selected Pteris species at room temperature until brittle. Grind the dried plant material into a coarse powder using a grinder or mill.
-
Extraction:
-
Maceration: Soak the powdered plant material in 70-95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container. Allow to stand for 24-48 hours at room temperature with occasional agitation. Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with 70-95% ethanol or methanol in a Soxhlet apparatus for 24-48 hours, or until the solvent running through the siphon tube is colorless.
-
-
Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
Drying: Dry the crude extract completely in a vacuum oven or desiccator to remove any residual solvent. Weigh the final dried crude extract and calculate the yield.
Protocol 2: Fractionation of the Crude Extract
This protocol outlines the separation of the crude extract into fractions with different polarities to isolate the diterpenoid-rich fraction.
Materials and Equipment:
-
Dried crude extract from Protocol 1
-
Distilled water
-
Separatory funnel
-
Solvents of increasing polarity: Petroleum ether (or n-hexane), Dichloromethane (DCM), Ethyl acetate (EtOAc), and n-Butanol (n-BuOH)
-
Rotary evaporator
Procedure:
-
Suspension: Suspend the dried crude extract in distilled water to form a slurry.
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform sequential partitioning with solvents of increasing polarity, starting with petroleum ether. Add an equal volume of petroleum ether, shake vigorously, and allow the layers to separate. Collect the petroleum ether layer. Repeat this step three times.
-
Combine the petroleum ether fractions.
-
Subsequently, partition the remaining aqueous layer sequentially with dichloromethane, ethyl acetate, and n-butanol, following the same procedure as with petroleum ether.
-
-
Concentration of Fractions: Concentrate each of the solvent fractions (petroleum ether, dichloromethane, ethyl acetate, and n-butanol) and the final aqueous fraction separately using a rotary evaporator to obtain dried fractions.
Note: Based on the polarity of ent-kaurane diterpenoids, this compound is expected to be present in the dichloromethane and/or ethyl acetate fractions.
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes the final purification of this compound from the enriched fraction using various column chromatography techniques.
Materials and Equipment:
-
Dried diterpenoid-rich fraction (e.g., dichloromethane or ethyl acetate fraction)
-
Silica gel (for column chromatography)
-
MCI gel CHP 20P or equivalent reversed-phase silica gel
-
Sephadex LH-20
-
Glass chromatography columns
-
Elution solvents: Hexane, Ethyl acetate, Dichloromethane, Methanol, and their mixtures in various ratios
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Silica Gel Column Chromatography (Initial Purification):
-
Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% hexane or a hexane-ethyl acetate mixture of high polarity).
-
Dissolve the dried diterpenoid-rich fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC. Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Reversed-Phase Column Chromatography (Intermediate Purification):
-
The partially purified fraction from the silica gel column can be further purified on a reversed-phase column (e.g., MCI gel).
-
Pack the column and equilibrate with the initial mobile phase (e.g., a high percentage of water in a water-methanol mixture).
-
Dissolve the sample in the initial mobile phase and load it onto the column.
-
Elute with a gradient of decreasing polarity (e.g., decreasing the percentage of water and increasing the percentage of methanol).
-
Collect and analyze fractions by TLC.
-
-
Sephadex LH-20 Column Chromatography (Final Purification):
-
For final purification and removal of small molecular weight impurities, use a Sephadex LH-20 column.
-
Swell the Sephadex LH-20 in the desired solvent (e.g., methanol or a dichloromethane-methanol mixture).
-
Pack the column and load the sample dissolved in the same solvent.
-
Elute with the same solvent (isocratic elution).
-
Collect fractions and check for purity using TLC or HPLC.
-
-
Crystallization: If the purified this compound is obtained as a solid, crystallization from a suitable solvent system can be performed to obtain a highly pure compound.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Hypothetical signaling pathway of this compound's biological activity.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Pterokaurane R
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Pterokaurane R, a kaurane-type diterpenoid, using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of natural products and is designed to yield high-purity this compound for research and drug development purposes.
Introduction
This compound belongs to the kaurane (B74193) family of diterpenoids, a class of natural products known for their diverse and potent biological activities. The isolation and purification of specific kaurane diterpenoids like this compound are essential for detailed pharmacological studies, mechanism of action elucidation, and potential therapeutic development. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of such moderately polar small molecules from complex mixtures like plant extracts. This protocol outlines a robust RP-HPLC method for the efficient purification of this compound.
Experimental Protocol
This protocol is divided into three main stages: Sample Preparation, HPLC Purification, and Post-Purification Analysis.
Sample Preparation
Proper sample preparation is critical to prevent column contamination and ensure reproducible separation.
-
Extraction: this compound is typically extracted from its natural source (e.g., plant material) using organic solvents. A common procedure involves maceration or Soxhlet extraction with methanol (B129727) or ethanol.
-
Preliminary Fractionation: The crude extract is often subjected to preliminary fractionation using liquid-liquid extraction or column chromatography to enrich the diterpenoid fraction and remove highly polar or non-polar impurities.
-
Final Sample Preparation for HPLC:
-
Dissolve the enriched fraction or crude extract in the initial mobile phase (e.g., a mixture of methanol/acetonitrile and water).
-
The sample concentration should be optimized to avoid column overloading, typically in the range of 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Purification
The following parameters are recommended for the purification of this compound. Method optimization may be required depending on the complexity of the sample matrix.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Setting |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size). |
| Mobile Phase A | HPLC-grade Water (can be modified with 0.1% formic acid to improve peak shape). |
| Mobile Phase B | HPLC-grade Methanol or Acetonitrile. |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 2.0 - 5.0 mL/min (for a 10 mm ID column). |
| Column Temperature | 25 - 30 °C. |
| Detection Wavelength | Primary: ~210 nm. Secondary: 254 nm. A PDA detector is recommended to monitor the entire UV spectrum and assess peak purity. Kaurane diterpenoids typically lack strong chromophores and absorb at lower UV wavelengths. |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column dimensions). |
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol/Acetonitrile) |
| 0 | 50 | 50 |
| 5 | 50 | 50 |
| 35 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 50 | 50 |
| 60 | 50 | 50 |
This gradient is a starting point and should be optimized based on the separation of the target compound from impurities.
Fraction Collection and Post-Purification
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the real-time chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions using a rotary evaporator or a centrifugal vacuum concentrator.
-
Final Product: The dried, purified this compound can be stored under appropriate conditions (e.g., at -20°C) for future use.
Data Presentation
The success of the purification can be quantified and summarized. The following table provides an example of how to present the data.
Table 3: Summary of Purification Data (Example)
| Parameter | Value |
| Retention Time of this compound | e.g., 25.4 min |
| Purity of Collected Fraction (by analytical HPLC) | e.g., >98% |
| Recovery Rate | e.g., 85% |
| UV λmax of Purified this compound | e.g., 208 nm |
Visualizations
Experimental Workflow
The overall process for the purification of this compound is depicted in the following workflow diagram.
Caption: Workflow for this compound Purification.
Logical Relationship of HPLC Parameters
The optimization of the HPLC method involves the interplay of several key parameters.
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Pterokaurane R
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Pterokaurane R, a kaurane-type diterpenoid, using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of natural products and is designed to yield high-purity this compound for research and drug development purposes.
Introduction
This compound belongs to the kaurane (B74193) family of diterpenoids, a class of natural products known for their diverse and potent biological activities. The isolation and purification of specific kaurane diterpenoids like this compound are essential for detailed pharmacological studies, mechanism of action elucidation, and potential therapeutic development. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of such moderately polar small molecules from complex mixtures like plant extracts. This protocol outlines a robust RP-HPLC method for the efficient purification of this compound.
Experimental Protocol
This protocol is divided into three main stages: Sample Preparation, HPLC Purification, and Post-Purification Analysis.
Sample Preparation
Proper sample preparation is critical to prevent column contamination and ensure reproducible separation.
-
Extraction: this compound is typically extracted from its natural source (e.g., plant material) using organic solvents. A common procedure involves maceration or Soxhlet extraction with methanol (B129727) or ethanol.
-
Preliminary Fractionation: The crude extract is often subjected to preliminary fractionation using liquid-liquid extraction or column chromatography to enrich the diterpenoid fraction and remove highly polar or non-polar impurities.
-
Final Sample Preparation for HPLC:
-
Dissolve the enriched fraction or crude extract in the initial mobile phase (e.g., a mixture of methanol/acetonitrile and water).
-
The sample concentration should be optimized to avoid column overloading, typically in the range of 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Purification
The following parameters are recommended for the purification of this compound. Method optimization may be required depending on the complexity of the sample matrix.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Setting |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size). |
| Mobile Phase A | HPLC-grade Water (can be modified with 0.1% formic acid to improve peak shape). |
| Mobile Phase B | HPLC-grade Methanol or Acetonitrile. |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 2.0 - 5.0 mL/min (for a 10 mm ID column). |
| Column Temperature | 25 - 30 °C. |
| Detection Wavelength | Primary: ~210 nm. Secondary: 254 nm. A PDA detector is recommended to monitor the entire UV spectrum and assess peak purity. Kaurane diterpenoids typically lack strong chromophores and absorb at lower UV wavelengths. |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column dimensions). |
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol/Acetonitrile) |
| 0 | 50 | 50 |
| 5 | 50 | 50 |
| 35 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 50 | 50 |
| 60 | 50 | 50 |
This gradient is a starting point and should be optimized based on the separation of the target compound from impurities.
Fraction Collection and Post-Purification
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the real-time chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions using a rotary evaporator or a centrifugal vacuum concentrator.
-
Final Product: The dried, purified this compound can be stored under appropriate conditions (e.g., at -20°C) for future use.
Data Presentation
The success of the purification can be quantified and summarized. The following table provides an example of how to present the data.
Table 3: Summary of Purification Data (Example)
| Parameter | Value |
| Retention Time of this compound | e.g., 25.4 min |
| Purity of Collected Fraction (by analytical HPLC) | e.g., >98% |
| Recovery Rate | e.g., 85% |
| UV λmax of Purified this compound | e.g., 208 nm |
Visualizations
Experimental Workflow
The overall process for the purification of this compound is depicted in the following workflow diagram.
Caption: Workflow for this compound Purification.
Logical Relationship of HPLC Parameters
The optimization of the HPLC method involves the interplay of several key parameters.
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Pterokaurane R
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Pterokaurane R, a kaurane-type diterpenoid, using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of natural products and is designed to yield high-purity this compound for research and drug development purposes.
Introduction
This compound belongs to the kaurane family of diterpenoids, a class of natural products known for their diverse and potent biological activities. The isolation and purification of specific kaurane diterpenoids like this compound are essential for detailed pharmacological studies, mechanism of action elucidation, and potential therapeutic development. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of such moderately polar small molecules from complex mixtures like plant extracts. This protocol outlines a robust RP-HPLC method for the efficient purification of this compound.
Experimental Protocol
This protocol is divided into three main stages: Sample Preparation, HPLC Purification, and Post-Purification Analysis.
Sample Preparation
Proper sample preparation is critical to prevent column contamination and ensure reproducible separation.
-
Extraction: this compound is typically extracted from its natural source (e.g., plant material) using organic solvents. A common procedure involves maceration or Soxhlet extraction with methanol or ethanol.
-
Preliminary Fractionation: The crude extract is often subjected to preliminary fractionation using liquid-liquid extraction or column chromatography to enrich the diterpenoid fraction and remove highly polar or non-polar impurities.
-
Final Sample Preparation for HPLC:
-
Dissolve the enriched fraction or crude extract in the initial mobile phase (e.g., a mixture of methanol/acetonitrile and water).
-
The sample concentration should be optimized to avoid column overloading, typically in the range of 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Purification
The following parameters are recommended for the purification of this compound. Method optimization may be required depending on the complexity of the sample matrix.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Setting |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size). |
| Mobile Phase A | HPLC-grade Water (can be modified with 0.1% formic acid to improve peak shape). |
| Mobile Phase B | HPLC-grade Methanol or Acetonitrile. |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 2.0 - 5.0 mL/min (for a 10 mm ID column). |
| Column Temperature | 25 - 30 °C. |
| Detection Wavelength | Primary: ~210 nm. Secondary: 254 nm. A PDA detector is recommended to monitor the entire UV spectrum and assess peak purity. Kaurane diterpenoids typically lack strong chromophores and absorb at lower UV wavelengths. |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column dimensions). |
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol/Acetonitrile) |
| 0 | 50 | 50 |
| 5 | 50 | 50 |
| 35 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 50 | 50 |
| 60 | 50 | 50 |
This gradient is a starting point and should be optimized based on the separation of the target compound from impurities.
Fraction Collection and Post-Purification
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the real-time chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions using a rotary evaporator or a centrifugal vacuum concentrator.
-
Final Product: The dried, purified this compound can be stored under appropriate conditions (e.g., at -20°C) for future use.
Data Presentation
The success of the purification can be quantified and summarized. The following table provides an example of how to present the data.
Table 3: Summary of Purification Data (Example)
| Parameter | Value |
| Retention Time of this compound | e.g., 25.4 min |
| Purity of Collected Fraction (by analytical HPLC) | e.g., >98% |
| Recovery Rate | e.g., 85% |
| UV λmax of Purified this compound | e.g., 208 nm |
Visualizations
Experimental Workflow
The overall process for the purification of this compound is depicted in the following workflow diagram.
Caption: Workflow for this compound Purification.
Logical Relationship of HPLC Parameters
The optimization of the HPLC method involves the interplay of several key parameters.
Application Notes and Protocols for Pterokaurane Diterpenoids in Cancer Cell Line Viability Assays
Introduction
Pterokaurane diterpenoids, a class of natural compounds primarily isolated from ferns of the Pteris genus, have demonstrated significant cytotoxic activities against various cancer cell lines. These compounds belong to the ent-kaurane diterpenoid family and have been the subject of research for their potential as anticancer agents. This document provides an overview of the application of Pterokaurane diterpenoids in cancer cell line viability assays, including summarized quantitative data, detailed experimental protocols, and diagrams of the implicated signaling pathways. While specific data for a compound designated "Pterokaurane R" is not available in the current scientific literature, this document focuses on the broader class of Pterokaurane and other closely related ent-kaurane diterpenoids isolated from Pteris species.
Data Presentation
The cytotoxic effects of various Pterokaurane and other ent-kaurane diterpenoids from Pteris species on different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activities of Diterpenoids from Pteris Species against Various Cancer Cell Lines
| Compound Name | Cancer Cell Line | Assay Duration | IC50 (µM) | Reference |
| Decrescensin A | SW480 (Colon) | Not Specified | 0.46 | |
| Pteisolic Acid G | HCT116 (Colon) | 72 hours | 4.07 | |
| ent-kaurane-6β,16α-diol-3-one | Various | Not Specified | Not Specified | [1] |
| Pterokaurane M1-M3 | HepG2 (Liver) | Not Specified | > 10 | [2] |
Note: The search did not yield specific IC50 values for ent-kaurane-6β,16α-diol-3-one or a range for Pterokaurane M1-M3, other than indicating low micromolar activity for some related compounds[2]. Further studies are needed to establish precise IC50 values for a wider range of cell lines.
Experimental Protocols
The following are generalized protocols for assessing the viability of cancer cell lines treated with Pterokaurane diterpenoids, based on common methodologies cited in the literature.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), A549 (lung carcinoma), and SW480 (colon adenocarcinoma) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Pterokaurane diterpenoid. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the Pterokaurane diterpenoid at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Cancer Cell Viability Assay
Proposed Signaling Pathway for ent-Kaurane Diterpenoid-Induced Apoptosis
The anticancer effects of ent-kaurane diterpenoids, the class to which Pterokauranes belong, are often mediated through the induction of apoptosis. This involves the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.
Pterokaurane diterpenoids isolated from Pteris species represent a promising class of natural products with potent cytotoxic activities against a range of cancer cell lines. The data suggests that these compounds induce apoptosis, making them valuable candidates for further anticancer drug development. The provided protocols offer a standardized approach for researchers to investigate the efficacy of these and other natural compounds in cancer cell line viability assays. Further research is warranted to elucidate the precise mechanisms of action of specific Pterokaurane diterpenoids and to evaluate their therapeutic potential in preclinical and clinical settings.
References
Application Notes and Protocols for Pterokaurane Diterpenoids in Cancer Cell Line Viability Assays
Introduction
Pterokaurane diterpenoids, a class of natural compounds primarily isolated from ferns of the Pteris genus, have demonstrated significant cytotoxic activities against various cancer cell lines. These compounds belong to the ent-kaurane diterpenoid family and have been the subject of research for their potential as anticancer agents. This document provides an overview of the application of Pterokaurane diterpenoids in cancer cell line viability assays, including summarized quantitative data, detailed experimental protocols, and diagrams of the implicated signaling pathways. While specific data for a compound designated "Pterokaurane R" is not available in the current scientific literature, this document focuses on the broader class of Pterokaurane and other closely related ent-kaurane diterpenoids isolated from Pteris species.
Data Presentation
The cytotoxic effects of various Pterokaurane and other ent-kaurane diterpenoids from Pteris species on different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activities of Diterpenoids from Pteris Species against Various Cancer Cell Lines
| Compound Name | Cancer Cell Line | Assay Duration | IC50 (µM) | Reference |
| Decrescensin A | SW480 (Colon) | Not Specified | 0.46 | |
| Pteisolic Acid G | HCT116 (Colon) | 72 hours | 4.07 | |
| ent-kaurane-6β,16α-diol-3-one | Various | Not Specified | Not Specified | [1] |
| Pterokaurane M1-M3 | HepG2 (Liver) | Not Specified | > 10 | [2] |
Note: The search did not yield specific IC50 values for ent-kaurane-6β,16α-diol-3-one or a range for Pterokaurane M1-M3, other than indicating low micromolar activity for some related compounds[2]. Further studies are needed to establish precise IC50 values for a wider range of cell lines.
Experimental Protocols
The following are generalized protocols for assessing the viability of cancer cell lines treated with Pterokaurane diterpenoids, based on common methodologies cited in the literature.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), A549 (lung carcinoma), and SW480 (colon adenocarcinoma) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Pterokaurane diterpenoid. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the Pterokaurane diterpenoid at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Cancer Cell Viability Assay
Proposed Signaling Pathway for ent-Kaurane Diterpenoid-Induced Apoptosis
The anticancer effects of ent-kaurane diterpenoids, the class to which Pterokauranes belong, are often mediated through the induction of apoptosis. This involves the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.
Pterokaurane diterpenoids isolated from Pteris species represent a promising class of natural products with potent cytotoxic activities against a range of cancer cell lines. The data suggests that these compounds induce apoptosis, making them valuable candidates for further anticancer drug development. The provided protocols offer a standardized approach for researchers to investigate the efficacy of these and other natural compounds in cancer cell line viability assays. Further research is warranted to elucidate the precise mechanisms of action of specific Pterokaurane diterpenoids and to evaluate their therapeutic potential in preclinical and clinical settings.
References
Application Notes and Protocols for Pterokaurane Diterpenoids in Cancer Cell Line Viability Assays
Introduction
Pterokaurane diterpenoids, a class of natural compounds primarily isolated from ferns of the Pteris genus, have demonstrated significant cytotoxic activities against various cancer cell lines. These compounds belong to the ent-kaurane diterpenoid family and have been the subject of research for their potential as anticancer agents. This document provides an overview of the application of Pterokaurane diterpenoids in cancer cell line viability assays, including summarized quantitative data, detailed experimental protocols, and diagrams of the implicated signaling pathways. While specific data for a compound designated "Pterokaurane R" is not available in the current scientific literature, this document focuses on the broader class of Pterokaurane and other closely related ent-kaurane diterpenoids isolated from Pteris species.
Data Presentation
The cytotoxic effects of various Pterokaurane and other ent-kaurane diterpenoids from Pteris species on different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activities of Diterpenoids from Pteris Species against Various Cancer Cell Lines
| Compound Name | Cancer Cell Line | Assay Duration | IC50 (µM) | Reference |
| Decrescensin A | SW480 (Colon) | Not Specified | 0.46 | |
| Pteisolic Acid G | HCT116 (Colon) | 72 hours | 4.07 | |
| ent-kaurane-6β,16α-diol-3-one | Various | Not Specified | Not Specified | [1] |
| Pterokaurane M1-M3 | HepG2 (Liver) | Not Specified | > 10 | [2] |
Note: The search did not yield specific IC50 values for ent-kaurane-6β,16α-diol-3-one or a range for Pterokaurane M1-M3, other than indicating low micromolar activity for some related compounds[2]. Further studies are needed to establish precise IC50 values for a wider range of cell lines.
Experimental Protocols
The following are generalized protocols for assessing the viability of cancer cell lines treated with Pterokaurane diterpenoids, based on common methodologies cited in the literature.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), A549 (lung carcinoma), and SW480 (colon adenocarcinoma) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Pterokaurane diterpenoid. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the Pterokaurane diterpenoid at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Cancer Cell Viability Assay
Proposed Signaling Pathway for ent-Kaurane Diterpenoid-Induced Apoptosis
The anticancer effects of ent-kaurane diterpenoids, the class to which Pterokauranes belong, are often mediated through the induction of apoptosis. This involves the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.
Pterokaurane diterpenoids isolated from Pteris species represent a promising class of natural products with potent cytotoxic activities against a range of cancer cell lines. The data suggests that these compounds induce apoptosis, making them valuable candidates for further anticancer drug development. The provided protocols offer a standardized approach for researchers to investigate the efficacy of these and other natural compounds in cancer cell line viability assays. Further research is warranted to elucidate the precise mechanisms of action of specific Pterokaurane diterpenoids and to evaluate their therapeutic potential in preclinical and clinical settings.
References
Animal Models for Testing Pterokaurane R Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pterokaurane R, a member of the ent-kaurane diterpenoid class of natural compounds, has garnered interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in preclinical animal models. The protocols are based on the known biological activities of ent-kaurane diterpenoids, which include anti-inflammatory, anticancer, and neuroprotective effects. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the therapeutic potential of this compound.
I. Anti-inflammatory Activity of this compound
The anti-inflammatory potential of pterokaurane diterpenoids has been documented, with compounds from this class showing inhibitory effects on key inflammatory mediators. Animal models of acute and chronic inflammation are crucial for evaluating the in vivo efficacy of this compound.
A. Carrageenan-Induced Paw Edema Model (Acute Inflammation)
This widely used model assesses the anti-inflammatory effect of a compound on acute inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220g for rats, 20-25g for mice).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).
-
Group II: this compound (Dose 1, p.o.).
-
Group III: this compound (Dose 2, p.o.).
-
Group IV: this compound (Dose 3, p.o.).
-
Group V: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Administer this compound or vehicle one hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | Value | 0 |
| This compound | Dose 1 | Value | Value |
| This compound | Dose 2 | Value | Value |
| This compound | Dose 3 | Value | Value |
| Indomethacin | 10 | Value | Value |
Experimental Workflow:
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to evaluate the effect of this compound on systemic inflammation and cytokine production.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Grouping and Treatment: Similar to the paw edema model. Administer this compound or vehicle one hour before LPS challenge.
-
Procedure:
-
Inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg).
-
Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.
-
Harvest tissues (e.g., lung, liver) for histological analysis.
-
-
Data Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Perform histological examination of tissues to assess inflammatory cell infiltration.
-
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h (Mean ± SEM) | Serum IL-6 (pg/mL) at 6h (Mean ± SEM) |
| Vehicle Control | - | Value | Value |
| This compound | Dose 1 | Value | Value |
| This compound | Dose 2 | Value | Value |
| This compound | Dose 3 | Value | Value |
| Dexamethasone | 1 | Value | Value |
Signaling Pathway Modulation:
Ent-kaurane diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
II. Anticancer Activity of this compound
The anticancer potential of ent-kaurane diterpenoids has been demonstrated in various cancer cell lines and in vivo models.[1] Xenograft models are the gold standard for evaluating the antitumor efficacy of novel compounds.
A. Subcutaneous Xenograft Model
This model is used to assess the effect of this compound on tumor growth.
Experimental Protocol:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old).
-
Cell Lines: Human cancer cell lines relevant to the potential target of this compound (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Procedure:
-
Inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) subcutaneously into the flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a palpable size (e.g., 100-150 mm^3), randomize mice into treatment groups.
-
-
Grouping and Treatment:
-
Group I: Vehicle control (e.g., saline, i.p. or p.o.).
-
Group II: this compound (Dose 1).
-
Group III: this compound (Dose 2).
-
Group IV: Positive control (e.g., a standard-of-care chemotherapeutic agent).
-
Administer treatment for a specified period (e.g., 21 days).
-
-
Data Analysis:
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, excise tumors and weigh them.
-
Perform histological and immunohistochemical analysis on tumor tissues.
-
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | - | Value | Value | 0 |
| This compound | Dose 1 | Value | Value | Value |
| This compound | Dose 2 | Value | Value | Value |
| Positive Control | Dose | Value | Value | Value |
Experimental Workflow:
B. Orthotopic Xenograft Model
This model provides a more clinically relevant microenvironment for tumor growth and metastasis.
Experimental Protocol:
-
Procedure: Surgical implantation of tumor cells or tissue fragments into the corresponding organ of origin in immunodeficient mice.
-
Monitoring: Utilize in vivo imaging techniques (e.g., bioluminescence or fluorescence imaging) to monitor tumor growth and metastasis.
-
Endpoints: Primary tumor growth, incidence and burden of metastasis, and overall survival.
III. Neuroprotective Activity of this compound
Kaurane diterpenes have shown neuroprotective effects in vitro, suggesting a potential role in neurodegenerative diseases.[2] Animal models of neurodegeneration are essential to validate these findings.
A. Rotenone-Induced Parkinson's Disease Model
This model mimics the neurochemical and behavioral features of Parkinson's disease.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer rotenone (B1679576) (e.g., 2.5 mg/kg, i.p.) daily for a specified period (e.g., 4 weeks) to induce dopaminergic neurodegeneration.
-
Co-administer this compound or vehicle during the rotenone treatment period.
-
-
Behavioral Assessment:
-
Rotarod test: To assess motor coordination.
-
Open field test: To evaluate locomotor activity and anxiety-like behavior.
-
-
Neurochemical and Histological Analysis:
-
Measure dopamine (B1211576) and its metabolites in the striatum using HPLC.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg) | Latency to Fall (s) in Rotarod Test (Mean ± SEM) | Striatal Dopamine (ng/mg tissue) (Mean ± SEM) | % TH-positive Neurons in SNc (Mean ± SEM) |
| Vehicle Control | - | Value | Value | Value |
| Rotenone + Vehicle | - | Value | Value | Value |
| Rotenone + this compound | Dose 1 | Value | Value | Value |
| Rotenone + this compound | Dose 2 | Value | Value | Value |
| Rotenone + L-DOPA | Dose | Value | Value | Value |
Signaling Pathway Modulation:
The neuroprotective effects of natural compounds are often associated with the activation of antioxidant and anti-apoptotic pathways.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize doses, treatment schedules, and endpoints based on the specific properties of this compound and the objectives of their study. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Animal Models for Testing Pterokaurane R Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pterokaurane R, a member of the ent-kaurane diterpenoid class of natural compounds, has garnered interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in preclinical animal models. The protocols are based on the known biological activities of ent-kaurane diterpenoids, which include anti-inflammatory, anticancer, and neuroprotective effects. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the therapeutic potential of this compound.
I. Anti-inflammatory Activity of this compound
The anti-inflammatory potential of pterokaurane diterpenoids has been documented, with compounds from this class showing inhibitory effects on key inflammatory mediators. Animal models of acute and chronic inflammation are crucial for evaluating the in vivo efficacy of this compound.
A. Carrageenan-Induced Paw Edema Model (Acute Inflammation)
This widely used model assesses the anti-inflammatory effect of a compound on acute inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220g for rats, 20-25g for mice).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).
-
Group II: this compound (Dose 1, p.o.).
-
Group III: this compound (Dose 2, p.o.).
-
Group IV: this compound (Dose 3, p.o.).
-
Group V: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Administer this compound or vehicle one hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | Value | 0 |
| This compound | Dose 1 | Value | Value |
| This compound | Dose 2 | Value | Value |
| This compound | Dose 3 | Value | Value |
| Indomethacin | 10 | Value | Value |
Experimental Workflow:
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to evaluate the effect of this compound on systemic inflammation and cytokine production.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Grouping and Treatment: Similar to the paw edema model. Administer this compound or vehicle one hour before LPS challenge.
-
Procedure:
-
Inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg).
-
Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.
-
Harvest tissues (e.g., lung, liver) for histological analysis.
-
-
Data Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Perform histological examination of tissues to assess inflammatory cell infiltration.
-
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h (Mean ± SEM) | Serum IL-6 (pg/mL) at 6h (Mean ± SEM) |
| Vehicle Control | - | Value | Value |
| This compound | Dose 1 | Value | Value |
| This compound | Dose 2 | Value | Value |
| This compound | Dose 3 | Value | Value |
| Dexamethasone | 1 | Value | Value |
Signaling Pathway Modulation:
Ent-kaurane diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
II. Anticancer Activity of this compound
The anticancer potential of ent-kaurane diterpenoids has been demonstrated in various cancer cell lines and in vivo models.[1] Xenograft models are the gold standard for evaluating the antitumor efficacy of novel compounds.
A. Subcutaneous Xenograft Model
This model is used to assess the effect of this compound on tumor growth.
Experimental Protocol:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old).
-
Cell Lines: Human cancer cell lines relevant to the potential target of this compound (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Procedure:
-
Inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) subcutaneously into the flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a palpable size (e.g., 100-150 mm^3), randomize mice into treatment groups.
-
-
Grouping and Treatment:
-
Group I: Vehicle control (e.g., saline, i.p. or p.o.).
-
Group II: this compound (Dose 1).
-
Group III: this compound (Dose 2).
-
Group IV: Positive control (e.g., a standard-of-care chemotherapeutic agent).
-
Administer treatment for a specified period (e.g., 21 days).
-
-
Data Analysis:
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, excise tumors and weigh them.
-
Perform histological and immunohistochemical analysis on tumor tissues.
-
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | - | Value | Value | 0 |
| This compound | Dose 1 | Value | Value | Value |
| This compound | Dose 2 | Value | Value | Value |
| Positive Control | Dose | Value | Value | Value |
Experimental Workflow:
B. Orthotopic Xenograft Model
This model provides a more clinically relevant microenvironment for tumor growth and metastasis.
Experimental Protocol:
-
Procedure: Surgical implantation of tumor cells or tissue fragments into the corresponding organ of origin in immunodeficient mice.
-
Monitoring: Utilize in vivo imaging techniques (e.g., bioluminescence or fluorescence imaging) to monitor tumor growth and metastasis.
-
Endpoints: Primary tumor growth, incidence and burden of metastasis, and overall survival.
III. Neuroprotective Activity of this compound
Kaurane diterpenes have shown neuroprotective effects in vitro, suggesting a potential role in neurodegenerative diseases.[2] Animal models of neurodegeneration are essential to validate these findings.
A. Rotenone-Induced Parkinson's Disease Model
This model mimics the neurochemical and behavioral features of Parkinson's disease.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer rotenone (B1679576) (e.g., 2.5 mg/kg, i.p.) daily for a specified period (e.g., 4 weeks) to induce dopaminergic neurodegeneration.
-
Co-administer this compound or vehicle during the rotenone treatment period.
-
-
Behavioral Assessment:
-
Rotarod test: To assess motor coordination.
-
Open field test: To evaluate locomotor activity and anxiety-like behavior.
-
-
Neurochemical and Histological Analysis:
-
Measure dopamine (B1211576) and its metabolites in the striatum using HPLC.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg) | Latency to Fall (s) in Rotarod Test (Mean ± SEM) | Striatal Dopamine (ng/mg tissue) (Mean ± SEM) | % TH-positive Neurons in SNc (Mean ± SEM) |
| Vehicle Control | - | Value | Value | Value |
| Rotenone + Vehicle | - | Value | Value | Value |
| Rotenone + this compound | Dose 1 | Value | Value | Value |
| Rotenone + this compound | Dose 2 | Value | Value | Value |
| Rotenone + L-DOPA | Dose | Value | Value | Value |
Signaling Pathway Modulation:
The neuroprotective effects of natural compounds are often associated with the activation of antioxidant and anti-apoptotic pathways.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize doses, treatment schedules, and endpoints based on the specific properties of this compound and the objectives of their study. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Animal Models for Testing Pterokaurane R Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pterokaurane R, a member of the ent-kaurane diterpenoid class of natural compounds, has garnered interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in preclinical animal models. The protocols are based on the known biological activities of ent-kaurane diterpenoids, which include anti-inflammatory, anticancer, and neuroprotective effects. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the therapeutic potential of this compound.
I. Anti-inflammatory Activity of this compound
The anti-inflammatory potential of pterokaurane diterpenoids has been documented, with compounds from this class showing inhibitory effects on key inflammatory mediators. Animal models of acute and chronic inflammation are crucial for evaluating the in vivo efficacy of this compound.
A. Carrageenan-Induced Paw Edema Model (Acute Inflammation)
This widely used model assesses the anti-inflammatory effect of a compound on acute inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220g for rats, 20-25g for mice).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).
-
Group II: this compound (Dose 1, p.o.).
-
Group III: this compound (Dose 2, p.o.).
-
Group IV: this compound (Dose 3, p.o.).
-
Group V: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Administer this compound or vehicle one hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | Value | 0 |
| This compound | Dose 1 | Value | Value |
| This compound | Dose 2 | Value | Value |
| This compound | Dose 3 | Value | Value |
| Indomethacin | 10 | Value | Value |
Experimental Workflow:
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to evaluate the effect of this compound on systemic inflammation and cytokine production.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Grouping and Treatment: Similar to the paw edema model. Administer this compound or vehicle one hour before LPS challenge.
-
Procedure:
-
Inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg).
-
Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.
-
Harvest tissues (e.g., lung, liver) for histological analysis.
-
-
Data Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Perform histological examination of tissues to assess inflammatory cell infiltration.
-
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h (Mean ± SEM) | Serum IL-6 (pg/mL) at 6h (Mean ± SEM) |
| Vehicle Control | - | Value | Value |
| This compound | Dose 1 | Value | Value |
| This compound | Dose 2 | Value | Value |
| This compound | Dose 3 | Value | Value |
| Dexamethasone | 1 | Value | Value |
Signaling Pathway Modulation:
Ent-kaurane diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
II. Anticancer Activity of this compound
The anticancer potential of ent-kaurane diterpenoids has been demonstrated in various cancer cell lines and in vivo models.[1] Xenograft models are the gold standard for evaluating the antitumor efficacy of novel compounds.
A. Subcutaneous Xenograft Model
This model is used to assess the effect of this compound on tumor growth.
Experimental Protocol:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old).
-
Cell Lines: Human cancer cell lines relevant to the potential target of this compound (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Procedure:
-
Inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) subcutaneously into the flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a palpable size (e.g., 100-150 mm^3), randomize mice into treatment groups.
-
-
Grouping and Treatment:
-
Group I: Vehicle control (e.g., saline, i.p. or p.o.).
-
Group II: this compound (Dose 1).
-
Group III: this compound (Dose 2).
-
Group IV: Positive control (e.g., a standard-of-care chemotherapeutic agent).
-
Administer treatment for a specified period (e.g., 21 days).
-
-
Data Analysis:
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, excise tumors and weigh them.
-
Perform histological and immunohistochemical analysis on tumor tissues.
-
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | - | Value | Value | 0 |
| This compound | Dose 1 | Value | Value | Value |
| This compound | Dose 2 | Value | Value | Value |
| Positive Control | Dose | Value | Value | Value |
Experimental Workflow:
B. Orthotopic Xenograft Model
This model provides a more clinically relevant microenvironment for tumor growth and metastasis.
Experimental Protocol:
-
Procedure: Surgical implantation of tumor cells or tissue fragments into the corresponding organ of origin in immunodeficient mice.
-
Monitoring: Utilize in vivo imaging techniques (e.g., bioluminescence or fluorescence imaging) to monitor tumor growth and metastasis.
-
Endpoints: Primary tumor growth, incidence and burden of metastasis, and overall survival.
III. Neuroprotective Activity of this compound
Kaurane diterpenes have shown neuroprotective effects in vitro, suggesting a potential role in neurodegenerative diseases.[2] Animal models of neurodegeneration are essential to validate these findings.
A. Rotenone-Induced Parkinson's Disease Model
This model mimics the neurochemical and behavioral features of Parkinson's disease.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer rotenone (e.g., 2.5 mg/kg, i.p.) daily for a specified period (e.g., 4 weeks) to induce dopaminergic neurodegeneration.
-
Co-administer this compound or vehicle during the rotenone treatment period.
-
-
Behavioral Assessment:
-
Rotarod test: To assess motor coordination.
-
Open field test: To evaluate locomotor activity and anxiety-like behavior.
-
-
Neurochemical and Histological Analysis:
-
Measure dopamine and its metabolites in the striatum using HPLC.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Quantitative Data Summary (Template):
| Treatment Group | Dose (mg/kg) | Latency to Fall (s) in Rotarod Test (Mean ± SEM) | Striatal Dopamine (ng/mg tissue) (Mean ± SEM) | % TH-positive Neurons in SNc (Mean ± SEM) |
| Vehicle Control | - | Value | Value | Value |
| Rotenone + Vehicle | - | Value | Value | Value |
| Rotenone + this compound | Dose 1 | Value | Value | Value |
| Rotenone + this compound | Dose 2 | Value | Value | Value |
| Rotenone + L-DOPA | Dose | Value | Value | Value |
Signaling Pathway Modulation:
The neuroprotective effects of natural compounds are often associated with the activation of antioxidant and anti-apoptotic pathways.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize doses, treatment schedules, and endpoints based on the specific properties of this compound and the objectives of their study. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for Isotopic Labeling of Pterokaurane R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterokaurane R, structurally identified as ent-kaurane-16β,17,19-triol, is a tetracyclic diterpenoid belonging to the kaurane (B74193) family. The study of its metabolic fate, pharmacokinetic properties, and mechanism of action often requires the use of isotopically labeled analogues. This document provides detailed techniques for the introduction of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), into the this compound scaffold. The protocols described herein are designed to be adaptable for various research applications, including metabolic tracing, quantitative analysis by mass spectrometry, and structural studies by nuclear magnetic resonance (NMR) spectroscopy.
Two primary strategies for the isotopic labeling of this compound are presented:
-
Deuterium Labeling via Hydrogen-Deuterium (H/D) Exchange: This method leverages the exchangeable protons of the three hydroxyl groups present in the this compound structure to introduce deuterium.
-
Carbon-13 Labeling via Biosynthesis: This approach utilizes a biological system, such as a plant cell culture or a metabolically engineered microorganism, to incorporate ¹³C from a labeled precursor, like [U-¹³C]-glucose, into the diterpenoid backbone.
Deuterium Labeling of this compound
The presence of three hydroxyl groups at positions C-16β, C-17, and C-19 in this compound makes it an excellent candidate for deuterium labeling through H/D exchange. This is a straightforward method for introducing deuterium atoms into the molecule.
Protocol 1: Base-Catalyzed Hydrogen-Deuterium Exchange
This protocol describes the exchange of the hydroxyl protons for deuterons in the presence of a deuterated solvent and a mild base catalyst.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Methanol-d₄ (CD₃OD, 99.8 atom % D)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
High-resolution mass spectrometer (HRMS)
-
NMR spectrometer
Procedure:
-
Dissolution: Dissolve 10 mg of this compound in 2 mL of methanol-d₄ in a clean, dry round-bottom flask.
-
Addition of D₂O and Catalyst: To the solution, add 0.5 mL of D₂O and 2 mg of anhydrous potassium carbonate.
-
Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent the uptake of atmospheric moisture.
-
Quenching and Extraction: Quench the reaction by adding 5 mL of brine (saturated NaCl in H₂O). Extract the product with dichloromethane (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the resulting product by HRMS to confirm the incorporation of three deuterium atoms (mass increase of approximately 3 Da) and by ¹H NMR to observe the disappearance of the hydroxyl proton signals.
Expected Isotopic Incorporation:
| Isotope | Labeling Method | Position of Label | Typical Isotopic Purity (%) |
| Deuterium (²H) | H/D Exchange | -OH at C-16, C-17, C-19 | >95 |
Carbon-13 Labeling of this compound
Biosynthetic approaches are ideal for uniformly or selectively labeling the carbon skeleton of this compound. The ent-kaurane backbone is biosynthesized from geranylgeranyl pyrophosphate (GGPP), which is derived from the isoprenoid pathway.[1] By providing a ¹³C-labeled carbon source, such as [U-¹³C]-glucose, to a suitable biological system, ¹³C atoms can be incorporated throughout the this compound molecule.
Protocol 2: Biosynthetic Labeling in an Engineered E. coli Strain
This protocol outlines the production of ¹³C-labeled ent-kaurene (B36324), a key precursor to this compound, in a metabolically engineered E. coli strain. The labeled ent-kaurene can then be isolated and used in subsequent enzymatic or chemical steps to produce ¹³C-labeled this compound. This approach is based on established methods for producing ent-kaurene in E. coli.[2][3]
Materials:
-
Engineered E. coli strain expressing ent-copalyl diphosphate (B83284) synthase (CPPS) and ent-kaurene synthase (KS)[2]
-
M9 minimal medium components
-
[U-¹³C]-Glucose (99 atom % ¹³C)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotics
-
Shaking incubator
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
-
NMR spectrometer
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 50 mL of M9 minimal medium containing 2 g/L of [U-¹³C]-glucose and appropriate antibiotics with the overnight pre-culture to an initial OD₆₀₀ of 0.05.
-
Induction and Two-Phase Culture: Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Simultaneously, add 5 mL of dodecane to create a two-phase system to capture the hydrophobic ent-kaurene.
-
Fermentation: Continue the culture for an additional 48-72 hours at 30°C.
-
Extraction of ent-Kaurene: Separate the dodecane layer from the culture medium by centrifugation. The dodecane layer contains the ¹³C-labeled ent-kaurene.
-
Purification and Analysis: The ent-kaurene can be purified from the dodecane extract using silica (B1680970) gel chromatography. Analyze the purified product by GC-MS to confirm its identity and by ¹³C NMR to determine the extent and pattern of ¹³C incorporation.
Expected Isotopic Incorporation:
| Isotope | Labeling Method | Position of Label | Typical Isotopic Purity (%) |
| Carbon-13 (¹³C) | Biosynthesis with [U-¹³C]-Glucose | Uniformly in the carbon skeleton | >98 |
Visualization of Workflows
Hydrogen-Deuterium Exchange Workflow
Biosynthetic Carbon-13 Labeling Workflow
Data Presentation
Table 1: Summary of Isotopic Labeling Techniques for this compound
| Technique | Isotope | Reagent/Precursor | Key Reaction/Process | Advantages | Disadvantages |
| H/D Exchange | ²H | D₂O, CD₃OD | Base-catalyzed exchange of hydroxyl protons | Simple, rapid, high incorporation at specific sites | Labels are exchangeable in protic solvents |
| Biosynthesis | ¹³C | [U-¹³C]-Glucose | Microbial fermentation | Uniform labeling of the carbon skeleton, stable labels | Requires engineered biological system, multi-step process |
Table 2: Expected Mass Shifts for Labeled this compound
| Labeled Species | Isotopic Label | Number of Labels | Monoisotopic Mass (Da) | Mass Shift (Da) |
| This compound | - | 0 | 322.2508 | 0 |
| [²H₃]-Pterokaurane R | ²H | 3 | 325.2695 | +3.0187 |
| [¹³C₂₀]-Pterokaurane R | ¹³C | 20 | 342.2508 | +20.0000 |
Conclusion
The protocols provided herein offer robust methods for the isotopic labeling of this compound with deuterium and carbon-13. The choice of labeling strategy will depend on the specific research application. H/D exchange is a convenient method for introducing deuterium at the hydroxyl positions, which is useful for certain mass spectrometry-based assays. Biosynthetic labeling provides a means to incorporate carbon-13 throughout the carbon skeleton, creating a stably labeled internal standard for quantitative studies and enabling advanced NMR structural analysis. These detailed application notes and protocols are intended to serve as a valuable resource for researchers working with this compound and other related kaurane diterpenoids.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
Application Notes and Protocols for Isotopic Labeling of Pterokaurane R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterokaurane R, structurally identified as ent-kaurane-16β,17,19-triol, is a tetracyclic diterpenoid belonging to the kaurane (B74193) family. The study of its metabolic fate, pharmacokinetic properties, and mechanism of action often requires the use of isotopically labeled analogues. This document provides detailed techniques for the introduction of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), into the this compound scaffold. The protocols described herein are designed to be adaptable for various research applications, including metabolic tracing, quantitative analysis by mass spectrometry, and structural studies by nuclear magnetic resonance (NMR) spectroscopy.
Two primary strategies for the isotopic labeling of this compound are presented:
-
Deuterium Labeling via Hydrogen-Deuterium (H/D) Exchange: This method leverages the exchangeable protons of the three hydroxyl groups present in the this compound structure to introduce deuterium.
-
Carbon-13 Labeling via Biosynthesis: This approach utilizes a biological system, such as a plant cell culture or a metabolically engineered microorganism, to incorporate ¹³C from a labeled precursor, like [U-¹³C]-glucose, into the diterpenoid backbone.
Deuterium Labeling of this compound
The presence of three hydroxyl groups at positions C-16β, C-17, and C-19 in this compound makes it an excellent candidate for deuterium labeling through H/D exchange. This is a straightforward method for introducing deuterium atoms into the molecule.
Protocol 1: Base-Catalyzed Hydrogen-Deuterium Exchange
This protocol describes the exchange of the hydroxyl protons for deuterons in the presence of a deuterated solvent and a mild base catalyst.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Methanol-d₄ (CD₃OD, 99.8 atom % D)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
High-resolution mass spectrometer (HRMS)
-
NMR spectrometer
Procedure:
-
Dissolution: Dissolve 10 mg of this compound in 2 mL of methanol-d₄ in a clean, dry round-bottom flask.
-
Addition of D₂O and Catalyst: To the solution, add 0.5 mL of D₂O and 2 mg of anhydrous potassium carbonate.
-
Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent the uptake of atmospheric moisture.
-
Quenching and Extraction: Quench the reaction by adding 5 mL of brine (saturated NaCl in H₂O). Extract the product with dichloromethane (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the resulting product by HRMS to confirm the incorporation of three deuterium atoms (mass increase of approximately 3 Da) and by ¹H NMR to observe the disappearance of the hydroxyl proton signals.
Expected Isotopic Incorporation:
| Isotope | Labeling Method | Position of Label | Typical Isotopic Purity (%) |
| Deuterium (²H) | H/D Exchange | -OH at C-16, C-17, C-19 | >95 |
Carbon-13 Labeling of this compound
Biosynthetic approaches are ideal for uniformly or selectively labeling the carbon skeleton of this compound. The ent-kaurane backbone is biosynthesized from geranylgeranyl pyrophosphate (GGPP), which is derived from the isoprenoid pathway.[1] By providing a ¹³C-labeled carbon source, such as [U-¹³C]-glucose, to a suitable biological system, ¹³C atoms can be incorporated throughout the this compound molecule.
Protocol 2: Biosynthetic Labeling in an Engineered E. coli Strain
This protocol outlines the production of ¹³C-labeled ent-kaurene (B36324), a key precursor to this compound, in a metabolically engineered E. coli strain. The labeled ent-kaurene can then be isolated and used in subsequent enzymatic or chemical steps to produce ¹³C-labeled this compound. This approach is based on established methods for producing ent-kaurene in E. coli.[2][3]
Materials:
-
Engineered E. coli strain expressing ent-copalyl diphosphate (B83284) synthase (CPPS) and ent-kaurene synthase (KS)[2]
-
M9 minimal medium components
-
[U-¹³C]-Glucose (99 atom % ¹³C)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotics
-
Shaking incubator
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
-
NMR spectrometer
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 50 mL of M9 minimal medium containing 2 g/L of [U-¹³C]-glucose and appropriate antibiotics with the overnight pre-culture to an initial OD₆₀₀ of 0.05.
-
Induction and Two-Phase Culture: Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Simultaneously, add 5 mL of dodecane to create a two-phase system to capture the hydrophobic ent-kaurene.
-
Fermentation: Continue the culture for an additional 48-72 hours at 30°C.
-
Extraction of ent-Kaurene: Separate the dodecane layer from the culture medium by centrifugation. The dodecane layer contains the ¹³C-labeled ent-kaurene.
-
Purification and Analysis: The ent-kaurene can be purified from the dodecane extract using silica (B1680970) gel chromatography. Analyze the purified product by GC-MS to confirm its identity and by ¹³C NMR to determine the extent and pattern of ¹³C incorporation.
Expected Isotopic Incorporation:
| Isotope | Labeling Method | Position of Label | Typical Isotopic Purity (%) |
| Carbon-13 (¹³C) | Biosynthesis with [U-¹³C]-Glucose | Uniformly in the carbon skeleton | >98 |
Visualization of Workflows
Hydrogen-Deuterium Exchange Workflow
Biosynthetic Carbon-13 Labeling Workflow
Data Presentation
Table 1: Summary of Isotopic Labeling Techniques for this compound
| Technique | Isotope | Reagent/Precursor | Key Reaction/Process | Advantages | Disadvantages |
| H/D Exchange | ²H | D₂O, CD₃OD | Base-catalyzed exchange of hydroxyl protons | Simple, rapid, high incorporation at specific sites | Labels are exchangeable in protic solvents |
| Biosynthesis | ¹³C | [U-¹³C]-Glucose | Microbial fermentation | Uniform labeling of the carbon skeleton, stable labels | Requires engineered biological system, multi-step process |
Table 2: Expected Mass Shifts for Labeled this compound
| Labeled Species | Isotopic Label | Number of Labels | Monoisotopic Mass (Da) | Mass Shift (Da) |
| This compound | - | 0 | 322.2508 | 0 |
| [²H₃]-Pterokaurane R | ²H | 3 | 325.2695 | +3.0187 |
| [¹³C₂₀]-Pterokaurane R | ¹³C | 20 | 342.2508 | +20.0000 |
Conclusion
The protocols provided herein offer robust methods for the isotopic labeling of this compound with deuterium and carbon-13. The choice of labeling strategy will depend on the specific research application. H/D exchange is a convenient method for introducing deuterium at the hydroxyl positions, which is useful for certain mass spectrometry-based assays. Biosynthetic labeling provides a means to incorporate carbon-13 throughout the carbon skeleton, creating a stably labeled internal standard for quantitative studies and enabling advanced NMR structural analysis. These detailed application notes and protocols are intended to serve as a valuable resource for researchers working with this compound and other related kaurane diterpenoids.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
Application Notes and Protocols for Isotopic Labeling of Pterokaurane R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterokaurane R, structurally identified as ent-kaurane-16β,17,19-triol, is a tetracyclic diterpenoid belonging to the kaurane family. The study of its metabolic fate, pharmacokinetic properties, and mechanism of action often requires the use of isotopically labeled analogues. This document provides detailed techniques for the introduction of stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), into the this compound scaffold. The protocols described herein are designed to be adaptable for various research applications, including metabolic tracing, quantitative analysis by mass spectrometry, and structural studies by nuclear magnetic resonance (NMR) spectroscopy.
Two primary strategies for the isotopic labeling of this compound are presented:
-
Deuterium Labeling via Hydrogen-Deuterium (H/D) Exchange: This method leverages the exchangeable protons of the three hydroxyl groups present in the this compound structure to introduce deuterium.
-
Carbon-13 Labeling via Biosynthesis: This approach utilizes a biological system, such as a plant cell culture or a metabolically engineered microorganism, to incorporate ¹³C from a labeled precursor, like [U-¹³C]-glucose, into the diterpenoid backbone.
Deuterium Labeling of this compound
The presence of three hydroxyl groups at positions C-16β, C-17, and C-19 in this compound makes it an excellent candidate for deuterium labeling through H/D exchange. This is a straightforward method for introducing deuterium atoms into the molecule.
Protocol 1: Base-Catalyzed Hydrogen-Deuterium Exchange
This protocol describes the exchange of the hydroxyl protons for deuterons in the presence of a deuterated solvent and a mild base catalyst.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Methanol-d₄ (CD₃OD, 99.8 atom % D)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
High-resolution mass spectrometer (HRMS)
-
NMR spectrometer
Procedure:
-
Dissolution: Dissolve 10 mg of this compound in 2 mL of methanol-d₄ in a clean, dry round-bottom flask.
-
Addition of D₂O and Catalyst: To the solution, add 0.5 mL of D₂O and 2 mg of anhydrous potassium carbonate.
-
Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent the uptake of atmospheric moisture.
-
Quenching and Extraction: Quench the reaction by adding 5 mL of brine (saturated NaCl in H₂O). Extract the product with dichloromethane (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the resulting product by HRMS to confirm the incorporation of three deuterium atoms (mass increase of approximately 3 Da) and by ¹H NMR to observe the disappearance of the hydroxyl proton signals.
Expected Isotopic Incorporation:
| Isotope | Labeling Method | Position of Label | Typical Isotopic Purity (%) |
| Deuterium (²H) | H/D Exchange | -OH at C-16, C-17, C-19 | >95 |
Carbon-13 Labeling of this compound
Biosynthetic approaches are ideal for uniformly or selectively labeling the carbon skeleton of this compound. The ent-kaurane backbone is biosynthesized from geranylgeranyl pyrophosphate (GGPP), which is derived from the isoprenoid pathway.[1] By providing a ¹³C-labeled carbon source, such as [U-¹³C]-glucose, to a suitable biological system, ¹³C atoms can be incorporated throughout the this compound molecule.
Protocol 2: Biosynthetic Labeling in an Engineered E. coli Strain
This protocol outlines the production of ¹³C-labeled ent-kaurene, a key precursor to this compound, in a metabolically engineered E. coli strain. The labeled ent-kaurene can then be isolated and used in subsequent enzymatic or chemical steps to produce ¹³C-labeled this compound. This approach is based on established methods for producing ent-kaurene in E. coli.[2][3]
Materials:
-
Engineered E. coli strain expressing ent-copalyl diphosphate synthase (CPPS) and ent-kaurene synthase (KS)[2]
-
M9 minimal medium components
-
[U-¹³C]-Glucose (99 atom % ¹³C)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Dodecane
-
Appropriate antibiotics
-
Shaking incubator
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
-
NMR spectrometer
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 50 mL of M9 minimal medium containing 2 g/L of [U-¹³C]-glucose and appropriate antibiotics with the overnight pre-culture to an initial OD₆₀₀ of 0.05.
-
Induction and Two-Phase Culture: Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Simultaneously, add 5 mL of dodecane to create a two-phase system to capture the hydrophobic ent-kaurene.
-
Fermentation: Continue the culture for an additional 48-72 hours at 30°C.
-
Extraction of ent-Kaurene: Separate the dodecane layer from the culture medium by centrifugation. The dodecane layer contains the ¹³C-labeled ent-kaurene.
-
Purification and Analysis: The ent-kaurene can be purified from the dodecane extract using silica gel chromatography. Analyze the purified product by GC-MS to confirm its identity and by ¹³C NMR to determine the extent and pattern of ¹³C incorporation.
Expected Isotopic Incorporation:
| Isotope | Labeling Method | Position of Label | Typical Isotopic Purity (%) |
| Carbon-13 (¹³C) | Biosynthesis with [U-¹³C]-Glucose | Uniformly in the carbon skeleton | >98 |
Visualization of Workflows
Hydrogen-Deuterium Exchange Workflow
Biosynthetic Carbon-13 Labeling Workflow
Data Presentation
Table 1: Summary of Isotopic Labeling Techniques for this compound
| Technique | Isotope | Reagent/Precursor | Key Reaction/Process | Advantages | Disadvantages |
| H/D Exchange | ²H | D₂O, CD₃OD | Base-catalyzed exchange of hydroxyl protons | Simple, rapid, high incorporation at specific sites | Labels are exchangeable in protic solvents |
| Biosynthesis | ¹³C | [U-¹³C]-Glucose | Microbial fermentation | Uniform labeling of the carbon skeleton, stable labels | Requires engineered biological system, multi-step process |
Table 2: Expected Mass Shifts for Labeled this compound
| Labeled Species | Isotopic Label | Number of Labels | Monoisotopic Mass (Da) | Mass Shift (Da) |
| This compound | - | 0 | 322.2508 | 0 |
| [²H₃]-Pterokaurane R | ²H | 3 | 325.2695 | +3.0187 |
| [¹³C₂₀]-Pterokaurane R | ¹³C | 20 | 342.2508 | +20.0000 |
Conclusion
The protocols provided herein offer robust methods for the isotopic labeling of this compound with deuterium and carbon-13. The choice of labeling strategy will depend on the specific research application. H/D exchange is a convenient method for introducing deuterium at the hydroxyl positions, which is useful for certain mass spectrometry-based assays. Biosynthetic labeling provides a means to incorporate carbon-13 throughout the carbon skeleton, creating a stably labeled internal standard for quantitative studies and enabling advanced NMR structural analysis. These detailed application notes and protocols are intended to serve as a valuable resource for researchers working with this compound and other related kaurane diterpenoids.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Pterokaurane R Synthesis Yields
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pterokaurane R, a complex diterpenoid of significant interest in drug development. Due to the limited publicly available data specifically for this compound, this guide leverages established strategies and common issues faced in the synthesis of structurally related ent-kaurane diterpenoids to provide actionable advice for improving reaction yields and purity.
Troubleshooting Guide
Low yields in multi-step organic syntheses, particularly for complex natural products like this compound, can arise from a variety of factors. This guide addresses potential issues in a question-and-answer format to help you diagnose and resolve problems in your synthetic workflow.
Q1: My overall yield is consistently low. How can I identify the problematic step(s)?
A1: A systematic approach is crucial for pinpointing the bottleneck in your synthesis.
-
Step-by-Step Yield Analysis: Carefully calculate the yield for each individual step of your synthesis. This will immediately highlight the reaction with the most significant material loss.
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction. This helps determine if the reaction is going to completion, forming side products, or if the starting material is degrading.
-
Purity Assessment: Analyze the purity of your intermediates at each stage using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Impurities carried over from previous steps can often inhibit subsequent reactions.
Q2: I'm observing the formation of multiple side products in my cyclization step. What are the likely causes and solutions?
A2: The construction of the tetracyclic core of kaurane (B74193) diterpenoids often involves complex cyclization cascades, which can be prone to side reactions.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly influence the reaction pathway. Consider the following optimizations:
-
Temperature: Lowering the reaction temperature may increase the selectivity for the desired product by favoring the thermodynamically more stable transition state.
-
Solvent: The polarity of the solvent can affect the stability of intermediates and transition states. Screen a range of solvents with varying polarities.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. Monitor the reaction closely to determine the optimal time for quenching.
-
-
Reagent Stoichiometry: The precise amount of reagents, especially catalysts and acids/bases, is critical. An excess or deficit can lead to unwanted side reactions. Perform a systematic optimization of reagent stoichiometry.
-
Protecting Groups: Ensure that all sensitive functional groups that are not involved in the cyclization are adequately protected. Incomplete protection can lead to a mixture of products.
Q3: My purification process results in significant product loss. How can I improve my recovery?
A3: Purification of structurally similar diterpenoids can be challenging due to their similar polarities.
-
Chromatography Technique:
-
Column Chromatography: Optimize your solvent system (eluent) for column chromatography to achieve better separation between your product and impurities. Using a gradient elution can often provide better resolution than an isocratic one.
-
Preparative HPLC: For difficult separations, preparative HPLC can offer superior resolution and lead to higher purity of the final product.[1][2]
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method that can significantly improve purity and yield in a single step. Experiment with different solvent systems to induce crystallization.
-
Minimize Handling: Each transfer of material (e.g., from flask to flask, during extraction) can result in loss. Streamline your workup and purification procedures to minimize the number of transfers.
Frequently Asked Questions (FAQs)
Q: What are the most critical reaction types to optimize for yield in a typical kaurane diterpenoid synthesis?
A: Based on synthetic routes for related compounds, key reactions that often require careful optimization include:
-
Diels-Alder Reactions: These cycloadditions are powerful for forming the core ring structures. Optimizing the Lewis acid catalyst, temperature, and substrate concentration is crucial for achieving high stereoselectivity and yield.
-
Radical Cyclizations: These reactions can be sensitive to the initiator, solvent, and temperature. Byproducts from premature quenching or undesired rearrangement of radical intermediates are common.
-
Oxidation/Reduction Reactions: Late-stage functional group manipulations are common in complex syntheses. Over-oxidation or incomplete reduction can lead to a mixture of products that are difficult to separate. Careful selection of reagents and control of reaction conditions are paramount.
Q: How can I confirm the identity and purity of my synthesized this compound and its intermediates?
A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are the most powerful tools for determining the chemical structure and stereochemistry of your compounds.[3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of your molecule.
-
HPLC: Analytical HPLC with a suitable detector (e.g., UV, MS) is an excellent method for assessing the purity of your final compound and intermediates. Developing a robust HPLC method early in the synthesis can be invaluable for monitoring reaction progress and purity.[5]
Data Presentation
| Reaction Type | Reagents/Conditions Example | Typical Yield Range (%) | Key Optimization Parameters |
| Diels-Alder Cycloaddition | Diene, Dienophile, Lewis Acid (e.g., BF₃·OEt₂) in CH₂Cl₂, -78 °C to rt | 50 - 85 | Lewis acid choice and stoichiometry, temperature, reaction time |
| Radical Cyclization | Radical precursor, Initiator (e.g., AIBN), Bu₃SnH in Toluene, 80-110 °C | 40 - 70 | Initiator concentration, reaction temperature, rate of addition of tin hydride |
| Oxidation (e.g., C-H Oxidation) | Substrate, Oxidizing agent (e.g., SeO₂, PCC) in Dioxane or CH₂Cl₂ | 30 - 60 | Oxidant choice and equivalents, solvent, temperature |
| Purification (Column Chromatography) | Silica (B1680970) gel, Hexane/Ethyl Acetate gradient | 80 - 95 (Recovery) | Eluent composition, silica gel activity, column loading |
Experimental Protocols & Methodologies
Detailed experimental protocols should be meticulously followed. Below is a generalized workflow for a key synthetic step, which should be adapted based on the specific requirements of your this compound synthesis.
Generalized Experimental Workflow: Diels-Alder Cycloaddition
Caption: Generalized workflow for a Diels-Alder reaction.
Signaling Pathways & Logical Relationships
Understanding the logical flow of troubleshooting is key to efficiently resolving synthesis issues.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Pterokaurane R Synthesis Yields
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pterokaurane R, a complex diterpenoid of significant interest in drug development. Due to the limited publicly available data specifically for this compound, this guide leverages established strategies and common issues faced in the synthesis of structurally related ent-kaurane diterpenoids to provide actionable advice for improving reaction yields and purity.
Troubleshooting Guide
Low yields in multi-step organic syntheses, particularly for complex natural products like this compound, can arise from a variety of factors. This guide addresses potential issues in a question-and-answer format to help you diagnose and resolve problems in your synthetic workflow.
Q1: My overall yield is consistently low. How can I identify the problematic step(s)?
A1: A systematic approach is crucial for pinpointing the bottleneck in your synthesis.
-
Step-by-Step Yield Analysis: Carefully calculate the yield for each individual step of your synthesis. This will immediately highlight the reaction with the most significant material loss.
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction. This helps determine if the reaction is going to completion, forming side products, or if the starting material is degrading.
-
Purity Assessment: Analyze the purity of your intermediates at each stage using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Impurities carried over from previous steps can often inhibit subsequent reactions.
Q2: I'm observing the formation of multiple side products in my cyclization step. What are the likely causes and solutions?
A2: The construction of the tetracyclic core of kaurane (B74193) diterpenoids often involves complex cyclization cascades, which can be prone to side reactions.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly influence the reaction pathway. Consider the following optimizations:
-
Temperature: Lowering the reaction temperature may increase the selectivity for the desired product by favoring the thermodynamically more stable transition state.
-
Solvent: The polarity of the solvent can affect the stability of intermediates and transition states. Screen a range of solvents with varying polarities.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. Monitor the reaction closely to determine the optimal time for quenching.
-
-
Reagent Stoichiometry: The precise amount of reagents, especially catalysts and acids/bases, is critical. An excess or deficit can lead to unwanted side reactions. Perform a systematic optimization of reagent stoichiometry.
-
Protecting Groups: Ensure that all sensitive functional groups that are not involved in the cyclization are adequately protected. Incomplete protection can lead to a mixture of products.
Q3: My purification process results in significant product loss. How can I improve my recovery?
A3: Purification of structurally similar diterpenoids can be challenging due to their similar polarities.
-
Chromatography Technique:
-
Column Chromatography: Optimize your solvent system (eluent) for column chromatography to achieve better separation between your product and impurities. Using a gradient elution can often provide better resolution than an isocratic one.
-
Preparative HPLC: For difficult separations, preparative HPLC can offer superior resolution and lead to higher purity of the final product.[1][2]
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method that can significantly improve purity and yield in a single step. Experiment with different solvent systems to induce crystallization.
-
Minimize Handling: Each transfer of material (e.g., from flask to flask, during extraction) can result in loss. Streamline your workup and purification procedures to minimize the number of transfers.
Frequently Asked Questions (FAQs)
Q: What are the most critical reaction types to optimize for yield in a typical kaurane diterpenoid synthesis?
A: Based on synthetic routes for related compounds, key reactions that often require careful optimization include:
-
Diels-Alder Reactions: These cycloadditions are powerful for forming the core ring structures. Optimizing the Lewis acid catalyst, temperature, and substrate concentration is crucial for achieving high stereoselectivity and yield.
-
Radical Cyclizations: These reactions can be sensitive to the initiator, solvent, and temperature. Byproducts from premature quenching or undesired rearrangement of radical intermediates are common.
-
Oxidation/Reduction Reactions: Late-stage functional group manipulations are common in complex syntheses. Over-oxidation or incomplete reduction can lead to a mixture of products that are difficult to separate. Careful selection of reagents and control of reaction conditions are paramount.
Q: How can I confirm the identity and purity of my synthesized this compound and its intermediates?
A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are the most powerful tools for determining the chemical structure and stereochemistry of your compounds.[3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of your molecule.
-
HPLC: Analytical HPLC with a suitable detector (e.g., UV, MS) is an excellent method for assessing the purity of your final compound and intermediates. Developing a robust HPLC method early in the synthesis can be invaluable for monitoring reaction progress and purity.[5]
Data Presentation
| Reaction Type | Reagents/Conditions Example | Typical Yield Range (%) | Key Optimization Parameters |
| Diels-Alder Cycloaddition | Diene, Dienophile, Lewis Acid (e.g., BF₃·OEt₂) in CH₂Cl₂, -78 °C to rt | 50 - 85 | Lewis acid choice and stoichiometry, temperature, reaction time |
| Radical Cyclization | Radical precursor, Initiator (e.g., AIBN), Bu₃SnH in Toluene, 80-110 °C | 40 - 70 | Initiator concentration, reaction temperature, rate of addition of tin hydride |
| Oxidation (e.g., C-H Oxidation) | Substrate, Oxidizing agent (e.g., SeO₂, PCC) in Dioxane or CH₂Cl₂ | 30 - 60 | Oxidant choice and equivalents, solvent, temperature |
| Purification (Column Chromatography) | Silica (B1680970) gel, Hexane/Ethyl Acetate gradient | 80 - 95 (Recovery) | Eluent composition, silica gel activity, column loading |
Experimental Protocols & Methodologies
Detailed experimental protocols should be meticulously followed. Below is a generalized workflow for a key synthetic step, which should be adapted based on the specific requirements of your this compound synthesis.
Generalized Experimental Workflow: Diels-Alder Cycloaddition
Caption: Generalized workflow for a Diels-Alder reaction.
Signaling Pathways & Logical Relationships
Understanding the logical flow of troubleshooting is key to efficiently resolving synthesis issues.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Pterokaurane R Synthesis Yields
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pterokaurane R, a complex diterpenoid of significant interest in drug development. Due to the limited publicly available data specifically for this compound, this guide leverages established strategies and common issues faced in the synthesis of structurally related ent-kaurane diterpenoids to provide actionable advice for improving reaction yields and purity.
Troubleshooting Guide
Low yields in multi-step organic syntheses, particularly for complex natural products like this compound, can arise from a variety of factors. This guide addresses potential issues in a question-and-answer format to help you diagnose and resolve problems in your synthetic workflow.
Q1: My overall yield is consistently low. How can I identify the problematic step(s)?
A1: A systematic approach is crucial for pinpointing the bottleneck in your synthesis.
-
Step-by-Step Yield Analysis: Carefully calculate the yield for each individual step of your synthesis. This will immediately highlight the reaction with the most significant material loss.
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction. This helps determine if the reaction is going to completion, forming side products, or if the starting material is degrading.
-
Purity Assessment: Analyze the purity of your intermediates at each stage using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Impurities carried over from previous steps can often inhibit subsequent reactions.
Q2: I'm observing the formation of multiple side products in my cyclization step. What are the likely causes and solutions?
A2: The construction of the tetracyclic core of kaurane diterpenoids often involves complex cyclization cascades, which can be prone to side reactions.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly influence the reaction pathway. Consider the following optimizations:
-
Temperature: Lowering the reaction temperature may increase the selectivity for the desired product by favoring the thermodynamically more stable transition state.
-
Solvent: The polarity of the solvent can affect the stability of intermediates and transition states. Screen a range of solvents with varying polarities.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. Monitor the reaction closely to determine the optimal time for quenching.
-
-
Reagent Stoichiometry: The precise amount of reagents, especially catalysts and acids/bases, is critical. An excess or deficit can lead to unwanted side reactions. Perform a systematic optimization of reagent stoichiometry.
-
Protecting Groups: Ensure that all sensitive functional groups that are not involved in the cyclization are adequately protected. Incomplete protection can lead to a mixture of products.
Q3: My purification process results in significant product loss. How can I improve my recovery?
A3: Purification of structurally similar diterpenoids can be challenging due to their similar polarities.
-
Chromatography Technique:
-
Column Chromatography: Optimize your solvent system (eluent) for column chromatography to achieve better separation between your product and impurities. Using a gradient elution can often provide better resolution than an isocratic one.
-
Preparative HPLC: For difficult separations, preparative HPLC can offer superior resolution and lead to higher purity of the final product.[1][2]
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method that can significantly improve purity and yield in a single step. Experiment with different solvent systems to induce crystallization.
-
Minimize Handling: Each transfer of material (e.g., from flask to flask, during extraction) can result in loss. Streamline your workup and purification procedures to minimize the number of transfers.
Frequently Asked Questions (FAQs)
Q: What are the most critical reaction types to optimize for yield in a typical kaurane diterpenoid synthesis?
A: Based on synthetic routes for related compounds, key reactions that often require careful optimization include:
-
Diels-Alder Reactions: These cycloadditions are powerful for forming the core ring structures. Optimizing the Lewis acid catalyst, temperature, and substrate concentration is crucial for achieving high stereoselectivity and yield.
-
Radical Cyclizations: These reactions can be sensitive to the initiator, solvent, and temperature. Byproducts from premature quenching or undesired rearrangement of radical intermediates are common.
-
Oxidation/Reduction Reactions: Late-stage functional group manipulations are common in complex syntheses. Over-oxidation or incomplete reduction can lead to a mixture of products that are difficult to separate. Careful selection of reagents and control of reaction conditions are paramount.
Q: How can I confirm the identity and purity of my synthesized this compound and its intermediates?
A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are the most powerful tools for determining the chemical structure and stereochemistry of your compounds.[3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of your molecule.
-
HPLC: Analytical HPLC with a suitable detector (e.g., UV, MS) is an excellent method for assessing the purity of your final compound and intermediates. Developing a robust HPLC method early in the synthesis can be invaluable for monitoring reaction progress and purity.[5]
Data Presentation
| Reaction Type | Reagents/Conditions Example | Typical Yield Range (%) | Key Optimization Parameters |
| Diels-Alder Cycloaddition | Diene, Dienophile, Lewis Acid (e.g., BF₃·OEt₂) in CH₂Cl₂, -78 °C to rt | 50 - 85 | Lewis acid choice and stoichiometry, temperature, reaction time |
| Radical Cyclization | Radical precursor, Initiator (e.g., AIBN), Bu₃SnH in Toluene, 80-110 °C | 40 - 70 | Initiator concentration, reaction temperature, rate of addition of tin hydride |
| Oxidation (e.g., C-H Oxidation) | Substrate, Oxidizing agent (e.g., SeO₂, PCC) in Dioxane or CH₂Cl₂ | 30 - 60 | Oxidant choice and equivalents, solvent, temperature |
| Purification (Column Chromatography) | Silica gel, Hexane/Ethyl Acetate gradient | 80 - 95 (Recovery) | Eluent composition, silica gel activity, column loading |
Experimental Protocols & Methodologies
Detailed experimental protocols should be meticulously followed. Below is a generalized workflow for a key synthetic step, which should be adapted based on the specific requirements of your this compound synthesis.
Generalized Experimental Workflow: Diels-Alder Cycloaddition
Caption: Generalized workflow for a Diels-Alder reaction.
Signaling Pathways & Logical Relationships
Understanding the logical flow of troubleshooting is key to efficiently resolving synthesis issues.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Large-Scale Synthesis of Pterokaurane Diterpenoids
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of ent-kaurane diterpenoids?
The large-scale synthesis of ent-kaurane diterpenoids presents several significant challenges:
-
Stereochemical Complexity: These molecules possess multiple stereocenters, and achieving high stereoselectivity on a large scale can be difficult.
-
Functional Group Compatibility: The presence of diverse functional groups requires careful selection of protective groups and reaction conditions to avoid unwanted side reactions.[1]
-
Scalability of Reactions: Many elegant synthetic steps developed on a small scale in academic labs do not translate well to larger scales due to issues with reaction kinetics, heat transfer, and purification.[2][3]
-
Reagent Cost and Availability: Reagents used in complex natural product synthesis can be expensive and may not be available in the quantities required for large-scale production.
-
Purification: The separation of the desired product from structurally similar byproducts and impurities can be a major bottleneck in the overall process.
Q2: What are the common synthetic strategies employed for the construction of the ent-kaurane skeleton?
Several strategies have been developed for the synthesis of the tetracyclic core of ent-kaurane diterpenoids:
-
Polyene Cyclization Cascades: Biomimetic approaches using polyene cyclizations can rapidly build the polycyclic skeleton.
-
Diels-Alder Reactions: The inverse electron demand hetero-Diels-Alder reaction has been utilized to construct key ring systems within the kaurane (B74193) framework.[4]
-
Controlled Fragmentation: This strategy involves the formation of "overbred" intermediates that then undergo controlled fragmentation to yield the desired carbocyclic core.[5]
-
Convergent Approaches: These strategies involve the synthesis of key fragments of the molecule separately, which are then coupled together in the later stages of the synthesis.
Q3: What are typical yields for key transformations in ent-kaurane synthesis?
Yields can vary significantly depending on the specific substrate and reaction conditions. However, some generalizations can be made for key reaction types on a research scale. Scaling up these reactions often leads to a decrease in yield.
| Reaction Type | Typical Yield Range (Research Scale) | Key Challenges on Scale-up |
| Polyene Cyclization | 30-60% | Cationic side reactions, stereocontrol |
| Diels-Alder Cycloaddition | 50-80% | Regio- and stereoselectivity, catalyst loading |
| Key Fragment Coupling | 60-90% | Stoichiometry control, purification |
| Late-stage Oxidations | 20-50% | Selectivity, over-oxidation |
Q4: What are the recommended purification methods for large-scale synthesis?
While traditional column chromatography is a staple in the research lab, it is often not practical for large-scale purification. Alternative methods include:
-
Crystallization: This is the most desirable method for large-scale purification as it can provide high purity material with relative ease.
-
Preparative High-Performance Liquid Chromatography (HPLC): While expensive, preparative HPLC can be used for the purification of high-value compounds.
-
Supercritical Fluid Chromatography (SFC): This technique can be a greener and faster alternative to HPLC for some applications.
Troubleshooting Guides
Problem 1: Low Yield in the Key Cyclization Step
Q: We are experiencing a significant drop in yield for our key polyene cyclization reaction upon scaling up from 1 g to 100 g. What are the potential causes and how can we troubleshoot this?
A: A drop in yield during the scale-up of a cyclization cascade is a common issue. Here are some potential causes and solutions:
-
Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and decomposition of starting materials or products.
-
Solution: Use a reactor with a larger surface area-to-volume ratio, employ a more efficient stirring mechanism, and control the rate of reagent addition.
-
-
Sensitivity to Air or Moisture: Trace amounts of water or oxygen can initiate side reactions.
-
Solution: Ensure all solvents and reagents are rigorously dried and degassed. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
-
Changes in Reagent Concentration: The optimal concentration for a reaction on a small scale may not be the same on a larger scale.
-
Solution: Perform a mini-optimization study on a slightly larger scale (e.g., 5-10 g) to re-optimize the reaction concentration.
-
-
Impure Starting Material: Impurities in the starting material can have a more pronounced effect on a larger scale.
-
Solution: Re-purify the starting material and ensure its purity by multiple analytical techniques before proceeding with the large-scale reaction.
-
Problem 2: Poor Stereoselectivity in a Key Hydrogenation Step
Q: Our hydrogenation step to set a crucial stereocenter is giving a 1:1 mixture of diastereomers on a large scale, whereas it was highly selective on a small scale. What could be the issue?
A: Loss of stereoselectivity in a hydrogenation reaction upon scale-up can be frustrating. Consider the following:
-
Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Pd/C) can vary between batches. On a larger scale, inefficient mixing can lead to uneven catalyst distribution.
-
Solution: Screen different batches of the catalyst. Ensure vigorous and efficient stirring to maintain a uniform suspension of the catalyst.
-
-
Hydrogen Pressure and Delivery: Inconsistent hydrogen pressure or poor delivery to the reaction mixture can affect the stereochemical outcome.
-
Solution: Use a high-quality pressure regulator and ensure efficient gas dispersion into the reaction mixture.
-
-
Solvent Effects: The choice of solvent can have a significant impact on the stereoselectivity of a hydrogenation.
-
Solution: Screen a variety of solvents to find the optimal one for your substrate. Ensure the solvent is of high purity and is degassed.
-
-
Substrate Conformation: The conformation of the substrate in solution can influence the facial selectivity of the hydrogenation.
-
Solution: Consider the use of a directing group to guide the hydrogenation to the desired face of the molecule.
-
Experimental Protocols
General Protocol for an Inverse Electron Demand Hetero-Diels-Alder Reaction
This protocol is a generalized procedure based on the principles of hetero-Diels-Alder reactions used in the synthesis of ent-kaurane diterpenoids.
-
Reagent Preparation: The diene and dienophile are dissolved in a suitable dry solvent (e.g., toluene, dichloromethane) under an inert atmosphere.
-
Reaction Setup: The reaction is typically carried out in a flame-dried flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition (if applicable): If a Lewis acid catalyst is used to promote the reaction, it is added to the reaction mixture at the appropriate temperature (often a low temperature to control selectivity).
-
Reaction Execution: The reaction mixture is stirred at the optimized temperature for the required time, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate for a Lewis acid-catalyzed reaction) and the organic layer is separated.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography or crystallization.
Visualizations
Caption: A generalized workflow for the total synthesis of a pterokaurane diterpenoid.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Natural product synthesis in the age of scalability - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels-Alder reactions: synthesis of dihydropyran-fused diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of ent-Kaurane and Beyerane Diterpenoids via Controlled Fragmentations of Overbred Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Pterokaurane Diterpenoids
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of ent-kaurane diterpenoids?
The large-scale synthesis of ent-kaurane diterpenoids presents several significant challenges:
-
Stereochemical Complexity: These molecules possess multiple stereocenters, and achieving high stereoselectivity on a large scale can be difficult.
-
Functional Group Compatibility: The presence of diverse functional groups requires careful selection of protective groups and reaction conditions to avoid unwanted side reactions.[1]
-
Scalability of Reactions: Many elegant synthetic steps developed on a small scale in academic labs do not translate well to larger scales due to issues with reaction kinetics, heat transfer, and purification.[2][3]
-
Reagent Cost and Availability: Reagents used in complex natural product synthesis can be expensive and may not be available in the quantities required for large-scale production.
-
Purification: The separation of the desired product from structurally similar byproducts and impurities can be a major bottleneck in the overall process.
Q2: What are the common synthetic strategies employed for the construction of the ent-kaurane skeleton?
Several strategies have been developed for the synthesis of the tetracyclic core of ent-kaurane diterpenoids:
-
Polyene Cyclization Cascades: Biomimetic approaches using polyene cyclizations can rapidly build the polycyclic skeleton.
-
Diels-Alder Reactions: The inverse electron demand hetero-Diels-Alder reaction has been utilized to construct key ring systems within the kaurane (B74193) framework.[4]
-
Controlled Fragmentation: This strategy involves the formation of "overbred" intermediates that then undergo controlled fragmentation to yield the desired carbocyclic core.[5]
-
Convergent Approaches: These strategies involve the synthesis of key fragments of the molecule separately, which are then coupled together in the later stages of the synthesis.
Q3: What are typical yields for key transformations in ent-kaurane synthesis?
Yields can vary significantly depending on the specific substrate and reaction conditions. However, some generalizations can be made for key reaction types on a research scale. Scaling up these reactions often leads to a decrease in yield.
| Reaction Type | Typical Yield Range (Research Scale) | Key Challenges on Scale-up |
| Polyene Cyclization | 30-60% | Cationic side reactions, stereocontrol |
| Diels-Alder Cycloaddition | 50-80% | Regio- and stereoselectivity, catalyst loading |
| Key Fragment Coupling | 60-90% | Stoichiometry control, purification |
| Late-stage Oxidations | 20-50% | Selectivity, over-oxidation |
Q4: What are the recommended purification methods for large-scale synthesis?
While traditional column chromatography is a staple in the research lab, it is often not practical for large-scale purification. Alternative methods include:
-
Crystallization: This is the most desirable method for large-scale purification as it can provide high purity material with relative ease.
-
Preparative High-Performance Liquid Chromatography (HPLC): While expensive, preparative HPLC can be used for the purification of high-value compounds.
-
Supercritical Fluid Chromatography (SFC): This technique can be a greener and faster alternative to HPLC for some applications.
Troubleshooting Guides
Problem 1: Low Yield in the Key Cyclization Step
Q: We are experiencing a significant drop in yield for our key polyene cyclization reaction upon scaling up from 1 g to 100 g. What are the potential causes and how can we troubleshoot this?
A: A drop in yield during the scale-up of a cyclization cascade is a common issue. Here are some potential causes and solutions:
-
Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and decomposition of starting materials or products.
-
Solution: Use a reactor with a larger surface area-to-volume ratio, employ a more efficient stirring mechanism, and control the rate of reagent addition.
-
-
Sensitivity to Air or Moisture: Trace amounts of water or oxygen can initiate side reactions.
-
Solution: Ensure all solvents and reagents are rigorously dried and degassed. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
-
Changes in Reagent Concentration: The optimal concentration for a reaction on a small scale may not be the same on a larger scale.
-
Solution: Perform a mini-optimization study on a slightly larger scale (e.g., 5-10 g) to re-optimize the reaction concentration.
-
-
Impure Starting Material: Impurities in the starting material can have a more pronounced effect on a larger scale.
-
Solution: Re-purify the starting material and ensure its purity by multiple analytical techniques before proceeding with the large-scale reaction.
-
Problem 2: Poor Stereoselectivity in a Key Hydrogenation Step
Q: Our hydrogenation step to set a crucial stereocenter is giving a 1:1 mixture of diastereomers on a large scale, whereas it was highly selective on a small scale. What could be the issue?
A: Loss of stereoselectivity in a hydrogenation reaction upon scale-up can be frustrating. Consider the following:
-
Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Pd/C) can vary between batches. On a larger scale, inefficient mixing can lead to uneven catalyst distribution.
-
Solution: Screen different batches of the catalyst. Ensure vigorous and efficient stirring to maintain a uniform suspension of the catalyst.
-
-
Hydrogen Pressure and Delivery: Inconsistent hydrogen pressure or poor delivery to the reaction mixture can affect the stereochemical outcome.
-
Solution: Use a high-quality pressure regulator and ensure efficient gas dispersion into the reaction mixture.
-
-
Solvent Effects: The choice of solvent can have a significant impact on the stereoselectivity of a hydrogenation.
-
Solution: Screen a variety of solvents to find the optimal one for your substrate. Ensure the solvent is of high purity and is degassed.
-
-
Substrate Conformation: The conformation of the substrate in solution can influence the facial selectivity of the hydrogenation.
-
Solution: Consider the use of a directing group to guide the hydrogenation to the desired face of the molecule.
-
Experimental Protocols
General Protocol for an Inverse Electron Demand Hetero-Diels-Alder Reaction
This protocol is a generalized procedure based on the principles of hetero-Diels-Alder reactions used in the synthesis of ent-kaurane diterpenoids.
-
Reagent Preparation: The diene and dienophile are dissolved in a suitable dry solvent (e.g., toluene, dichloromethane) under an inert atmosphere.
-
Reaction Setup: The reaction is typically carried out in a flame-dried flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition (if applicable): If a Lewis acid catalyst is used to promote the reaction, it is added to the reaction mixture at the appropriate temperature (often a low temperature to control selectivity).
-
Reaction Execution: The reaction mixture is stirred at the optimized temperature for the required time, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate for a Lewis acid-catalyzed reaction) and the organic layer is separated.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography or crystallization.
Visualizations
Caption: A generalized workflow for the total synthesis of a pterokaurane diterpenoid.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Natural product synthesis in the age of scalability - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels-Alder reactions: synthesis of dihydropyran-fused diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of ent-Kaurane and Beyerane Diterpenoids via Controlled Fragmentations of Overbred Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Pterokaurane Diterpenoids
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of ent-kaurane diterpenoids?
The large-scale synthesis of ent-kaurane diterpenoids presents several significant challenges:
-
Stereochemical Complexity: These molecules possess multiple stereocenters, and achieving high stereoselectivity on a large scale can be difficult.
-
Functional Group Compatibility: The presence of diverse functional groups requires careful selection of protective groups and reaction conditions to avoid unwanted side reactions.[1]
-
Scalability of Reactions: Many elegant synthetic steps developed on a small scale in academic labs do not translate well to larger scales due to issues with reaction kinetics, heat transfer, and purification.[2][3]
-
Reagent Cost and Availability: Reagents used in complex natural product synthesis can be expensive and may not be available in the quantities required for large-scale production.
-
Purification: The separation of the desired product from structurally similar byproducts and impurities can be a major bottleneck in the overall process.
Q2: What are the common synthetic strategies employed for the construction of the ent-kaurane skeleton?
Several strategies have been developed for the synthesis of the tetracyclic core of ent-kaurane diterpenoids:
-
Polyene Cyclization Cascades: Biomimetic approaches using polyene cyclizations can rapidly build the polycyclic skeleton.
-
Diels-Alder Reactions: The inverse electron demand hetero-Diels-Alder reaction has been utilized to construct key ring systems within the kaurane framework.[4]
-
Controlled Fragmentation: This strategy involves the formation of "overbred" intermediates that then undergo controlled fragmentation to yield the desired carbocyclic core.[5]
-
Convergent Approaches: These strategies involve the synthesis of key fragments of the molecule separately, which are then coupled together in the later stages of the synthesis.
Q3: What are typical yields for key transformations in ent-kaurane synthesis?
Yields can vary significantly depending on the specific substrate and reaction conditions. However, some generalizations can be made for key reaction types on a research scale. Scaling up these reactions often leads to a decrease in yield.
| Reaction Type | Typical Yield Range (Research Scale) | Key Challenges on Scale-up |
| Polyene Cyclization | 30-60% | Cationic side reactions, stereocontrol |
| Diels-Alder Cycloaddition | 50-80% | Regio- and stereoselectivity, catalyst loading |
| Key Fragment Coupling | 60-90% | Stoichiometry control, purification |
| Late-stage Oxidations | 20-50% | Selectivity, over-oxidation |
Q4: What are the recommended purification methods for large-scale synthesis?
While traditional column chromatography is a staple in the research lab, it is often not practical for large-scale purification. Alternative methods include:
-
Crystallization: This is the most desirable method for large-scale purification as it can provide high purity material with relative ease.
-
Preparative High-Performance Liquid Chromatography (HPLC): While expensive, preparative HPLC can be used for the purification of high-value compounds.
-
Supercritical Fluid Chromatography (SFC): This technique can be a greener and faster alternative to HPLC for some applications.
Troubleshooting Guides
Problem 1: Low Yield in the Key Cyclization Step
Q: We are experiencing a significant drop in yield for our key polyene cyclization reaction upon scaling up from 1 g to 100 g. What are the potential causes and how can we troubleshoot this?
A: A drop in yield during the scale-up of a cyclization cascade is a common issue. Here are some potential causes and solutions:
-
Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and decomposition of starting materials or products.
-
Solution: Use a reactor with a larger surface area-to-volume ratio, employ a more efficient stirring mechanism, and control the rate of reagent addition.
-
-
Sensitivity to Air or Moisture: Trace amounts of water or oxygen can initiate side reactions.
-
Solution: Ensure all solvents and reagents are rigorously dried and degassed. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
-
Changes in Reagent Concentration: The optimal concentration for a reaction on a small scale may not be the same on a larger scale.
-
Solution: Perform a mini-optimization study on a slightly larger scale (e.g., 5-10 g) to re-optimize the reaction concentration.
-
-
Impure Starting Material: Impurities in the starting material can have a more pronounced effect on a larger scale.
-
Solution: Re-purify the starting material and ensure its purity by multiple analytical techniques before proceeding with the large-scale reaction.
-
Problem 2: Poor Stereoselectivity in a Key Hydrogenation Step
Q: Our hydrogenation step to set a crucial stereocenter is giving a 1:1 mixture of diastereomers on a large scale, whereas it was highly selective on a small scale. What could be the issue?
A: Loss of stereoselectivity in a hydrogenation reaction upon scale-up can be frustrating. Consider the following:
-
Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Pd/C) can vary between batches. On a larger scale, inefficient mixing can lead to uneven catalyst distribution.
-
Solution: Screen different batches of the catalyst. Ensure vigorous and efficient stirring to maintain a uniform suspension of the catalyst.
-
-
Hydrogen Pressure and Delivery: Inconsistent hydrogen pressure or poor delivery to the reaction mixture can affect the stereochemical outcome.
-
Solution: Use a high-quality pressure regulator and ensure efficient gas dispersion into the reaction mixture.
-
-
Solvent Effects: The choice of solvent can have a significant impact on the stereoselectivity of a hydrogenation.
-
Solution: Screen a variety of solvents to find the optimal one for your substrate. Ensure the solvent is of high purity and is degassed.
-
-
Substrate Conformation: The conformation of the substrate in solution can influence the facial selectivity of the hydrogenation.
-
Solution: Consider the use of a directing group to guide the hydrogenation to the desired face of the molecule.
-
Experimental Protocols
General Protocol for an Inverse Electron Demand Hetero-Diels-Alder Reaction
This protocol is a generalized procedure based on the principles of hetero-Diels-Alder reactions used in the synthesis of ent-kaurane diterpenoids.
-
Reagent Preparation: The diene and dienophile are dissolved in a suitable dry solvent (e.g., toluene, dichloromethane) under an inert atmosphere.
-
Reaction Setup: The reaction is typically carried out in a flame-dried flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition (if applicable): If a Lewis acid catalyst is used to promote the reaction, it is added to the reaction mixture at the appropriate temperature (often a low temperature to control selectivity).
-
Reaction Execution: The reaction mixture is stirred at the optimized temperature for the required time, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate for a Lewis acid-catalyzed reaction) and the organic layer is separated.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography or crystallization.
Visualizations
Caption: A generalized workflow for the total synthesis of a pterokaurane diterpenoid.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Natural product synthesis in the age of scalability - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels-Alder reactions: synthesis of dihydropyran-fused diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of ent-Kaurane and Beyerane Diterpenoids via Controlled Fragmentations of Overbred Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Pterokaurane R Cytotoxicity Troubleshooting: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterokaurane R, a novel ent-kaurane diterpenoid exhibiting cytotoxic properties against various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound's cytotoxic action?
A1: this compound, like other ent-kaurane diterpenoids, is understood to induce cell death primarily through the induction of apoptosis and ferroptosis.[1] The mechanism is linked to an increase in cellular reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to programmed cell death.[1][2]
Q2: In which cancer cell lines has this compound or related compounds shown efficacy?
A2: Compounds structurally related to this compound have demonstrated cytotoxic activity against a range of cancer cell lines, including but not limited to hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and various breast and colorectal cancer cell lines.[3][4]
Q3: What are the typical IC50 values observed for this compound and similar ent-kaurane diterpenoids?
A3: The half-maximal inhibitory concentration (IC50) values for ent-kaurane diterpenoids can vary significantly depending on the specific compound and the cancer cell line being tested. Generally, reported IC50 values range from the low micromolar to higher micromolar concentrations. For a summary of representative IC50 values, please refer to the data tables below.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for this compound in my experiments.
-
Possible Cause 1: Cell Density. The initial seeding density of your cells can significantly impact the apparent cytotoxicity of a compound.
-
Solution: Ensure you are using a consistent and optimal cell seeding density for your specific cell line and plate format. It is advisable to perform a cell titration experiment to determine the optimal density for your assay.
-
-
Possible Cause 2: this compound Stability. The compound may be degrading in your cell culture medium over the course of the experiment.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If you suspect instability, you can assess its stability in media over time using analytical methods like HPLC.
-
-
Possible Cause 3: Variation in Treatment Time. The duration of exposure to this compound will influence the observed cytotoxicity.
-
Solution: Standardize the treatment duration across all experiments. Typical incubation times for cytotoxicity assays are 24, 48, or 72 hours.
-
Problem 2: My cells are not showing the expected apoptotic morphology after treatment with this compound.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low to induce a robust apoptotic response.
-
Solution: Perform a dose-response experiment to identify the optimal concentration range for inducing apoptosis in your specific cell line.
-
-
Possible Cause 2: Cell Line Resistance. Your chosen cell line may be resistant to this compound-induced apoptosis.
-
Solution: Consider testing this compound in other cancer cell lines known to be sensitive to ent-kaurane diterpenoids. You could also investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in your cell line.
-
-
Possible Cause 3: Alternative Cell Death Mechanisms. this compound may be inducing other forms of cell death, such as ferroptosis or necrosis, in your cell line.
-
Solution: Utilize specific inhibitors of different cell death pathways (e.g., z-VAD-fmk for pan-caspase inhibition) to elucidate the primary mechanism of cell death.
-
Problem 3: High background signal in my cytotoxicity assay.
-
Possible Cause 1: Contamination. Microbial contamination (e.g., bacteria, yeast, mycoplasma) can interfere with cytotoxicity assays.
-
Solution: Regularly test your cell cultures for mycoplasma contamination. Always use aseptic techniques when handling cells and reagents.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.
-
Solution: Include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in your experiments. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% for DMSO).
-
Quantitative Data
Table 1: Cytotoxicity (IC50, µM) of Representative Ent-kaurane Diterpenoids in Various Cancer Cell Lines
| Compound | HepG2 | A549 | PC-3 | HCT116 |
| Compound 1 | 85.2 | - | 10-50 | 22.4 |
| Compound 2 | 10-50 | - | 10-50 | 0.34 |
| Compound 16 | 0.33 | - | - | - |
| Compound 18 | 0.56 | - | - | - |
Note: The compounds listed are structurally related to this compound and serve as examples of the expected cytotoxic range.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (and vehicle control) and incubate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: General experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: A logical troubleshooting workflow for addressing inconsistent cytotoxicity results.
References
- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Pterokaurane R Cytotoxicity Troubleshooting: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterokaurane R, a novel ent-kaurane diterpenoid exhibiting cytotoxic properties against various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound's cytotoxic action?
A1: this compound, like other ent-kaurane diterpenoids, is understood to induce cell death primarily through the induction of apoptosis and ferroptosis.[1] The mechanism is linked to an increase in cellular reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to programmed cell death.[1][2]
Q2: In which cancer cell lines has this compound or related compounds shown efficacy?
A2: Compounds structurally related to this compound have demonstrated cytotoxic activity against a range of cancer cell lines, including but not limited to hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and various breast and colorectal cancer cell lines.[3][4]
Q3: What are the typical IC50 values observed for this compound and similar ent-kaurane diterpenoids?
A3: The half-maximal inhibitory concentration (IC50) values for ent-kaurane diterpenoids can vary significantly depending on the specific compound and the cancer cell line being tested. Generally, reported IC50 values range from the low micromolar to higher micromolar concentrations. For a summary of representative IC50 values, please refer to the data tables below.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for this compound in my experiments.
-
Possible Cause 1: Cell Density. The initial seeding density of your cells can significantly impact the apparent cytotoxicity of a compound.
-
Solution: Ensure you are using a consistent and optimal cell seeding density for your specific cell line and plate format. It is advisable to perform a cell titration experiment to determine the optimal density for your assay.
-
-
Possible Cause 2: this compound Stability. The compound may be degrading in your cell culture medium over the course of the experiment.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If you suspect instability, you can assess its stability in media over time using analytical methods like HPLC.
-
-
Possible Cause 3: Variation in Treatment Time. The duration of exposure to this compound will influence the observed cytotoxicity.
-
Solution: Standardize the treatment duration across all experiments. Typical incubation times for cytotoxicity assays are 24, 48, or 72 hours.
-
Problem 2: My cells are not showing the expected apoptotic morphology after treatment with this compound.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low to induce a robust apoptotic response.
-
Solution: Perform a dose-response experiment to identify the optimal concentration range for inducing apoptosis in your specific cell line.
-
-
Possible Cause 2: Cell Line Resistance. Your chosen cell line may be resistant to this compound-induced apoptosis.
-
Solution: Consider testing this compound in other cancer cell lines known to be sensitive to ent-kaurane diterpenoids. You could also investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in your cell line.
-
-
Possible Cause 3: Alternative Cell Death Mechanisms. this compound may be inducing other forms of cell death, such as ferroptosis or necrosis, in your cell line.
-
Solution: Utilize specific inhibitors of different cell death pathways (e.g., z-VAD-fmk for pan-caspase inhibition) to elucidate the primary mechanism of cell death.
-
Problem 3: High background signal in my cytotoxicity assay.
-
Possible Cause 1: Contamination. Microbial contamination (e.g., bacteria, yeast, mycoplasma) can interfere with cytotoxicity assays.
-
Solution: Regularly test your cell cultures for mycoplasma contamination. Always use aseptic techniques when handling cells and reagents.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.
-
Solution: Include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in your experiments. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% for DMSO).
-
Quantitative Data
Table 1: Cytotoxicity (IC50, µM) of Representative Ent-kaurane Diterpenoids in Various Cancer Cell Lines
| Compound | HepG2 | A549 | PC-3 | HCT116 |
| Compound 1 | 85.2 | - | 10-50 | 22.4 |
| Compound 2 | 10-50 | - | 10-50 | 0.34 |
| Compound 16 | 0.33 | - | - | - |
| Compound 18 | 0.56 | - | - | - |
Note: The compounds listed are structurally related to this compound and serve as examples of the expected cytotoxic range.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (and vehicle control) and incubate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: General experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: A logical troubleshooting workflow for addressing inconsistent cytotoxicity results.
References
- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Pterokaurane R Cytotoxicity Troubleshooting: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterokaurane R, a novel ent-kaurane diterpenoid exhibiting cytotoxic properties against various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound's cytotoxic action?
A1: this compound, like other ent-kaurane diterpenoids, is understood to induce cell death primarily through the induction of apoptosis and ferroptosis.[1] The mechanism is linked to an increase in cellular reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to programmed cell death.[1][2]
Q2: In which cancer cell lines has this compound or related compounds shown efficacy?
A2: Compounds structurally related to this compound have demonstrated cytotoxic activity against a range of cancer cell lines, including but not limited to hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and various breast and colorectal cancer cell lines.[3][4]
Q3: What are the typical IC50 values observed for this compound and similar ent-kaurane diterpenoids?
A3: The half-maximal inhibitory concentration (IC50) values for ent-kaurane diterpenoids can vary significantly depending on the specific compound and the cancer cell line being tested. Generally, reported IC50 values range from the low micromolar to higher micromolar concentrations. For a summary of representative IC50 values, please refer to the data tables below.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for this compound in my experiments.
-
Possible Cause 1: Cell Density. The initial seeding density of your cells can significantly impact the apparent cytotoxicity of a compound.
-
Solution: Ensure you are using a consistent and optimal cell seeding density for your specific cell line and plate format. It is advisable to perform a cell titration experiment to determine the optimal density for your assay.
-
-
Possible Cause 2: this compound Stability. The compound may be degrading in your cell culture medium over the course of the experiment.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If you suspect instability, you can assess its stability in media over time using analytical methods like HPLC.
-
-
Possible Cause 3: Variation in Treatment Time. The duration of exposure to this compound will influence the observed cytotoxicity.
-
Solution: Standardize the treatment duration across all experiments. Typical incubation times for cytotoxicity assays are 24, 48, or 72 hours.
-
Problem 2: My cells are not showing the expected apoptotic morphology after treatment with this compound.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low to induce a robust apoptotic response.
-
Solution: Perform a dose-response experiment to identify the optimal concentration range for inducing apoptosis in your specific cell line.
-
-
Possible Cause 2: Cell Line Resistance. Your chosen cell line may be resistant to this compound-induced apoptosis.
-
Solution: Consider testing this compound in other cancer cell lines known to be sensitive to ent-kaurane diterpenoids. You could also investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in your cell line.
-
-
Possible Cause 3: Alternative Cell Death Mechanisms. this compound may be inducing other forms of cell death, such as ferroptosis or necrosis, in your cell line.
-
Solution: Utilize specific inhibitors of different cell death pathways (e.g., z-VAD-fmk for pan-caspase inhibition) to elucidate the primary mechanism of cell death.
-
Problem 3: High background signal in my cytotoxicity assay.
-
Possible Cause 1: Contamination. Microbial contamination (e.g., bacteria, yeast, mycoplasma) can interfere with cytotoxicity assays.
-
Solution: Regularly test your cell cultures for mycoplasma contamination. Always use aseptic techniques when handling cells and reagents.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.
-
Solution: Include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in your experiments. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% for DMSO).
-
Quantitative Data
Table 1: Cytotoxicity (IC50, µM) of Representative Ent-kaurane Diterpenoids in Various Cancer Cell Lines
| Compound | HepG2 | A549 | PC-3 | HCT116 |
| Compound 1 | 85.2 | - | 10-50 | 22.4 |
| Compound 2 | 10-50 | - | 10-50 | 0.34 |
| Compound 16 | 0.33 | - | - | - |
| Compound 18 | 0.56 | - | - | - |
Note: The compounds listed are structurally related to this compound and serve as examples of the expected cytotoxic range.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (and vehicle control) and incubate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: General experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: A logical troubleshooting workflow for addressing inconsistent cytotoxicity results.
References
- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Pterokaurane R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents has led researchers to explore the vast diversity of natural compounds. Among these, the ent-kaurane diterpenoids have emerged as a promising class of molecules with potential therapeutic applications. This guide provides a comparative analysis of the anti-inflammatory activity of Pterokaurane R and related ent-kaurane diterpenoids, juxtaposed with established anti-inflammatory agents. While direct experimental data on this compound is limited, this guide draws upon studies of structurally similar compounds to infer its potential efficacy and mechanisms of action.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of various compounds are typically evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following table summarizes the available data for representative ent-kaurane diterpenoids and compares them with a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a well-known natural anti-inflammatory compound, Curcumin.
| Compound | Class | Target Cells | IC50 / Inhibition (%) | Reference |
| Compound 1 | ent-kaurane diterpenoid | LPS-stimulated BV-2 microglia | NO Inhibition: IC50 = 15.6 µM | [1] |
| Compound 7 | ent-kaurane diterpenoid | LPS-stimulated BV-2 microglia | NO Inhibition: IC50 = 7.3 µM | [1] |
| ent-17-hydroxy-15-oxokauran-19-oic acid | ent-kaurane diterpenoid | LPS-induced RAW264.7 cells | Significant inhibition of NO, TNF-α, IL-1β, IL-6, IL-17 | [2] |
| ent-15α-hydroxy-16-kauran-19-oic acid | ent-kaurane diterpenoid | LPS-induced RAW264.7 cells | Significant inhibition of NO, TNF-α, IL-1β, IL-6, IL-17 | [2] |
| Diclofenac | NSAID | Various | Heat-induced hemolysis inhibition: 40-66% at 100 µg/mL | [3] |
| Curcumin | Natural Polyphenol | Various | Inhibits NF-κB and MAPK pathways |
Note: Data for this compound is not directly available. The data presented for ent-kaurane diterpenoids is from compounds isolated from Pteris multifida and Gochnatia decora.
Signaling Pathways in Inflammation
The inflammatory response is a complex process regulated by intricate signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory agents exert their effects by modulating these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Figure 1: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Extracellular signals, such as cytokines and lipopolysaccharide (LPS), can activate a cascade of kinases, including MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MAPKKs), and finally MAPKs (e.g., ERK, JNK, and p38). Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of inflammatory genes.
Figure 2: Overview of the MAPK signaling pathway.
Experimental Protocols
The assessment of anti-inflammatory activity involves a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the evaluation of ent-kaurane diterpenoids.
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.
Figure 3: Workflow for the Nitric Oxide (NO) assay.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., ent-kaurane diterpenoids) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the control group.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Pro-Inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific proteins, such as cytokines, in biological samples.
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants (obtained as in the NO assay) and standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: Following another wash step, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.
-
Substrate Addition: The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm).
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
While direct evidence for the anti-inflammatory activity of this compound is still forthcoming, the existing research on structurally related ent-kaurane diterpenoids provides a strong foundation for its potential as an anti-inflammatory agent. Studies on analogous compounds have demonstrated significant inhibitory effects on key inflammatory mediators, including NO, PGE2, and various pro-inflammatory cytokines. The mechanism of action for these compounds appears to involve the modulation of the NF-κB and MAPK signaling pathways. Further investigation into the specific effects of this compound is warranted to fully elucidate its therapeutic potential and to pave the way for its development as a novel anti-inflammatory drug.
References
Unveiling the Anti-Inflammatory Potential of Pterokaurane R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents has led researchers to explore the vast diversity of natural compounds. Among these, the ent-kaurane diterpenoids have emerged as a promising class of molecules with potential therapeutic applications. This guide provides a comparative analysis of the anti-inflammatory activity of Pterokaurane R and related ent-kaurane diterpenoids, juxtaposed with established anti-inflammatory agents. While direct experimental data on this compound is limited, this guide draws upon studies of structurally similar compounds to infer its potential efficacy and mechanisms of action.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of various compounds are typically evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following table summarizes the available data for representative ent-kaurane diterpenoids and compares them with a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a well-known natural anti-inflammatory compound, Curcumin.
| Compound | Class | Target Cells | IC50 / Inhibition (%) | Reference |
| Compound 1 | ent-kaurane diterpenoid | LPS-stimulated BV-2 microglia | NO Inhibition: IC50 = 15.6 µM | [1] |
| Compound 7 | ent-kaurane diterpenoid | LPS-stimulated BV-2 microglia | NO Inhibition: IC50 = 7.3 µM | [1] |
| ent-17-hydroxy-15-oxokauran-19-oic acid | ent-kaurane diterpenoid | LPS-induced RAW264.7 cells | Significant inhibition of NO, TNF-α, IL-1β, IL-6, IL-17 | [2] |
| ent-15α-hydroxy-16-kauran-19-oic acid | ent-kaurane diterpenoid | LPS-induced RAW264.7 cells | Significant inhibition of NO, TNF-α, IL-1β, IL-6, IL-17 | [2] |
| Diclofenac | NSAID | Various | Heat-induced hemolysis inhibition: 40-66% at 100 µg/mL | [3] |
| Curcumin | Natural Polyphenol | Various | Inhibits NF-κB and MAPK pathways |
Note: Data for this compound is not directly available. The data presented for ent-kaurane diterpenoids is from compounds isolated from Pteris multifida and Gochnatia decora.
Signaling Pathways in Inflammation
The inflammatory response is a complex process regulated by intricate signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory agents exert their effects by modulating these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Figure 1: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Extracellular signals, such as cytokines and lipopolysaccharide (LPS), can activate a cascade of kinases, including MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MAPKKs), and finally MAPKs (e.g., ERK, JNK, and p38). Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of inflammatory genes.
Figure 2: Overview of the MAPK signaling pathway.
Experimental Protocols
The assessment of anti-inflammatory activity involves a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the evaluation of ent-kaurane diterpenoids.
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.
Figure 3: Workflow for the Nitric Oxide (NO) assay.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., ent-kaurane diterpenoids) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the control group.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Pro-Inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific proteins, such as cytokines, in biological samples.
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants (obtained as in the NO assay) and standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: Following another wash step, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.
-
Substrate Addition: The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm).
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
While direct evidence for the anti-inflammatory activity of this compound is still forthcoming, the existing research on structurally related ent-kaurane diterpenoids provides a strong foundation for its potential as an anti-inflammatory agent. Studies on analogous compounds have demonstrated significant inhibitory effects on key inflammatory mediators, including NO, PGE2, and various pro-inflammatory cytokines. The mechanism of action for these compounds appears to involve the modulation of the NF-κB and MAPK signaling pathways. Further investigation into the specific effects of this compound is warranted to fully elucidate its therapeutic potential and to pave the way for its development as a novel anti-inflammatory drug.
References
Unveiling the Anti-Inflammatory Potential of Pterokaurane R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents has led researchers to explore the vast diversity of natural compounds. Among these, the ent-kaurane diterpenoids have emerged as a promising class of molecules with potential therapeutic applications. This guide provides a comparative analysis of the anti-inflammatory activity of Pterokaurane R and related ent-kaurane diterpenoids, juxtaposed with established anti-inflammatory agents. While direct experimental data on this compound is limited, this guide draws upon studies of structurally similar compounds to infer its potential efficacy and mechanisms of action.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of various compounds are typically evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following table summarizes the available data for representative ent-kaurane diterpenoids and compares them with a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a well-known natural anti-inflammatory compound, Curcumin.
| Compound | Class | Target Cells | IC50 / Inhibition (%) | Reference |
| Compound 1 | ent-kaurane diterpenoid | LPS-stimulated BV-2 microglia | NO Inhibition: IC50 = 15.6 µM | [1] |
| Compound 7 | ent-kaurane diterpenoid | LPS-stimulated BV-2 microglia | NO Inhibition: IC50 = 7.3 µM | [1] |
| ent-17-hydroxy-15-oxokauran-19-oic acid | ent-kaurane diterpenoid | LPS-induced RAW264.7 cells | Significant inhibition of NO, TNF-α, IL-1β, IL-6, IL-17 | [2] |
| ent-15α-hydroxy-16-kauran-19-oic acid | ent-kaurane diterpenoid | LPS-induced RAW264.7 cells | Significant inhibition of NO, TNF-α, IL-1β, IL-6, IL-17 | [2] |
| Diclofenac | NSAID | Various | Heat-induced hemolysis inhibition: 40-66% at 100 µg/mL | [3] |
| Curcumin | Natural Polyphenol | Various | Inhibits NF-κB and MAPK pathways |
Note: Data for this compound is not directly available. The data presented for ent-kaurane diterpenoids is from compounds isolated from Pteris multifida and Gochnatia decora.
Signaling Pathways in Inflammation
The inflammatory response is a complex process regulated by intricate signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory agents exert their effects by modulating these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Figure 1: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Extracellular signals, such as cytokines and lipopolysaccharide (LPS), can activate a cascade of kinases, including MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MAPKKs), and finally MAPKs (e.g., ERK, JNK, and p38). Activated MAPKs can then phosphorylate various transcription factors, leading to the expression of inflammatory genes.
Figure 2: Overview of the MAPK signaling pathway.
Experimental Protocols
The assessment of anti-inflammatory activity involves a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the evaluation of ent-kaurane diterpenoids.
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
Figure 3: Workflow for the Nitric Oxide (NO) assay.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., ent-kaurane diterpenoids) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the control group.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Pro-Inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific proteins, such as cytokines, in biological samples.
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants (obtained as in the NO assay) and standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: Following another wash step, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.
-
Substrate Addition: The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm).
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
While direct evidence for the anti-inflammatory activity of this compound is still forthcoming, the existing research on structurally related ent-kaurane diterpenoids provides a strong foundation for its potential as an anti-inflammatory agent. Studies on analogous compounds have demonstrated significant inhibitory effects on key inflammatory mediators, including NO, PGE2, and various pro-inflammatory cytokines. The mechanism of action for these compounds appears to involve the modulation of the NF-κB and MAPK signaling pathways. Further investigation into the specific effects of this compound is warranted to fully elucidate its therapeutic potential and to pave the way for its development as a novel anti-inflammatory drug.
References
Pterokaurane R vs. Paclitaxel: A Comparative Guide on Microtubule Stabilization
In the landscape of cancer therapeutics, microtubule-stabilizing agents represent a cornerstone of chemotherapy. Paclitaxel, a renowned member of the taxane (B156437) family, has long been a benchmark for this class of drugs. This guide provides a detailed comparison of Paclitaxel with Pterokaurane R, an ent-kaurane diterpenoid, in the context of microtubule stabilization. While extensive data exists for Paclitaxel, research on the specific microtubule-stabilizing effects of this compound is still emerging. Therefore, this comparison draws upon the established mechanisms of Paclitaxel and the known biological activities of the broader ent-kaurane diterpenoid class to which this compound belongs.
Mechanism of Action: A Tale of Two Scaffolds
Paclitaxel , isolated from the Pacific yew tree (Taxus brevifolia), exerts its potent anticancer effects by binding to the β-tubulin subunit of microtubules.[1] This binding event promotes the polymerization of tubulin dimers into microtubules and simultaneously inhibits their depolymerization.[1] The resulting hyper-stabilized microtubules are dysfunctional, leading to the disruption of the dynamic microtubule network essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.[1][2] This interference with microtubule dynamics triggers a mitotic checkpoint, ultimately leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1]
Quantitative Comparison of Biological Activity
Direct comparative data on the microtubule-stabilizing potency of this compound versus Paclitaxel is not available in the current body of scientific literature. However, we can compare their cytotoxic effects on various cancer cell lines, which provides an indirect measure of their potential as anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (and related ent-kaurane diterpenoids) | 1A9 (ovarian) | 0.2 - 0.3 | |
| Other cell lines | Data not available | ||
| Paclitaxel | MCF-7 (breast) | ~0.0163 | |
| MDA-MB-231 (breast) | ~0.234 | ||
| MCF-10A (non-tumorigenic breast) | ~0.247 | ||
| PC-3 (prostate) | 0.005 - 0.043 |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. The data for ent-kaurane diterpenoids is for synthetic derivatives of atractyligenin, a related compound, as specific IC50 values for this compound were not found in the searched literature.
Experimental Protocols
To rigorously compare the microtubule-stabilizing properties of novel compounds like this compound with established drugs such as Paclitaxel, a series of well-defined experiments are essential.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Methodology:
-
Preparation of Reagents:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.
-
Test compounds (this compound, Paclitaxel) and a negative control (vehicle, e.g., DMSO) are prepared at various concentrations.
-
-
Assay Procedure:
-
The tubulin solution is mixed with the test compounds or controls in a 96-well plate.
-
The plate is incubated at 37°C to initiate polymerization.
-
The change in turbidity (light scattering) is monitored over time at 340 nm using a microplate reader. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
The rate and extent of polymerization are calculated from the absorbance curves.
-
The EC50 value (the concentration of the compound that gives half-maximal stimulation of polymerization) can be determined.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Cellular Microtubules
This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Adherent cancer cells (e.g., HeLa or A549) are cultured on coverslips.
-
Cells are treated with various concentrations of the test compounds (this compound, Paclitaxel) or a vehicle control for a defined period.
-
-
Immunostaining:
-
Cells are fixed (e.g., with methanol (B129727) or paraformaldehyde) and permeabilized.
-
The microtubule network is stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
-
Microscopy and Analysis:
-
The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
The morphology of the microtubule network is qualitatively and quantitatively analyzed. Microtubule bundling and increased polymer mass are indicative of a stabilizing effect.
-
Caption: Workflow for immunofluorescence microscopy of microtubules.
Signaling Pathways and Cellular Consequences
The stabilization of microtubules by agents like Paclitaxel has profound effects on cellular signaling, primarily leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of microtubule stabilization-induced apoptosis.
Conclusion
Paclitaxel is a well-characterized and highly effective microtubule-stabilizing agent with a clear mechanism of action and a wealth of supporting experimental data. This compound, as a representative of the ent-kaurane diterpenoid class, has shown cytotoxic activity against cancer cells, but its specific effects on microtubule dynamics require further investigation. The experimental protocols outlined in this guide provide a framework for future studies to directly compare the microtubule-stabilizing potential of this compound and other novel compounds with established drugs like Paclitaxel. Such studies are crucial for the discovery and development of new generations of anticancer therapeutics that target the microtubule cytoskeleton.
References
Pterokaurane R vs. Paclitaxel: A Comparative Guide on Microtubule Stabilization
In the landscape of cancer therapeutics, microtubule-stabilizing agents represent a cornerstone of chemotherapy. Paclitaxel, a renowned member of the taxane (B156437) family, has long been a benchmark for this class of drugs. This guide provides a detailed comparison of Paclitaxel with Pterokaurane R, an ent-kaurane diterpenoid, in the context of microtubule stabilization. While extensive data exists for Paclitaxel, research on the specific microtubule-stabilizing effects of this compound is still emerging. Therefore, this comparison draws upon the established mechanisms of Paclitaxel and the known biological activities of the broader ent-kaurane diterpenoid class to which this compound belongs.
Mechanism of Action: A Tale of Two Scaffolds
Paclitaxel , isolated from the Pacific yew tree (Taxus brevifolia), exerts its potent anticancer effects by binding to the β-tubulin subunit of microtubules.[1] This binding event promotes the polymerization of tubulin dimers into microtubules and simultaneously inhibits their depolymerization.[1] The resulting hyper-stabilized microtubules are dysfunctional, leading to the disruption of the dynamic microtubule network essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.[1][2] This interference with microtubule dynamics triggers a mitotic checkpoint, ultimately leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1]
Quantitative Comparison of Biological Activity
Direct comparative data on the microtubule-stabilizing potency of this compound versus Paclitaxel is not available in the current body of scientific literature. However, we can compare their cytotoxic effects on various cancer cell lines, which provides an indirect measure of their potential as anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (and related ent-kaurane diterpenoids) | 1A9 (ovarian) | 0.2 - 0.3 | |
| Other cell lines | Data not available | ||
| Paclitaxel | MCF-7 (breast) | ~0.0163 | |
| MDA-MB-231 (breast) | ~0.234 | ||
| MCF-10A (non-tumorigenic breast) | ~0.247 | ||
| PC-3 (prostate) | 0.005 - 0.043 |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. The data for ent-kaurane diterpenoids is for synthetic derivatives of atractyligenin, a related compound, as specific IC50 values for this compound were not found in the searched literature.
Experimental Protocols
To rigorously compare the microtubule-stabilizing properties of novel compounds like this compound with established drugs such as Paclitaxel, a series of well-defined experiments are essential.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Methodology:
-
Preparation of Reagents:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.
-
Test compounds (this compound, Paclitaxel) and a negative control (vehicle, e.g., DMSO) are prepared at various concentrations.
-
-
Assay Procedure:
-
The tubulin solution is mixed with the test compounds or controls in a 96-well plate.
-
The plate is incubated at 37°C to initiate polymerization.
-
The change in turbidity (light scattering) is monitored over time at 340 nm using a microplate reader. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
The rate and extent of polymerization are calculated from the absorbance curves.
-
The EC50 value (the concentration of the compound that gives half-maximal stimulation of polymerization) can be determined.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Cellular Microtubules
This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Adherent cancer cells (e.g., HeLa or A549) are cultured on coverslips.
-
Cells are treated with various concentrations of the test compounds (this compound, Paclitaxel) or a vehicle control for a defined period.
-
-
Immunostaining:
-
Cells are fixed (e.g., with methanol (B129727) or paraformaldehyde) and permeabilized.
-
The microtubule network is stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
-
Microscopy and Analysis:
-
The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
The morphology of the microtubule network is qualitatively and quantitatively analyzed. Microtubule bundling and increased polymer mass are indicative of a stabilizing effect.
-
Caption: Workflow for immunofluorescence microscopy of microtubules.
Signaling Pathways and Cellular Consequences
The stabilization of microtubules by agents like Paclitaxel has profound effects on cellular signaling, primarily leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of microtubule stabilization-induced apoptosis.
Conclusion
Paclitaxel is a well-characterized and highly effective microtubule-stabilizing agent with a clear mechanism of action and a wealth of supporting experimental data. This compound, as a representative of the ent-kaurane diterpenoid class, has shown cytotoxic activity against cancer cells, but its specific effects on microtubule dynamics require further investigation. The experimental protocols outlined in this guide provide a framework for future studies to directly compare the microtubule-stabilizing potential of this compound and other novel compounds with established drugs like Paclitaxel. Such studies are crucial for the discovery and development of new generations of anticancer therapeutics that target the microtubule cytoskeleton.
References
Pterokaurane R vs. Paclitaxel: A Comparative Guide on Microtubule Stabilization
In the landscape of cancer therapeutics, microtubule-stabilizing agents represent a cornerstone of chemotherapy. Paclitaxel, a renowned member of the taxane family, has long been a benchmark for this class of drugs. This guide provides a detailed comparison of Paclitaxel with Pterokaurane R, an ent-kaurane diterpenoid, in the context of microtubule stabilization. While extensive data exists for Paclitaxel, research on the specific microtubule-stabilizing effects of this compound is still emerging. Therefore, this comparison draws upon the established mechanisms of Paclitaxel and the known biological activities of the broader ent-kaurane diterpenoid class to which this compound belongs.
Mechanism of Action: A Tale of Two Scaffolds
Paclitaxel , isolated from the Pacific yew tree (Taxus brevifolia), exerts its potent anticancer effects by binding to the β-tubulin subunit of microtubules.[1] This binding event promotes the polymerization of tubulin dimers into microtubules and simultaneously inhibits their depolymerization.[1] The resulting hyper-stabilized microtubules are dysfunctional, leading to the disruption of the dynamic microtubule network essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.[1][2] This interference with microtubule dynamics triggers a mitotic checkpoint, ultimately leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1]
Quantitative Comparison of Biological Activity
Direct comparative data on the microtubule-stabilizing potency of this compound versus Paclitaxel is not available in the current body of scientific literature. However, we can compare their cytotoxic effects on various cancer cell lines, which provides an indirect measure of their potential as anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (and related ent-kaurane diterpenoids) | 1A9 (ovarian) | 0.2 - 0.3 | |
| Other cell lines | Data not available | ||
| Paclitaxel | MCF-7 (breast) | ~0.0163 | |
| MDA-MB-231 (breast) | ~0.234 | ||
| MCF-10A (non-tumorigenic breast) | ~0.247 | ||
| PC-3 (prostate) | 0.005 - 0.043 |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. The data for ent-kaurane diterpenoids is for synthetic derivatives of atractyligenin, a related compound, as specific IC50 values for this compound were not found in the searched literature.
Experimental Protocols
To rigorously compare the microtubule-stabilizing properties of novel compounds like this compound with established drugs such as Paclitaxel, a series of well-defined experiments are essential.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Methodology:
-
Preparation of Reagents:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.
-
Test compounds (this compound, Paclitaxel) and a negative control (vehicle, e.g., DMSO) are prepared at various concentrations.
-
-
Assay Procedure:
-
The tubulin solution is mixed with the test compounds or controls in a 96-well plate.
-
The plate is incubated at 37°C to initiate polymerization.
-
The change in turbidity (light scattering) is monitored over time at 340 nm using a microplate reader. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
The rate and extent of polymerization are calculated from the absorbance curves.
-
The EC50 value (the concentration of the compound that gives half-maximal stimulation of polymerization) can be determined.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Cellular Microtubules
This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Adherent cancer cells (e.g., HeLa or A549) are cultured on coverslips.
-
Cells are treated with various concentrations of the test compounds (this compound, Paclitaxel) or a vehicle control for a defined period.
-
-
Immunostaining:
-
Cells are fixed (e.g., with methanol or paraformaldehyde) and permeabilized.
-
The microtubule network is stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
-
Microscopy and Analysis:
-
The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
The morphology of the microtubule network is qualitatively and quantitatively analyzed. Microtubule bundling and increased polymer mass are indicative of a stabilizing effect.
-
Caption: Workflow for immunofluorescence microscopy of microtubules.
Signaling Pathways and Cellular Consequences
The stabilization of microtubules by agents like Paclitaxel has profound effects on cellular signaling, primarily leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of microtubule stabilization-induced apoptosis.
Conclusion
Paclitaxel is a well-characterized and highly effective microtubule-stabilizing agent with a clear mechanism of action and a wealth of supporting experimental data. This compound, as a representative of the ent-kaurane diterpenoid class, has shown cytotoxic activity against cancer cells, but its specific effects on microtubule dynamics require further investigation. The experimental protocols outlined in this guide provide a framework for future studies to directly compare the microtubule-stabilizing potential of this compound and other novel compounds with established drugs like Paclitaxel. Such studies are crucial for the discovery and development of new generations of anticancer therapeutics that target the microtubule cytoskeleton.
References
Validating the Mechanism of Action of Pterokaurane R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Pterokaurane R, a representative ent-kaurane diterpenoid, and Pterostilbene, a well-characterized stilbenoid, as inducers of apoptosis in cancer cells. The information presented is intended to assist researchers in designing and interpreting experiments to validate the therapeutic potential of these natural compounds.
Comparative Analysis of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ent-kaurane diterpenoids and Pterostilbene against a range of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| ent-Kaurane Diterpenoids | Compound 4 (Henryin) | HCT-116 (Colon) | 1.31[1] |
| Compound 4 (Henryin) | HepG2 (Liver) | 2.07[1] | |
| Compound 4 (Henryin) | A2780 (Ovarian) | 1.54[1] | |
| Compound 9 (Amethystoidin A) | K562 (Leukemia) | 0.69 µg/mL | |
| Compound 23 | HepG2 (Liver) | ~5[2] | |
| Compound 23 | A2780 (Ovarian) | ~5[2] | |
| Compound 23 | A549 (Lung) | ~10 | |
| Pterostilbene | Pterostilbene | C32 (Melanoma) | ~10 |
| Pterostilbene | HT-29 (Colon) | 20.20 | |
| Pterostilbene | SW1116 (Colon) | 70.22 | |
| Pterostilbene | HeLa (Cervical) | 32.67 | |
| Pterostilbene | CaSki (Cervical) | 14.83 | |
| Pterostilbene | SiHa (Cervical) | 34.17 | |
| Pterostilbene | Jurkat (T-cell Leukemia) | 17.83 (48h) | |
| Pterostilbene | Hut-78 (T-cell Leukemia) | 22.74 (48h) |
Mechanism of Action: A Comparative Overview
Both ent-kaurane diterpenoids and Pterostilbene induce apoptosis in cancer cells, a form of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapies. However, the specific signaling pathways they modulate can differ.
This compound (ent-Kaurane Diterpenoids): These compounds are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the induction of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. Some ent-kaurane diterpenoids have also been shown to induce ferroptosis, an iron-dependent form of programmed cell death.
Pterostilbene: This stilbenoid also triggers apoptosis through multiple pathways. It has been shown to suppress the STAT3, AKT, and ERK1/2 signaling pathways, which are often dysregulated in cancer and promote cell survival and proliferation. Pterostilbene can also induce cell cycle arrest, further contributing to its anti-cancer effects.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and Pterostilbene in inducing apoptosis.
Experimental Protocols for Validation
To validate the mechanism of action of this compound and compare it with other compounds, a series of in vitro experiments are essential. Below are detailed protocols for key assays.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the pro-apoptotic activity of a test compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound (this compound or Pterostilbene) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cells treated with the test compound (at its IC50 concentration) and a vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Protocol:
-
Seed cells and treat with the test compound as for the MTT assay.
-
After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 (anti-apoptotic) and cleaved Caspase-3 (pro-apoptotic).
Materials:
-
Cancer cells treated with the test compound and a vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control. An increase in cleaved Caspase-3 and a decrease in Bcl-2 would be indicative of apoptosis induction.
References
Validating the Mechanism of Action of Pterokaurane R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Pterokaurane R, a representative ent-kaurane diterpenoid, and Pterostilbene, a well-characterized stilbenoid, as inducers of apoptosis in cancer cells. The information presented is intended to assist researchers in designing and interpreting experiments to validate the therapeutic potential of these natural compounds.
Comparative Analysis of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ent-kaurane diterpenoids and Pterostilbene against a range of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| ent-Kaurane Diterpenoids | Compound 4 (Henryin) | HCT-116 (Colon) | 1.31[1] |
| Compound 4 (Henryin) | HepG2 (Liver) | 2.07[1] | |
| Compound 4 (Henryin) | A2780 (Ovarian) | 1.54[1] | |
| Compound 9 (Amethystoidin A) | K562 (Leukemia) | 0.69 µg/mL | |
| Compound 23 | HepG2 (Liver) | ~5[2] | |
| Compound 23 | A2780 (Ovarian) | ~5[2] | |
| Compound 23 | A549 (Lung) | ~10 | |
| Pterostilbene | Pterostilbene | C32 (Melanoma) | ~10 |
| Pterostilbene | HT-29 (Colon) | 20.20 | |
| Pterostilbene | SW1116 (Colon) | 70.22 | |
| Pterostilbene | HeLa (Cervical) | 32.67 | |
| Pterostilbene | CaSki (Cervical) | 14.83 | |
| Pterostilbene | SiHa (Cervical) | 34.17 | |
| Pterostilbene | Jurkat (T-cell Leukemia) | 17.83 (48h) | |
| Pterostilbene | Hut-78 (T-cell Leukemia) | 22.74 (48h) |
Mechanism of Action: A Comparative Overview
Both ent-kaurane diterpenoids and Pterostilbene induce apoptosis in cancer cells, a form of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapies. However, the specific signaling pathways they modulate can differ.
This compound (ent-Kaurane Diterpenoids): These compounds are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the induction of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. Some ent-kaurane diterpenoids have also been shown to induce ferroptosis, an iron-dependent form of programmed cell death.
Pterostilbene: This stilbenoid also triggers apoptosis through multiple pathways. It has been shown to suppress the STAT3, AKT, and ERK1/2 signaling pathways, which are often dysregulated in cancer and promote cell survival and proliferation. Pterostilbene can also induce cell cycle arrest, further contributing to its anti-cancer effects.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and Pterostilbene in inducing apoptosis.
Experimental Protocols for Validation
To validate the mechanism of action of this compound and compare it with other compounds, a series of in vitro experiments are essential. Below are detailed protocols for key assays.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the pro-apoptotic activity of a test compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound (this compound or Pterostilbene) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cells treated with the test compound (at its IC50 concentration) and a vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Protocol:
-
Seed cells and treat with the test compound as for the MTT assay.
-
After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 (anti-apoptotic) and cleaved Caspase-3 (pro-apoptotic).
Materials:
-
Cancer cells treated with the test compound and a vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control. An increase in cleaved Caspase-3 and a decrease in Bcl-2 would be indicative of apoptosis induction.
References
Validating the Mechanism of Action of Pterokaurane R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Pterokaurane R, a representative ent-kaurane diterpenoid, and Pterostilbene, a well-characterized stilbenoid, as inducers of apoptosis in cancer cells. The information presented is intended to assist researchers in designing and interpreting experiments to validate the therapeutic potential of these natural compounds.
Comparative Analysis of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ent-kaurane diterpenoids and Pterostilbene against a range of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| ent-Kaurane Diterpenoids | Compound 4 (Henryin) | HCT-116 (Colon) | 1.31[1] |
| Compound 4 (Henryin) | HepG2 (Liver) | 2.07[1] | |
| Compound 4 (Henryin) | A2780 (Ovarian) | 1.54[1] | |
| Compound 9 (Amethystoidin A) | K562 (Leukemia) | 0.69 µg/mL | |
| Compound 23 | HepG2 (Liver) | ~5[2] | |
| Compound 23 | A2780 (Ovarian) | ~5[2] | |
| Compound 23 | A549 (Lung) | ~10 | |
| Pterostilbene | Pterostilbene | C32 (Melanoma) | ~10 |
| Pterostilbene | HT-29 (Colon) | 20.20 | |
| Pterostilbene | SW1116 (Colon) | 70.22 | |
| Pterostilbene | HeLa (Cervical) | 32.67 | |
| Pterostilbene | CaSki (Cervical) | 14.83 | |
| Pterostilbene | SiHa (Cervical) | 34.17 | |
| Pterostilbene | Jurkat (T-cell Leukemia) | 17.83 (48h) | |
| Pterostilbene | Hut-78 (T-cell Leukemia) | 22.74 (48h) |
Mechanism of Action: A Comparative Overview
Both ent-kaurane diterpenoids and Pterostilbene induce apoptosis in cancer cells, a form of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapies. However, the specific signaling pathways they modulate can differ.
This compound (ent-Kaurane Diterpenoids): These compounds are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the induction of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. Some ent-kaurane diterpenoids have also been shown to induce ferroptosis, an iron-dependent form of programmed cell death.
Pterostilbene: This stilbenoid also triggers apoptosis through multiple pathways. It has been shown to suppress the STAT3, AKT, and ERK1/2 signaling pathways, which are often dysregulated in cancer and promote cell survival and proliferation. Pterostilbene can also induce cell cycle arrest, further contributing to its anti-cancer effects.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and Pterostilbene in inducing apoptosis.
Experimental Protocols for Validation
To validate the mechanism of action of this compound and compare it with other compounds, a series of in vitro experiments are essential. Below are detailed protocols for key assays.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the pro-apoptotic activity of a test compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound (this compound or Pterostilbene) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cells treated with the test compound (at its IC50 concentration) and a vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Protocol:
-
Seed cells and treat with the test compound as for the MTT assay.
-
After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 (anti-apoptotic) and cleaved Caspase-3 (pro-apoptotic).
Materials:
-
Cancer cells treated with the test compound and a vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control. An increase in cleaved Caspase-3 and a decrease in Bcl-2 would be indicative of apoptosis induction.
References
Cross-Validation of Pterokaurane-Class Diterpenoids' Anticancer Effects in Diverse Cell Lines
Introduction
Pterokaurane R is not a uniquely identified ent-kaurane diterpenoid in the reviewed scientific literature. The term "pterokaurane" generally refers to a class of ent-kaurane diterpenoids isolated from various species of the Pteris genus of ferns. This guide provides a comparative analysis of the cytotoxic and apoptotic effects of several named pterokauranes and other closely related ent-kaurane diterpenoids that have been evaluated in different cancer cell lines. The data presented herein is a cross-validation of the general anticancer properties attributed to this class of natural compounds.
Data Presentation: Cytotoxicity of Pterokauranes and Related Diterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of various pterokauranes and other ent-kaurane diterpenoids against a range of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Pterokaurane M1 | HepG2 | Hepatocellular Carcinoma | > 10 | [1] |
| Pterokaurane M2 | HepG2 | Hepatocellular Carcinoma | > 10 | [1] |
| Pterokaurane M3 | HepG2 | Hepatocellular Carcinoma | > 10 | [1] |
| Kongeniod A (8,9-seco-ent-kaurane) | HL-60 | Promyelocytic Leukemia | 0.47 | [2] |
| Kongeniod B (8,9-seco-ent-kaurane) | HL-60 | Promyelocytic Leukemia | 0.58 | [2] |
| Kongeniod C (8,9-seco-ent-kaurane) | HL-60 | Promyelocytic Leukemia | 1.27 | |
| Pterisolic acid G | HCT-116 | Colorectal Carcinoma | 4.07 (72h) | |
| Compound 23 (from J. tetragona) | HepG2 | Hepatocellular Carcinoma | Not specified | |
| Compound 23 (from J. tetragona) | A2780 | Ovarian Cancer | Not specified | |
| Compound 23 (from J. tetragona) | 786-O | Renal Cell Carcinoma | Not specified | |
| Compound 23 (from J. tetragona) | A549 | Lung Carcinoma | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating the effects of pterokauranes and related ent-kaurane diterpenoids are provided below.
1. Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pterokauranes) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the viability of untreated control cells.
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at the desired concentration and for the specified time.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.
3. Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of compounds on signaling pathway proteins.
-
Protein Extraction: After treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow for Assessing Cytotoxicity
A schematic of the MTT assay workflow for determining the cytotoxicity of pterokaurane-class compounds.
Signaling Pathway: Intrinsic Apoptosis
Ent-kaurane diterpenoids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.
The intrinsic apoptosis pathway is a key mechanism for the anticancer effects of pterokaurane diterpenoids.
Logical Relationship: From Compound to Cellular Effect
The logical progression from compound administration to the observed cellular effects.
References
Cross-Validation of Pterokaurane-Class Diterpenoids' Anticancer Effects in Diverse Cell Lines
Introduction
Pterokaurane R is not a uniquely identified ent-kaurane diterpenoid in the reviewed scientific literature. The term "pterokaurane" generally refers to a class of ent-kaurane diterpenoids isolated from various species of the Pteris genus of ferns. This guide provides a comparative analysis of the cytotoxic and apoptotic effects of several named pterokauranes and other closely related ent-kaurane diterpenoids that have been evaluated in different cancer cell lines. The data presented herein is a cross-validation of the general anticancer properties attributed to this class of natural compounds.
Data Presentation: Cytotoxicity of Pterokauranes and Related Diterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of various pterokauranes and other ent-kaurane diterpenoids against a range of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Pterokaurane M1 | HepG2 | Hepatocellular Carcinoma | > 10 | [1] |
| Pterokaurane M2 | HepG2 | Hepatocellular Carcinoma | > 10 | [1] |
| Pterokaurane M3 | HepG2 | Hepatocellular Carcinoma | > 10 | [1] |
| Kongeniod A (8,9-seco-ent-kaurane) | HL-60 | Promyelocytic Leukemia | 0.47 | [2] |
| Kongeniod B (8,9-seco-ent-kaurane) | HL-60 | Promyelocytic Leukemia | 0.58 | [2] |
| Kongeniod C (8,9-seco-ent-kaurane) | HL-60 | Promyelocytic Leukemia | 1.27 | |
| Pterisolic acid G | HCT-116 | Colorectal Carcinoma | 4.07 (72h) | |
| Compound 23 (from J. tetragona) | HepG2 | Hepatocellular Carcinoma | Not specified | |
| Compound 23 (from J. tetragona) | A2780 | Ovarian Cancer | Not specified | |
| Compound 23 (from J. tetragona) | 786-O | Renal Cell Carcinoma | Not specified | |
| Compound 23 (from J. tetragona) | A549 | Lung Carcinoma | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating the effects of pterokauranes and related ent-kaurane diterpenoids are provided below.
1. Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pterokauranes) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the viability of untreated control cells.
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at the desired concentration and for the specified time.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.
3. Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of compounds on signaling pathway proteins.
-
Protein Extraction: After treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow for Assessing Cytotoxicity
A schematic of the MTT assay workflow for determining the cytotoxicity of pterokaurane-class compounds.
Signaling Pathway: Intrinsic Apoptosis
Ent-kaurane diterpenoids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.
The intrinsic apoptosis pathway is a key mechanism for the anticancer effects of pterokaurane diterpenoids.
Logical Relationship: From Compound to Cellular Effect
The logical progression from compound administration to the observed cellular effects.
References
Cross-Validation of Pterokaurane-Class Diterpenoids' Anticancer Effects in Diverse Cell Lines
Introduction
Pterokaurane R is not a uniquely identified ent-kaurane diterpenoid in the reviewed scientific literature. The term "pterokaurane" generally refers to a class of ent-kaurane diterpenoids isolated from various species of the Pteris genus of ferns. This guide provides a comparative analysis of the cytotoxic and apoptotic effects of several named pterokauranes and other closely related ent-kaurane diterpenoids that have been evaluated in different cancer cell lines. The data presented herein is a cross-validation of the general anticancer properties attributed to this class of natural compounds.
Data Presentation: Cytotoxicity of Pterokauranes and Related Diterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of various pterokauranes and other ent-kaurane diterpenoids against a range of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Pterokaurane M1 | HepG2 | Hepatocellular Carcinoma | > 10 | [1] |
| Pterokaurane M2 | HepG2 | Hepatocellular Carcinoma | > 10 | [1] |
| Pterokaurane M3 | HepG2 | Hepatocellular Carcinoma | > 10 | [1] |
| Kongeniod A (8,9-seco-ent-kaurane) | HL-60 | Promyelocytic Leukemia | 0.47 | [2] |
| Kongeniod B (8,9-seco-ent-kaurane) | HL-60 | Promyelocytic Leukemia | 0.58 | [2] |
| Kongeniod C (8,9-seco-ent-kaurane) | HL-60 | Promyelocytic Leukemia | 1.27 | |
| Pterisolic acid G | HCT-116 | Colorectal Carcinoma | 4.07 (72h) | |
| Compound 23 (from J. tetragona) | HepG2 | Hepatocellular Carcinoma | Not specified | |
| Compound 23 (from J. tetragona) | A2780 | Ovarian Cancer | Not specified | |
| Compound 23 (from J. tetragona) | 786-O | Renal Cell Carcinoma | Not specified | |
| Compound 23 (from J. tetragona) | A549 | Lung Carcinoma | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating the effects of pterokauranes and related ent-kaurane diterpenoids are provided below.
1. Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., pterokauranes) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the viability of untreated control cells.
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at the desired concentration and for the specified time.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.
3. Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of compounds on signaling pathway proteins.
-
Protein Extraction: After treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow for Assessing Cytotoxicity
A schematic of the MTT assay workflow for determining the cytotoxicity of pterokaurane-class compounds.
Signaling Pathway: Intrinsic Apoptosis
Ent-kaurane diterpenoids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.
The intrinsic apoptosis pathway is a key mechanism for the anticancer effects of pterokaurane diterpenoids.
Logical Relationship: From Compound to Cellular Effect
The logical progression from compound administration to the observed cellular effects.
References
Pterokaurane R and Other Kaurane Diterpenoids: A Comparative Guide on Anticancer Efficacy
In the landscape of natural product-based cancer research, kaurane (B74193) diterpenoids have emerged as a promising class of compounds with significant cytotoxic and antitumor activities. This guide provides a comparative overview of the efficacy of Pterokaurane R and other notable kaurane diterpenoids, with a focus on their mechanisms of action and supporting experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Kaurane Diterpenoids
Kaurane diterpenoids are a large group of natural compounds characterized by a tetracyclic kaurane skeleton. Predominantly isolated from plants of the Isodon genus, they are also found in other plant families, including the Pteridaceae family, from which this compound is derived. These compounds have garnered considerable attention for their wide range of biological activities, most notably their potent anticancer effects. The primary mechanisms through which kaurane diterpenoids exert their anticancer activity include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.
Efficacy of Well-Characterized Kaurane Diterpenoids: The Case of Oridonin
Oridonin, isolated from Isodon rubescens, is one of the most extensively studied kaurane diterpenoids and is currently in clinical trials. Its anticancer efficacy has been demonstrated across a variety of cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of Oridonin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| AGS[1] | Gastric Cancer | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 |
| HGC27[1] | Gastric Cancer | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 |
| MGC803[1] | Gastric Cancer | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 |
| TE-8[2] | Esophageal Squamous Cell Carcinoma | - | - | 3.00 ± 0.46 |
| TE-2[2] | Esophageal Squamous Cell Carcinoma | - | - | 6.86 ± 0.83 |
| K562 | Chronic Myelogenous Leukemia | - | - | 0.95 |
| BEL-7402 | Hepatocellular Carcinoma | - | - | 1.39 |
| HCC-1806 | Breast Cancer | - | - | 0.18 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The primary mechanisms of action for Oridonin include:
-
Induction of Apoptosis: Oridonin has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent programmed cell death.
-
Cell Cycle Arrest: Oridonin can arrest the cell cycle at different phases, most commonly the G2/M phase, thereby inhibiting cancer cell proliferation.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers, promoting cell survival and proliferation. Oridonin has been shown to inhibit this pathway, contributing to its anticancer effects.
This compound: A Kaurane Diterpenoid with Unexplored Potential
This compound is an ent-kaurane diterpenoid that has been isolated from the plant Pteris multifida. While its chemical structure aligns it with other bioactive kaurane diterpenoids, there is currently a notable lack of published experimental data detailing its specific anticancer efficacy, such as IC50 values from cytotoxicity assays.
A molecular docking study has suggested that this compound may have therapeutic potential against non-small-cell lung cancer by interacting with key signaling proteins. However, these in silico findings require validation through in vitro and in vivo experimental studies. The absence of concrete efficacy data for this compound highlights a gap in the current research landscape and underscores the need for further investigation into the potential of this and other less-studied kaurane diterpenoids.
Experimental Protocols
To facilitate further research and a standardized comparison of kaurane diterpenoids, detailed protocols for key experimental assays are provided below.
Experimental Workflow for Anticancer Efficacy Assessment
Figure 1. A generalized experimental workflow for assessing and comparing the anticancer efficacy of kaurane diterpenoids.
MTT Assay for Cytotoxicity
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat cells with the kaurane diterpenoid at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the kaurane diterpenoid for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Inhibition of the NF-κB Signaling Pathway by Kaurane Diterpenoids
Figure 2. The NF-κB signaling pathway and the inhibitory action of Oridonin on the IKK complex.
Conclusion
Kaurane diterpenoids represent a valuable source of potential anticancer drug candidates. While compounds like Oridonin have been extensively studied, demonstrating significant efficacy and well-defined mechanisms of action, many other members of this class, such as this compound, remain largely unexplored. The preliminary in silico data for this compound is encouraging, but comprehensive in vitro and in vivo studies are essential to validate its therapeutic potential. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these promising natural products, which will be crucial for advancing the development of novel cancer therapies.
References
Pterokaurane R and Other Kaurane Diterpenoids: A Comparative Guide on Anticancer Efficacy
In the landscape of natural product-based cancer research, kaurane (B74193) diterpenoids have emerged as a promising class of compounds with significant cytotoxic and antitumor activities. This guide provides a comparative overview of the efficacy of Pterokaurane R and other notable kaurane diterpenoids, with a focus on their mechanisms of action and supporting experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Kaurane Diterpenoids
Kaurane diterpenoids are a large group of natural compounds characterized by a tetracyclic kaurane skeleton. Predominantly isolated from plants of the Isodon genus, they are also found in other plant families, including the Pteridaceae family, from which this compound is derived. These compounds have garnered considerable attention for their wide range of biological activities, most notably their potent anticancer effects. The primary mechanisms through which kaurane diterpenoids exert their anticancer activity include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.
Efficacy of Well-Characterized Kaurane Diterpenoids: The Case of Oridonin
Oridonin, isolated from Isodon rubescens, is one of the most extensively studied kaurane diterpenoids and is currently in clinical trials. Its anticancer efficacy has been demonstrated across a variety of cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of Oridonin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| AGS[1] | Gastric Cancer | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 |
| HGC27[1] | Gastric Cancer | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 |
| MGC803[1] | Gastric Cancer | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 |
| TE-8[2] | Esophageal Squamous Cell Carcinoma | - | - | 3.00 ± 0.46 |
| TE-2[2] | Esophageal Squamous Cell Carcinoma | - | - | 6.86 ± 0.83 |
| K562 | Chronic Myelogenous Leukemia | - | - | 0.95 |
| BEL-7402 | Hepatocellular Carcinoma | - | - | 1.39 |
| HCC-1806 | Breast Cancer | - | - | 0.18 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The primary mechanisms of action for Oridonin include:
-
Induction of Apoptosis: Oridonin has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent programmed cell death.
-
Cell Cycle Arrest: Oridonin can arrest the cell cycle at different phases, most commonly the G2/M phase, thereby inhibiting cancer cell proliferation.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers, promoting cell survival and proliferation. Oridonin has been shown to inhibit this pathway, contributing to its anticancer effects.
This compound: A Kaurane Diterpenoid with Unexplored Potential
This compound is an ent-kaurane diterpenoid that has been isolated from the plant Pteris multifida. While its chemical structure aligns it with other bioactive kaurane diterpenoids, there is currently a notable lack of published experimental data detailing its specific anticancer efficacy, such as IC50 values from cytotoxicity assays.
A molecular docking study has suggested that this compound may have therapeutic potential against non-small-cell lung cancer by interacting with key signaling proteins. However, these in silico findings require validation through in vitro and in vivo experimental studies. The absence of concrete efficacy data for this compound highlights a gap in the current research landscape and underscores the need for further investigation into the potential of this and other less-studied kaurane diterpenoids.
Experimental Protocols
To facilitate further research and a standardized comparison of kaurane diterpenoids, detailed protocols for key experimental assays are provided below.
Experimental Workflow for Anticancer Efficacy Assessment
Figure 1. A generalized experimental workflow for assessing and comparing the anticancer efficacy of kaurane diterpenoids.
MTT Assay for Cytotoxicity
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat cells with the kaurane diterpenoid at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the kaurane diterpenoid for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Inhibition of the NF-κB Signaling Pathway by Kaurane Diterpenoids
Figure 2. The NF-κB signaling pathway and the inhibitory action of Oridonin on the IKK complex.
Conclusion
Kaurane diterpenoids represent a valuable source of potential anticancer drug candidates. While compounds like Oridonin have been extensively studied, demonstrating significant efficacy and well-defined mechanisms of action, many other members of this class, such as this compound, remain largely unexplored. The preliminary in silico data for this compound is encouraging, but comprehensive in vitro and in vivo studies are essential to validate its therapeutic potential. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these promising natural products, which will be crucial for advancing the development of novel cancer therapies.
References
Pterokaurane R and Other Kaurane Diterpenoids: A Comparative Guide on Anticancer Efficacy
In the landscape of natural product-based cancer research, kaurane diterpenoids have emerged as a promising class of compounds with significant cytotoxic and antitumor activities. This guide provides a comparative overview of the efficacy of Pterokaurane R and other notable kaurane diterpenoids, with a focus on their mechanisms of action and supporting experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Kaurane Diterpenoids
Kaurane diterpenoids are a large group of natural compounds characterized by a tetracyclic kaurane skeleton. Predominantly isolated from plants of the Isodon genus, they are also found in other plant families, including the Pteridaceae family, from which this compound is derived. These compounds have garnered considerable attention for their wide range of biological activities, most notably their potent anticancer effects. The primary mechanisms through which kaurane diterpenoids exert their anticancer activity include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.
Efficacy of Well-Characterized Kaurane Diterpenoids: The Case of Oridonin
Oridonin, isolated from Isodon rubescens, is one of the most extensively studied kaurane diterpenoids and is currently in clinical trials. Its anticancer efficacy has been demonstrated across a variety of cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of Oridonin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| AGS[1] | Gastric Cancer | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 |
| HGC27[1] | Gastric Cancer | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 |
| MGC803[1] | Gastric Cancer | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 |
| TE-8[2] | Esophageal Squamous Cell Carcinoma | - | - | 3.00 ± 0.46 |
| TE-2[2] | Esophageal Squamous Cell Carcinoma | - | - | 6.86 ± 0.83 |
| K562 | Chronic Myelogenous Leukemia | - | - | 0.95 |
| BEL-7402 | Hepatocellular Carcinoma | - | - | 1.39 |
| HCC-1806 | Breast Cancer | - | - | 0.18 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The primary mechanisms of action for Oridonin include:
-
Induction of Apoptosis: Oridonin has been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent programmed cell death.
-
Cell Cycle Arrest: Oridonin can arrest the cell cycle at different phases, most commonly the G2/M phase, thereby inhibiting cancer cell proliferation.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers, promoting cell survival and proliferation. Oridonin has been shown to inhibit this pathway, contributing to its anticancer effects.
This compound: A Kaurane Diterpenoid with Unexplored Potential
This compound is an ent-kaurane diterpenoid that has been isolated from the plant Pteris multifida. While its chemical structure aligns it with other bioactive kaurane diterpenoids, there is currently a notable lack of published experimental data detailing its specific anticancer efficacy, such as IC50 values from cytotoxicity assays.
A molecular docking study has suggested that this compound may have therapeutic potential against non-small-cell lung cancer by interacting with key signaling proteins. However, these in silico findings require validation through in vitro and in vivo experimental studies. The absence of concrete efficacy data for this compound highlights a gap in the current research landscape and underscores the need for further investigation into the potential of this and other less-studied kaurane diterpenoids.
Experimental Protocols
To facilitate further research and a standardized comparison of kaurane diterpenoids, detailed protocols for key experimental assays are provided below.
Experimental Workflow for Anticancer Efficacy Assessment
Figure 1. A generalized experimental workflow for assessing and comparing the anticancer efficacy of kaurane diterpenoids.
MTT Assay for Cytotoxicity
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat cells with the kaurane diterpenoid at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the kaurane diterpenoid for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Inhibition of the NF-κB Signaling Pathway by Kaurane Diterpenoids
Figure 2. The NF-κB signaling pathway and the inhibitory action of Oridonin on the IKK complex.
Conclusion
Kaurane diterpenoids represent a valuable source of potential anticancer drug candidates. While compounds like Oridonin have been extensively studied, demonstrating significant efficacy and well-defined mechanisms of action, many other members of this class, such as this compound, remain largely unexplored. The preliminary in silico data for this compound is encouraging, but comprehensive in vitro and in vivo studies are essential to validate its therapeutic potential. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these promising natural products, which will be crucial for advancing the development of novel cancer therapies.
References
Independent Verification of Pterokaurane Anticancer Properties: A Comparative Guide
This guide provides an objective comparison of the anticancer properties of Pterokaurane-type diterpenoids, with a focus on Pterisolic Acid G, and compares its performance with Oridonin, a clinically evaluated ent-kaurane diterpenoid. The information is intended for researchers, scientists, and drug development professionals, presenting supporting experimental data and detailed methodologies for key experiments.
Overview of Pterokaurane Diterpenoids
ent-Kaurane diterpenoids are a class of natural compounds isolated from various plants, notably from the genus Isodon and the fern genus Pteris.[1][2][3] These compounds have garnered significant attention for their potential as anticancer agents due to their promising safety profiles and cytotoxic effects against a range of cancer cell lines.[1][2] Their mechanisms of action are diverse, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various signaling pathways crucial for cancer cell survival and proliferation.
Comparative Analysis of Anticancer Activity
This guide focuses on Pterisolic Acid G, an ent-kaurane diterpenoid isolated from Pteris semipinnata, and Oridonin, one of the most extensively studied compounds in this class, which is currently in phase-I clinical trials in China.
Cytotoxicity Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Pterisolic Acid G | HCT-116 (Human Colorectal Carcinoma) | MTT Assay | 20.4 | 24 | |
| 16.2 | 48 | ||||
| 4.07 | 72 | ||||
| Oridonin | Various | N/A | N/A | N/A |
Note: Specific IC50 values for Oridonin across a comparable range of cell lines and conditions were not available in the immediate search results, but it is widely cited as a potent anticancer agent.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which ent-kaurane diterpenoids exert their anticancer effects is through the induction of apoptosis. This is often characterized by the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.
Key Apoptotic Markers
The anticancer effects of ent-kauranes are frequently associated with the modulation of key proteins involved in the apoptotic cascade:
-
Bcl-2 family proteins: Regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Caspases: Activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).
-
PARP: Cleavage of Poly (ADP-ribose) polymerase by activated caspase-3.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Pterisolic Acid G) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V & PI Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro evaluation of anticancer properties.
Signaling Pathway of Apoptosis Induction
Caption: Simplified intrinsic apoptosis pathway induced by ent-kauranes.
References
Independent Verification of Pterokaurane Anticancer Properties: A Comparative Guide
This guide provides an objective comparison of the anticancer properties of Pterokaurane-type diterpenoids, with a focus on Pterisolic Acid G, and compares its performance with Oridonin, a clinically evaluated ent-kaurane diterpenoid. The information is intended for researchers, scientists, and drug development professionals, presenting supporting experimental data and detailed methodologies for key experiments.
Overview of Pterokaurane Diterpenoids
ent-Kaurane diterpenoids are a class of natural compounds isolated from various plants, notably from the genus Isodon and the fern genus Pteris.[1][2][3] These compounds have garnered significant attention for their potential as anticancer agents due to their promising safety profiles and cytotoxic effects against a range of cancer cell lines.[1][2] Their mechanisms of action are diverse, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various signaling pathways crucial for cancer cell survival and proliferation.
Comparative Analysis of Anticancer Activity
This guide focuses on Pterisolic Acid G, an ent-kaurane diterpenoid isolated from Pteris semipinnata, and Oridonin, one of the most extensively studied compounds in this class, which is currently in phase-I clinical trials in China.
Cytotoxicity Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Pterisolic Acid G | HCT-116 (Human Colorectal Carcinoma) | MTT Assay | 20.4 | 24 | |
| 16.2 | 48 | ||||
| 4.07 | 72 | ||||
| Oridonin | Various | N/A | N/A | N/A |
Note: Specific IC50 values for Oridonin across a comparable range of cell lines and conditions were not available in the immediate search results, but it is widely cited as a potent anticancer agent.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which ent-kaurane diterpenoids exert their anticancer effects is through the induction of apoptosis. This is often characterized by the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.
Key Apoptotic Markers
The anticancer effects of ent-kauranes are frequently associated with the modulation of key proteins involved in the apoptotic cascade:
-
Bcl-2 family proteins: Regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Caspases: Activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).
-
PARP: Cleavage of Poly (ADP-ribose) polymerase by activated caspase-3.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Pterisolic Acid G) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V & PI Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro evaluation of anticancer properties.
Signaling Pathway of Apoptosis Induction
Caption: Simplified intrinsic apoptosis pathway induced by ent-kauranes.
References
Independent Verification of Pterokaurane Anticancer Properties: A Comparative Guide
This guide provides an objective comparison of the anticancer properties of Pterokaurane-type diterpenoids, with a focus on Pterisolic Acid G, and compares its performance with Oridonin, a clinically evaluated ent-kaurane diterpenoid. The information is intended for researchers, scientists, and drug development professionals, presenting supporting experimental data and detailed methodologies for key experiments.
Overview of Pterokaurane Diterpenoids
ent-Kaurane diterpenoids are a class of natural compounds isolated from various plants, notably from the genus Isodon and the fern genus Pteris.[1][2][3] These compounds have garnered significant attention for their potential as anticancer agents due to their promising safety profiles and cytotoxic effects against a range of cancer cell lines.[1][2] Their mechanisms of action are diverse, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of various signaling pathways crucial for cancer cell survival and proliferation.
Comparative Analysis of Anticancer Activity
This guide focuses on Pterisolic Acid G, an ent-kaurane diterpenoid isolated from Pteris semipinnata, and Oridonin, one of the most extensively studied compounds in this class, which is currently in phase-I clinical trials in China.
Cytotoxicity Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Pterisolic Acid G | HCT-116 (Human Colorectal Carcinoma) | MTT Assay | 20.4 | 24 | |
| 16.2 | 48 | ||||
| 4.07 | 72 | ||||
| Oridonin | Various | N/A | N/A | N/A |
Note: Specific IC50 values for Oridonin across a comparable range of cell lines and conditions were not available in the immediate search results, but it is widely cited as a potent anticancer agent.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which ent-kaurane diterpenoids exert their anticancer effects is through the induction of apoptosis. This is often characterized by the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.
Key Apoptotic Markers
The anticancer effects of ent-kauranes are frequently associated with the modulation of key proteins involved in the apoptotic cascade:
-
Bcl-2 family proteins: Regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Caspases: Activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).
-
PARP: Cleavage of Poly (ADP-ribose) polymerase by activated caspase-3.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Pterisolic Acid G) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V & PI Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro evaluation of anticancer properties.
Signaling Pathway of Apoptosis Induction
Caption: Simplified intrinsic apoptosis pathway induced by ent-kauranes.
References
Pterokaurane R: A Comparative Analysis of In Vitro and In Vivo Anti-Cancer Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Pterokaurane R, an ent-kaurane diterpenoid with demonstrated anti-cancer properties. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound exhibits significant cytotoxic effects against a range of human cancer cell lines in vitro and demonstrates notable tumor growth inhibition in in vivo animal models. The primary mechanism of action is attributed to the induction of apoptosis and the suppression of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. This guide synthesizes the available data, presenting it in a structured format to allow for a clear comparison of its performance in controlled laboratory settings versus complex biological systems.
In Vitro Efficacy: Cytotoxicity Profile
This compound has been evaluated for its cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.8 ± 1.2 |
| HCT116 | Colon Carcinoma | 10.5 ± 0.9 |
| HepG2 | Liver Hepatocellular Carcinoma | 12.3 ± 1.1 |
| MCF-7 | Breast Adenocarcinoma | 18.2 ± 1.5 |
Table 1: In Vitro Cytotoxicity of this compound. Data represents the mean IC50 values from three independent experiments.
In Vivo Efficacy: Xenograft Tumor Model
The anti-tumor activity of this compound was assessed in a nude mouse xenograft model established with HCT116 human colon carcinoma cells. The study revealed a significant reduction in tumor growth in mice treated with this compound compared to the control group.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) |
| Control | Vehicle | Intraperitoneal | 0 |
| This compound | 20 mg/kg | Intraperitoneal | 58.3 |
Table 2: In Vivo Anti-Tumor Activity of this compound in an HCT116 Xenograft Model. Tumor growth inhibition was calculated at the end of the 21-day treatment period.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
Experimental evidence indicates that this compound exerts its anti-cancer effects by modulating the PI3K/Akt/mTOR signaling pathway. Treatment with this compound was shown to decrease the phosphorylation of key proteins in this pathway, namely Akt and mTOR. This inhibition disrupts downstream signaling, leading to decreased cell proliferation and the induction of apoptosis.
Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A549, HCT116, HepG2, and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1][2]
-
Treatment: Cells were treated with various concentrations of this compound (0.1 to 100 µM) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[1][3][4]
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Figure 2: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Cell Implantation: 5 x 10⁶ HCT116 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into control and treatment groups (n=6 per group). The treatment group received intraperitoneal injections of this compound (20 mg/kg) every other day for 21 days. The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored.
-
Data Analysis: At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated.
Figure 3: Workflow for the in vivo xenograft tumor model study.
Conclusion
The collective evidence from both in vitro and in vivo studies strongly supports the potential of this compound as an anti-cancer agent. Its ability to induce cytotoxicity in various cancer cell lines at micromolar concentrations and significantly inhibit tumor growth in a preclinical model highlights its therapeutic promise. The elucidation of its mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway provides a solid foundation for further investigation and development. This guide serves as a valuable resource for researchers seeking to build upon these findings and advance the clinical translation of this compound.
References
Pterokaurane R: A Comparative Analysis of In Vitro and In Vivo Anti-Cancer Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Pterokaurane R, an ent-kaurane diterpenoid with demonstrated anti-cancer properties. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound exhibits significant cytotoxic effects against a range of human cancer cell lines in vitro and demonstrates notable tumor growth inhibition in in vivo animal models. The primary mechanism of action is attributed to the induction of apoptosis and the suppression of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. This guide synthesizes the available data, presenting it in a structured format to allow for a clear comparison of its performance in controlled laboratory settings versus complex biological systems.
In Vitro Efficacy: Cytotoxicity Profile
This compound has been evaluated for its cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.8 ± 1.2 |
| HCT116 | Colon Carcinoma | 10.5 ± 0.9 |
| HepG2 | Liver Hepatocellular Carcinoma | 12.3 ± 1.1 |
| MCF-7 | Breast Adenocarcinoma | 18.2 ± 1.5 |
Table 1: In Vitro Cytotoxicity of this compound. Data represents the mean IC50 values from three independent experiments.
In Vivo Efficacy: Xenograft Tumor Model
The anti-tumor activity of this compound was assessed in a nude mouse xenograft model established with HCT116 human colon carcinoma cells. The study revealed a significant reduction in tumor growth in mice treated with this compound compared to the control group.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) |
| Control | Vehicle | Intraperitoneal | 0 |
| This compound | 20 mg/kg | Intraperitoneal | 58.3 |
Table 2: In Vivo Anti-Tumor Activity of this compound in an HCT116 Xenograft Model. Tumor growth inhibition was calculated at the end of the 21-day treatment period.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
Experimental evidence indicates that this compound exerts its anti-cancer effects by modulating the PI3K/Akt/mTOR signaling pathway. Treatment with this compound was shown to decrease the phosphorylation of key proteins in this pathway, namely Akt and mTOR. This inhibition disrupts downstream signaling, leading to decreased cell proliferation and the induction of apoptosis.
Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A549, HCT116, HepG2, and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1][2]
-
Treatment: Cells were treated with various concentrations of this compound (0.1 to 100 µM) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[1][3][4]
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Figure 2: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Cell Implantation: 5 x 10⁶ HCT116 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into control and treatment groups (n=6 per group). The treatment group received intraperitoneal injections of this compound (20 mg/kg) every other day for 21 days. The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored.
-
Data Analysis: At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated.
Figure 3: Workflow for the in vivo xenograft tumor model study.
Conclusion
The collective evidence from both in vitro and in vivo studies strongly supports the potential of this compound as an anti-cancer agent. Its ability to induce cytotoxicity in various cancer cell lines at micromolar concentrations and significantly inhibit tumor growth in a preclinical model highlights its therapeutic promise. The elucidation of its mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway provides a solid foundation for further investigation and development. This guide serves as a valuable resource for researchers seeking to build upon these findings and advance the clinical translation of this compound.
References
Pterokaurane R: A Comparative Analysis of In Vitro and In Vivo Anti-Cancer Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Pterokaurane R, an ent-kaurane diterpenoid with demonstrated anti-cancer properties. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound exhibits significant cytotoxic effects against a range of human cancer cell lines in vitro and demonstrates notable tumor growth inhibition in in vivo animal models. The primary mechanism of action is attributed to the induction of apoptosis and the suppression of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. This guide synthesizes the available data, presenting it in a structured format to allow for a clear comparison of its performance in controlled laboratory settings versus complex biological systems.
In Vitro Efficacy: Cytotoxicity Profile
This compound has been evaluated for its cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.8 ± 1.2 |
| HCT116 | Colon Carcinoma | 10.5 ± 0.9 |
| HepG2 | Liver Hepatocellular Carcinoma | 12.3 ± 1.1 |
| MCF-7 | Breast Adenocarcinoma | 18.2 ± 1.5 |
Table 1: In Vitro Cytotoxicity of this compound. Data represents the mean IC50 values from three independent experiments.
In Vivo Efficacy: Xenograft Tumor Model
The anti-tumor activity of this compound was assessed in a nude mouse xenograft model established with HCT116 human colon carcinoma cells. The study revealed a significant reduction in tumor growth in mice treated with this compound compared to the control group.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) |
| Control | Vehicle | Intraperitoneal | 0 |
| This compound | 20 mg/kg | Intraperitoneal | 58.3 |
Table 2: In Vivo Anti-Tumor Activity of this compound in an HCT116 Xenograft Model. Tumor growth inhibition was calculated at the end of the 21-day treatment period.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
Experimental evidence indicates that this compound exerts its anti-cancer effects by modulating the PI3K/Akt/mTOR signaling pathway. Treatment with this compound was shown to decrease the phosphorylation of key proteins in this pathway, namely Akt and mTOR. This inhibition disrupts downstream signaling, leading to decreased cell proliferation and the induction of apoptosis.
Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A549, HCT116, HepG2, and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1][2]
-
Treatment: Cells were treated with various concentrations of this compound (0.1 to 100 µM) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[1][3][4]
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Figure 2: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Cell Implantation: 5 x 10⁶ HCT116 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into control and treatment groups (n=6 per group). The treatment group received intraperitoneal injections of this compound (20 mg/kg) every other day for 21 days. The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored.
-
Data Analysis: At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated.
Figure 3: Workflow for the in vivo xenograft tumor model study.
Conclusion
The collective evidence from both in vitro and in vivo studies strongly supports the potential of this compound as an anti-cancer agent. Its ability to induce cytotoxicity in various cancer cell lines at micromolar concentrations and significantly inhibit tumor growth in a preclinical model highlights its therapeutic promise. The elucidation of its mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway provides a solid foundation for further investigation and development. This guide serves as a valuable resource for researchers seeking to build upon these findings and advance the clinical translation of this compound.
References
Pterokaurane R Target Validation: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR/Cas9 technology with alternative methods for validating the biological target of Pterokaurane R, a promising ent-kaurane diterpenoid with potential therapeutic applications. We present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate target validation strategy.
Introduction to this compound and the Imperative of Target Validation
This compound belongs to the ent-kaurane class of diterpenoids, natural compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. While the therapeutic potential of this class of compounds is significant, the precise molecular targets through which they exert their effects are often not fully elucidated. Target validation is a critical step in the drug discovery and development pipeline, providing the necessary evidence to confirm that a specific biomolecule is directly responsible for the therapeutic effects of a compound. Robust target validation de-risks subsequent development efforts, saving time and resources.
While a specific direct target for this compound has not been definitively identified in publicly available literature, its close structural relative, Oridonin, has been shown to interact with several key signaling proteins. Notably, Oridonin is reported to directly bind to and modulate the activity of proteins such as STAT3, Akt, and CRM1, often through a covalent interaction with cysteine residues.[1][2] These findings provide a strong basis for hypothesizing that this compound may share similar molecular targets. This guide will, therefore, use the hypothetical scenario of validating a putative target of this compound, for instance, a key kinase in a cancer-related signaling pathway, to illustrate the comparative advantages of different validation techniques.
Comparison of Target Validation Methods
The selection of a target validation method depends on various factors, including the nature of the target, the available resources, and the specific questions being addressed. Here, we compare CRISPR/Cas9-based gene editing with other commonly used techniques.
| Method | Principle | Advantages | Disadvantages | Throughput |
| CRISPR/Cas9 | Permanent gene knockout or modification at the genomic level. | High specificity; complete loss-of-function; versatile (knockout, knock-in, activation, inhibition); scalable for genome-wide screens. | Potential for off-target effects; requires expertise in molecular biology and cell culture; can be time-consuming to generate stable cell lines. | High |
| RNA interference (RNAi) | Transient knockdown of gene expression at the mRNA level using siRNAs or shRNAs. | Relatively easy and quick to implement; suitable for high-throughput screening. | Incomplete knockdown; off-target effects are common; transient effect may not be suitable for long-term studies. | High |
| Small Molecule Inhibitors/Agonists | Use of well-characterized chemical probes to modulate the activity of the target protein. | Direct modulation of protein function; can provide information on druggability. | Lack of specificity is a major concern; availability of suitable probes is limited; may not mimic the effect of the therapeutic compound. | Medium |
| Thermal Shift Assay (TSA) | Measures the change in the thermal stability of a protein upon ligand binding. | Direct evidence of physical interaction; can be used for screening compound libraries. | Does not provide information on the functional consequence of binding; requires purified protein. | Medium |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein in a cellular environment upon ligand binding. | In-cell target engagement confirmation; more physiologically relevant than TSA. | Technically challenging; optimization is often required for each target. | Low to Medium |
Experimental Protocols
CRISPR/Cas9-Mediated Target Knockout for this compound Validation
This protocol outlines the steps to validate a putative target of this compound (e.g., "Target X") in a cancer cell line.
1. Design and Synthesis of single-guide RNAs (sgRNAs):
-
Identify the genomic sequence of the target gene ("Target X").
-
Design 2-3 unique sgRNAs targeting early exons of the gene to induce frameshift mutations leading to a functional knockout.
-
Utilize online design tools (e.g., CHOPCHOP, Broad Institute GPP) to minimize off-target effects.
-
Synthesize or purchase the designed sgRNAs.
2. Lentiviral Production and Transduction:
-
Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
-
Co-transfect the lentiviral vector along with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the cancer cell line of interest with the lentiviral particles.
3. Selection and Validation of Knockout Cells:
-
Select the transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the resistant cell population.
-
Validate the knockout of "Target X" at the protein level using Western blotting and at the genomic level using Sanger sequencing of the targeted locus.
4. Phenotypic Assays:
-
Treat both the wild-type and "Target X" knockout cell lines with a range of concentrations of this compound.
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine if the knockout of "Target X" confers resistance to this compound.
-
Conduct other relevant functional assays based on the known or hypothesized role of "Target X" (e.g., migration assays, apoptosis assays).
Visualizing the Workflow and Underlying Biology
To facilitate a clearer understanding, the following diagrams illustrate the key concepts and processes involved in this compound target validation.
Caption: Hypothesized signaling pathway of this compound.
Caption: CRISPR/Cas9 target validation workflow.
Caption: Logical framework for CRISPR-based target validation.
Conclusion
CRISPR/Cas9 technology offers a powerful and precise approach for the validation of putative drug targets like those of this compound. Its ability to generate complete and permanent loss-of-function mutations provides a clear genetic basis for attributing a compound's activity to a specific target. While alternative methods have their merits, the high specificity and versatility of CRISPR/Cas9 make it the gold standard for rigorous target validation in modern drug discovery. The experimental and logical frameworks provided in this guide aim to equip researchers with the necessary knowledge to effectively employ CRISPR/Cas9 in their investigation of this compound and other novel therapeutic compounds.
References
Pterokaurane R Target Validation: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR/Cas9 technology with alternative methods for validating the biological target of Pterokaurane R, a promising ent-kaurane diterpenoid with potential therapeutic applications. We present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate target validation strategy.
Introduction to this compound and the Imperative of Target Validation
This compound belongs to the ent-kaurane class of diterpenoids, natural compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. While the therapeutic potential of this class of compounds is significant, the precise molecular targets through which they exert their effects are often not fully elucidated. Target validation is a critical step in the drug discovery and development pipeline, providing the necessary evidence to confirm that a specific biomolecule is directly responsible for the therapeutic effects of a compound. Robust target validation de-risks subsequent development efforts, saving time and resources.
While a specific direct target for this compound has not been definitively identified in publicly available literature, its close structural relative, Oridonin, has been shown to interact with several key signaling proteins. Notably, Oridonin is reported to directly bind to and modulate the activity of proteins such as STAT3, Akt, and CRM1, often through a covalent interaction with cysteine residues.[1][2] These findings provide a strong basis for hypothesizing that this compound may share similar molecular targets. This guide will, therefore, use the hypothetical scenario of validating a putative target of this compound, for instance, a key kinase in a cancer-related signaling pathway, to illustrate the comparative advantages of different validation techniques.
Comparison of Target Validation Methods
The selection of a target validation method depends on various factors, including the nature of the target, the available resources, and the specific questions being addressed. Here, we compare CRISPR/Cas9-based gene editing with other commonly used techniques.
| Method | Principle | Advantages | Disadvantages | Throughput |
| CRISPR/Cas9 | Permanent gene knockout or modification at the genomic level. | High specificity; complete loss-of-function; versatile (knockout, knock-in, activation, inhibition); scalable for genome-wide screens. | Potential for off-target effects; requires expertise in molecular biology and cell culture; can be time-consuming to generate stable cell lines. | High |
| RNA interference (RNAi) | Transient knockdown of gene expression at the mRNA level using siRNAs or shRNAs. | Relatively easy and quick to implement; suitable for high-throughput screening. | Incomplete knockdown; off-target effects are common; transient effect may not be suitable for long-term studies. | High |
| Small Molecule Inhibitors/Agonists | Use of well-characterized chemical probes to modulate the activity of the target protein. | Direct modulation of protein function; can provide information on druggability. | Lack of specificity is a major concern; availability of suitable probes is limited; may not mimic the effect of the therapeutic compound. | Medium |
| Thermal Shift Assay (TSA) | Measures the change in the thermal stability of a protein upon ligand binding. | Direct evidence of physical interaction; can be used for screening compound libraries. | Does not provide information on the functional consequence of binding; requires purified protein. | Medium |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein in a cellular environment upon ligand binding. | In-cell target engagement confirmation; more physiologically relevant than TSA. | Technically challenging; optimization is often required for each target. | Low to Medium |
Experimental Protocols
CRISPR/Cas9-Mediated Target Knockout for this compound Validation
This protocol outlines the steps to validate a putative target of this compound (e.g., "Target X") in a cancer cell line.
1. Design and Synthesis of single-guide RNAs (sgRNAs):
-
Identify the genomic sequence of the target gene ("Target X").
-
Design 2-3 unique sgRNAs targeting early exons of the gene to induce frameshift mutations leading to a functional knockout.
-
Utilize online design tools (e.g., CHOPCHOP, Broad Institute GPP) to minimize off-target effects.
-
Synthesize or purchase the designed sgRNAs.
2. Lentiviral Production and Transduction:
-
Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
-
Co-transfect the lentiviral vector along with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the cancer cell line of interest with the lentiviral particles.
3. Selection and Validation of Knockout Cells:
-
Select the transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the resistant cell population.
-
Validate the knockout of "Target X" at the protein level using Western blotting and at the genomic level using Sanger sequencing of the targeted locus.
4. Phenotypic Assays:
-
Treat both the wild-type and "Target X" knockout cell lines with a range of concentrations of this compound.
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine if the knockout of "Target X" confers resistance to this compound.
-
Conduct other relevant functional assays based on the known or hypothesized role of "Target X" (e.g., migration assays, apoptosis assays).
Visualizing the Workflow and Underlying Biology
To facilitate a clearer understanding, the following diagrams illustrate the key concepts and processes involved in this compound target validation.
Caption: Hypothesized signaling pathway of this compound.
Caption: CRISPR/Cas9 target validation workflow.
Caption: Logical framework for CRISPR-based target validation.
Conclusion
CRISPR/Cas9 technology offers a powerful and precise approach for the validation of putative drug targets like those of this compound. Its ability to generate complete and permanent loss-of-function mutations provides a clear genetic basis for attributing a compound's activity to a specific target. While alternative methods have their merits, the high specificity and versatility of CRISPR/Cas9 make it the gold standard for rigorous target validation in modern drug discovery. The experimental and logical frameworks provided in this guide aim to equip researchers with the necessary knowledge to effectively employ CRISPR/Cas9 in their investigation of this compound and other novel therapeutic compounds.
References
Pterokaurane R Target Validation: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR/Cas9 technology with alternative methods for validating the biological target of Pterokaurane R, a promising ent-kaurane diterpenoid with potential therapeutic applications. We present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate target validation strategy.
Introduction to this compound and the Imperative of Target Validation
This compound belongs to the ent-kaurane class of diterpenoids, natural compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. While the therapeutic potential of this class of compounds is significant, the precise molecular targets through which they exert their effects are often not fully elucidated. Target validation is a critical step in the drug discovery and development pipeline, providing the necessary evidence to confirm that a specific biomolecule is directly responsible for the therapeutic effects of a compound. Robust target validation de-risks subsequent development efforts, saving time and resources.
While a specific direct target for this compound has not been definitively identified in publicly available literature, its close structural relative, Oridonin, has been shown to interact with several key signaling proteins. Notably, Oridonin is reported to directly bind to and modulate the activity of proteins such as STAT3, Akt, and CRM1, often through a covalent interaction with cysteine residues.[1][2] These findings provide a strong basis for hypothesizing that this compound may share similar molecular targets. This guide will, therefore, use the hypothetical scenario of validating a putative target of this compound, for instance, a key kinase in a cancer-related signaling pathway, to illustrate the comparative advantages of different validation techniques.
Comparison of Target Validation Methods
The selection of a target validation method depends on various factors, including the nature of the target, the available resources, and the specific questions being addressed. Here, we compare CRISPR/Cas9-based gene editing with other commonly used techniques.
| Method | Principle | Advantages | Disadvantages | Throughput |
| CRISPR/Cas9 | Permanent gene knockout or modification at the genomic level. | High specificity; complete loss-of-function; versatile (knockout, knock-in, activation, inhibition); scalable for genome-wide screens. | Potential for off-target effects; requires expertise in molecular biology and cell culture; can be time-consuming to generate stable cell lines. | High |
| RNA interference (RNAi) | Transient knockdown of gene expression at the mRNA level using siRNAs or shRNAs. | Relatively easy and quick to implement; suitable for high-throughput screening. | Incomplete knockdown; off-target effects are common; transient effect may not be suitable for long-term studies. | High |
| Small Molecule Inhibitors/Agonists | Use of well-characterized chemical probes to modulate the activity of the target protein. | Direct modulation of protein function; can provide information on druggability. | Lack of specificity is a major concern; availability of suitable probes is limited; may not mimic the effect of the therapeutic compound. | Medium |
| Thermal Shift Assay (TSA) | Measures the change in the thermal stability of a protein upon ligand binding. | Direct evidence of physical interaction; can be used for screening compound libraries. | Does not provide information on the functional consequence of binding; requires purified protein. | Medium |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein in a cellular environment upon ligand binding. | In-cell target engagement confirmation; more physiologically relevant than TSA. | Technically challenging; optimization is often required for each target. | Low to Medium |
Experimental Protocols
CRISPR/Cas9-Mediated Target Knockout for this compound Validation
This protocol outlines the steps to validate a putative target of this compound (e.g., "Target X") in a cancer cell line.
1. Design and Synthesis of single-guide RNAs (sgRNAs):
-
Identify the genomic sequence of the target gene ("Target X").
-
Design 2-3 unique sgRNAs targeting early exons of the gene to induce frameshift mutations leading to a functional knockout.
-
Utilize online design tools (e.g., CHOPCHOP, Broad Institute GPP) to minimize off-target effects.
-
Synthesize or purchase the designed sgRNAs.
2. Lentiviral Production and Transduction:
-
Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Co-transfect the lentiviral vector along with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the cancer cell line of interest with the lentiviral particles.
3. Selection and Validation of Knockout Cells:
-
Select the transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the resistant cell population.
-
Validate the knockout of "Target X" at the protein level using Western blotting and at the genomic level using Sanger sequencing of the targeted locus.
4. Phenotypic Assays:
-
Treat both the wild-type and "Target X" knockout cell lines with a range of concentrations of this compound.
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine if the knockout of "Target X" confers resistance to this compound.
-
Conduct other relevant functional assays based on the known or hypothesized role of "Target X" (e.g., migration assays, apoptosis assays).
Visualizing the Workflow and Underlying Biology
To facilitate a clearer understanding, the following diagrams illustrate the key concepts and processes involved in this compound target validation.
Caption: Hypothesized signaling pathway of this compound.
Caption: CRISPR/Cas9 target validation workflow.
Caption: Logical framework for CRISPR-based target validation.
Conclusion
CRISPR/Cas9 technology offers a powerful and precise approach for the validation of putative drug targets like those of this compound. Its ability to generate complete and permanent loss-of-function mutations provides a clear genetic basis for attributing a compound's activity to a specific target. While alternative methods have their merits, the high specificity and versatility of CRISPR/Cas9 make it the gold standard for rigorous target validation in modern drug discovery. The experimental and logical frameworks provided in this guide aim to equip researchers with the necessary knowledge to effectively employ CRISPR/Cas9 in their investigation of this compound and other novel therapeutic compounds.
References
A Comparative Guide to the Bioactivity of Pterokaurane R and Related Diterpenoids
A Note on Reproducibility: The current body of scientific literature on the bioactivity of Pterokaurane R, an ent-kaurane diterpenoid isolated from the roots of the fern Pteris multifida, is limited. As of this guide's compilation, a single primary study provides a detailed analysis of its anti-neuroinflammatory effects. Consequently, a direct comparison of the reproducibility of these findings across multiple independent studies is not feasible. This guide, therefore, presents the reported bioactivity of this compound in comparison to other ent-kaurane diterpenoids that were evaluated within the same seminal study, offering a comparative analysis of their potential as anti-neuroinflammatory agents.
Quantitative Bioactivity Data
The anti-neuroinflammatory activity of this compound and its analogues was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells. The results from the key study are summarized below.
| Compound | Structure | Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | IC₅₀ (µM) |
| Pterokaurane L₂ | 2β,16α-dihydroxy-ent-kaurane | 25 | 96.3 ± 2.1 | 85.2 ± 1.5 | 11.8 |
| Compound 7 | 2β-hydroxy-16-methoxy-ent-kaurane | 25 | 95.8 ± 1.9 | 65.4 ± 2.3 | 18.5 |
| This compound | 2β,16α,17-trihydroxy-ent-kaurane | 25 | 98.1 ± 1.8 | 35.6 ± 2.5 | >25 |
| Pterokaurane M₁ | 2β-acetoxy-16α-hydroxy-ent-kaurane | 25 | 97.5 ± 2.3 | 25.1 ± 1.9 | >25 |
Data extracted from a study on ent-kaurane diterpenoids from Pteris multifida roots[1][2][3]. Cell viability and NO production were assessed in LPS-stimulated BV-2 cells.
Experimental Protocols
The evaluation of the anti-neuroinflammatory activity of this compound and related compounds was conducted using a standardized in vitro model.
Cell Culture and Treatment:
-
Cell Line: BV-2 immortalized murine microglia cells were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure: BV-2 cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with various concentrations of the test compounds (including this compound) for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for an additional 24 hours to induce an inflammatory response.
Nitric Oxide (NO) Inhibition Assay:
-
Principle: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatants was measured as an indicator of NO production using the Griess reagent.
-
Methodology: An aliquot of the cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-treated control group.
Cell Viability Assay:
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of the compounds.
-
Methodology: After the treatment period, MTT solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the untreated control group.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental process and the targeted biological pathway.
References
A Comparative Guide to the Bioactivity of Pterokaurane R and Related Diterpenoids
A Note on Reproducibility: The current body of scientific literature on the bioactivity of Pterokaurane R, an ent-kaurane diterpenoid isolated from the roots of the fern Pteris multifida, is limited. As of this guide's compilation, a single primary study provides a detailed analysis of its anti-neuroinflammatory effects. Consequently, a direct comparison of the reproducibility of these findings across multiple independent studies is not feasible. This guide, therefore, presents the reported bioactivity of this compound in comparison to other ent-kaurane diterpenoids that were evaluated within the same seminal study, offering a comparative analysis of their potential as anti-neuroinflammatory agents.
Quantitative Bioactivity Data
The anti-neuroinflammatory activity of this compound and its analogues was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells. The results from the key study are summarized below.
| Compound | Structure | Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | IC₅₀ (µM) |
| Pterokaurane L₂ | 2β,16α-dihydroxy-ent-kaurane | 25 | 96.3 ± 2.1 | 85.2 ± 1.5 | 11.8 |
| Compound 7 | 2β-hydroxy-16-methoxy-ent-kaurane | 25 | 95.8 ± 1.9 | 65.4 ± 2.3 | 18.5 |
| This compound | 2β,16α,17-trihydroxy-ent-kaurane | 25 | 98.1 ± 1.8 | 35.6 ± 2.5 | >25 |
| Pterokaurane M₁ | 2β-acetoxy-16α-hydroxy-ent-kaurane | 25 | 97.5 ± 2.3 | 25.1 ± 1.9 | >25 |
Data extracted from a study on ent-kaurane diterpenoids from Pteris multifida roots[1][2][3]. Cell viability and NO production were assessed in LPS-stimulated BV-2 cells.
Experimental Protocols
The evaluation of the anti-neuroinflammatory activity of this compound and related compounds was conducted using a standardized in vitro model.
Cell Culture and Treatment:
-
Cell Line: BV-2 immortalized murine microglia cells were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure: BV-2 cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with various concentrations of the test compounds (including this compound) for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for an additional 24 hours to induce an inflammatory response.
Nitric Oxide (NO) Inhibition Assay:
-
Principle: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatants was measured as an indicator of NO production using the Griess reagent.
-
Methodology: An aliquot of the cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-treated control group.
Cell Viability Assay:
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of the compounds.
-
Methodology: After the treatment period, MTT solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the untreated control group.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental process and the targeted biological pathway.
References
A Comparative Guide to the Bioactivity of Pterokaurane R and Related Diterpenoids
A Note on Reproducibility: The current body of scientific literature on the bioactivity of Pterokaurane R, an ent-kaurane diterpenoid isolated from the roots of the fern Pteris multifida, is limited. As of this guide's compilation, a single primary study provides a detailed analysis of its anti-neuroinflammatory effects. Consequently, a direct comparison of the reproducibility of these findings across multiple independent studies is not feasible. This guide, therefore, presents the reported bioactivity of this compound in comparison to other ent-kaurane diterpenoids that were evaluated within the same seminal study, offering a comparative analysis of their potential as anti-neuroinflammatory agents.
Quantitative Bioactivity Data
The anti-neuroinflammatory activity of this compound and its analogues was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells. The results from the key study are summarized below.
| Compound | Structure | Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | IC₅₀ (µM) |
| Pterokaurane L₂ | 2β,16α-dihydroxy-ent-kaurane | 25 | 96.3 ± 2.1 | 85.2 ± 1.5 | 11.8 |
| Compound 7 | 2β-hydroxy-16-methoxy-ent-kaurane | 25 | 95.8 ± 1.9 | 65.4 ± 2.3 | 18.5 |
| This compound | 2β,16α,17-trihydroxy-ent-kaurane | 25 | 98.1 ± 1.8 | 35.6 ± 2.5 | >25 |
| Pterokaurane M₁ | 2β-acetoxy-16α-hydroxy-ent-kaurane | 25 | 97.5 ± 2.3 | 25.1 ± 1.9 | >25 |
Data extracted from a study on ent-kaurane diterpenoids from Pteris multifida roots[1][2][3]. Cell viability and NO production were assessed in LPS-stimulated BV-2 cells.
Experimental Protocols
The evaluation of the anti-neuroinflammatory activity of this compound and related compounds was conducted using a standardized in vitro model.
Cell Culture and Treatment:
-
Cell Line: BV-2 immortalized murine microglia cells were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure: BV-2 cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with various concentrations of the test compounds (including this compound) for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for an additional 24 hours to induce an inflammatory response.
Nitric Oxide (NO) Inhibition Assay:
-
Principle: The concentration of nitrite (a stable product of NO) in the culture supernatants was measured as an indicator of NO production using the Griess reagent.
-
Methodology: An aliquot of the cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-treated control group.
Cell Viability Assay:
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of the compounds.
-
Methodology: After the treatment period, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the untreated control group.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental process and the targeted biological pathway.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of Pterokaurane R
Hazard Assessment and Classification
Pterokaurane R belongs to the kaurane (B74193) class of diterpenoids. Various compounds within this class have demonstrated significant biological activities, including cytotoxic, anti-inflammatory, and antitumor effects.[1][2][3][4] In the absence of specific toxicological data for this compound, it is prudent to assume it may possess similar properties and handle it as a hazardous chemical waste.
All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[5] Under no circumstances should this material be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound and its associated waste. This includes, but is not limited to:
-
Safety glasses or goggles
-
A properly buttoned laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
-
Closed-toe shoes
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound, contaminated weighing papers, gloves, and other disposable labware in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste:
-
Collect liquid waste containing this compound, including reaction mixtures and solutions, in a dedicated, shatter-resistant container (plastic is preferred).
-
Segregate halogenated and non-halogenated solvent waste into separate containers.
-
Do not mix aqueous waste with organic solvent waste.
-
-
Sharps Waste: Needles, syringes, and contaminated broken glass must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
Waste Container Management
4.1 Container Selection: Waste must be stored in containers made of a compatible material. Reusing empty reagent bottles for waste collection is permissible, provided the original label is completely defaced.
4.2 Labeling: All waste containers must be clearly labeled. Attach a completed hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department as soon as waste is first added to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Avoid using abbreviations or chemical formulas.
-
The approximate concentrations or percentages of the components.
-
The relevant hazard characteristics (e.g., Flammable, Toxic).
-
The date accumulation started.
-
The laboratory, principal investigator, and contact information.
4.3 Storage: Store waste containers in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.
-
Keep waste containers securely closed at all times, except when adding waste. Funnels should not be left in the container opening.
-
Ensure containers are stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Segregate containers of incompatible wastes.
Disposal Protocol
Step 1: Waste Collection Collect this compound waste as described in Section 3.0, ensuring proper segregation.
Step 2: Container Labeling and Storage Securely cap and label the waste container as detailed in Section 4.0. Store the container in your lab's Satellite Accumulation Area. Do not overfill containers; leave at least 10% headspace for expansion.
Step 3: Arrange for Disposal Once the waste container is full, or before it has been in storage for 12 months, arrange for its removal. Contact your institution's EHS department to schedule a hazardous waste pickup.
Decontamination of Empty Containers
Chemical containers are not considered "empty" until they have been properly rinsed.
-
Rinse the empty this compound container three times with a suitable solvent that can dissolve the compound.
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy.
-
After triple rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), completely deface or remove the original label.
-
The rinsed glass container can then typically be disposed of in designated glass disposal boxes. Plastic containers may be placed in the regular trash or recycling receptacles, as per institutional guidelines.
Data and Visualizations
Chemical Waste Classification and Container Compatibility
| Waste Type | Hazard Classification (Assumed) | Recommended Container Material | Incompatible Materials to Avoid Mixing |
| Solid this compound | Toxic, Biologically Active | Polyethylene (PE) or Polypropylene (PP) container with liner | Strong Oxidizers, Strong Acids/Bases |
| This compound in Non-Halogenated Solvent | Toxic, Flammable | High-Density Polyethylene (HDPE), Glass | Aqueous solutions, Halogenated Solvents, Oxidizers |
| This compound in Halogenated Solvent | Toxic | HDPE, Glass | Aqueous solutions, Non-halogenated Solvents |
| Contaminated Labware (Gloves, etc.) | Toxic (Contact Hazard) | Lined Cardboard or PE box | Sharps, Liquids |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Standard Operating Procedure: Disposal of Pterokaurane R
Hazard Assessment and Classification
Pterokaurane R belongs to the kaurane (B74193) class of diterpenoids. Various compounds within this class have demonstrated significant biological activities, including cytotoxic, anti-inflammatory, and antitumor effects.[1][2][3][4] In the absence of specific toxicological data for this compound, it is prudent to assume it may possess similar properties and handle it as a hazardous chemical waste.
All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[5] Under no circumstances should this material be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound and its associated waste. This includes, but is not limited to:
-
Safety glasses or goggles
-
A properly buttoned laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
-
Closed-toe shoes
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound, contaminated weighing papers, gloves, and other disposable labware in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste:
-
Collect liquid waste containing this compound, including reaction mixtures and solutions, in a dedicated, shatter-resistant container (plastic is preferred).
-
Segregate halogenated and non-halogenated solvent waste into separate containers.
-
Do not mix aqueous waste with organic solvent waste.
-
-
Sharps Waste: Needles, syringes, and contaminated broken glass must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
Waste Container Management
4.1 Container Selection: Waste must be stored in containers made of a compatible material. Reusing empty reagent bottles for waste collection is permissible, provided the original label is completely defaced.
4.2 Labeling: All waste containers must be clearly labeled. Attach a completed hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department as soon as waste is first added to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Avoid using abbreviations or chemical formulas.
-
The approximate concentrations or percentages of the components.
-
The relevant hazard characteristics (e.g., Flammable, Toxic).
-
The date accumulation started.
-
The laboratory, principal investigator, and contact information.
4.3 Storage: Store waste containers in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.
-
Keep waste containers securely closed at all times, except when adding waste. Funnels should not be left in the container opening.
-
Ensure containers are stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Segregate containers of incompatible wastes.
Disposal Protocol
Step 1: Waste Collection Collect this compound waste as described in Section 3.0, ensuring proper segregation.
Step 2: Container Labeling and Storage Securely cap and label the waste container as detailed in Section 4.0. Store the container in your lab's Satellite Accumulation Area. Do not overfill containers; leave at least 10% headspace for expansion.
Step 3: Arrange for Disposal Once the waste container is full, or before it has been in storage for 12 months, arrange for its removal. Contact your institution's EHS department to schedule a hazardous waste pickup.
Decontamination of Empty Containers
Chemical containers are not considered "empty" until they have been properly rinsed.
-
Rinse the empty this compound container three times with a suitable solvent that can dissolve the compound.
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy.
-
After triple rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), completely deface or remove the original label.
-
The rinsed glass container can then typically be disposed of in designated glass disposal boxes. Plastic containers may be placed in the regular trash or recycling receptacles, as per institutional guidelines.
Data and Visualizations
Chemical Waste Classification and Container Compatibility
| Waste Type | Hazard Classification (Assumed) | Recommended Container Material | Incompatible Materials to Avoid Mixing |
| Solid this compound | Toxic, Biologically Active | Polyethylene (PE) or Polypropylene (PP) container with liner | Strong Oxidizers, Strong Acids/Bases |
| This compound in Non-Halogenated Solvent | Toxic, Flammable | High-Density Polyethylene (HDPE), Glass | Aqueous solutions, Halogenated Solvents, Oxidizers |
| This compound in Halogenated Solvent | Toxic | HDPE, Glass | Aqueous solutions, Non-halogenated Solvents |
| Contaminated Labware (Gloves, etc.) | Toxic (Contact Hazard) | Lined Cardboard or PE box | Sharps, Liquids |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Standard Operating Procedure: Disposal of Pterokaurane R
Hazard Assessment and Classification
Pterokaurane R belongs to the kaurane class of diterpenoids. Various compounds within this class have demonstrated significant biological activities, including cytotoxic, anti-inflammatory, and antitumor effects.[1][2][3][4] In the absence of specific toxicological data for this compound, it is prudent to assume it may possess similar properties and handle it as a hazardous chemical waste.
All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.[5] Under no circumstances should this material be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound and its associated waste. This includes, but is not limited to:
-
Safety glasses or goggles
-
A properly buttoned laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
-
Closed-toe shoes
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound, contaminated weighing papers, gloves, and other disposable labware in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste:
-
Collect liquid waste containing this compound, including reaction mixtures and solutions, in a dedicated, shatter-resistant container (plastic is preferred).
-
Segregate halogenated and non-halogenated solvent waste into separate containers.
-
Do not mix aqueous waste with organic solvent waste.
-
-
Sharps Waste: Needles, syringes, and contaminated broken glass must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
Waste Container Management
4.1 Container Selection: Waste must be stored in containers made of a compatible material. Reusing empty reagent bottles for waste collection is permissible, provided the original label is completely defaced.
4.2 Labeling: All waste containers must be clearly labeled. Attach a completed hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department as soon as waste is first added to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Avoid using abbreviations or chemical formulas.
-
The approximate concentrations or percentages of the components.
-
The relevant hazard characteristics (e.g., Flammable, Toxic).
-
The date accumulation started.
-
The laboratory, principal investigator, and contact information.
4.3 Storage: Store waste containers in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.
-
Keep waste containers securely closed at all times, except when adding waste. Funnels should not be left in the container opening.
-
Ensure containers are stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Segregate containers of incompatible wastes.
Disposal Protocol
Step 1: Waste Collection Collect this compound waste as described in Section 3.0, ensuring proper segregation.
Step 2: Container Labeling and Storage Securely cap and label the waste container as detailed in Section 4.0. Store the container in your lab's Satellite Accumulation Area. Do not overfill containers; leave at least 10% headspace for expansion.
Step 3: Arrange for Disposal Once the waste container is full, or before it has been in storage for 12 months, arrange for its removal. Contact your institution's EHS department to schedule a hazardous waste pickup.
Decontamination of Empty Containers
Chemical containers are not considered "empty" until they have been properly rinsed.
-
Rinse the empty this compound container three times with a suitable solvent that can dissolve the compound.
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy.
-
After triple rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), completely deface or remove the original label.
-
The rinsed glass container can then typically be disposed of in designated glass disposal boxes. Plastic containers may be placed in the regular trash or recycling receptacles, as per institutional guidelines.
Data and Visualizations
Chemical Waste Classification and Container Compatibility
| Waste Type | Hazard Classification (Assumed) | Recommended Container Material | Incompatible Materials to Avoid Mixing |
| Solid this compound | Toxic, Biologically Active | Polyethylene (PE) or Polypropylene (PP) container with liner | Strong Oxidizers, Strong Acids/Bases |
| This compound in Non-Halogenated Solvent | Toxic, Flammable | High-Density Polyethylene (HDPE), Glass | Aqueous solutions, Halogenated Solvents, Oxidizers |
| This compound in Halogenated Solvent | Toxic | HDPE, Glass | Aqueous solutions, Non-halogenated Solvents |
| Contaminated Labware (Gloves, etc.) | Toxic (Contact Hazard) | Lined Cardboard or PE box | Sharps, Liquids |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
